6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Description
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-4-6-3-7-5-11-2-1-9(7)8-6/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHWXBHLURLUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=NN21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474378 | |
| Record name | 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-62-5 | |
| Record name | 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde
Introduction: Strategic Importance of the Pyrazolothiazine Scaffold
The fusion of pyrazole and thiazine rings creates the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine scaffold, a heterocyclic system of significant interest in contemporary drug discovery. Pyrazole-containing compounds are well-established pharmacophores, with numerous approved drugs exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The incorporation of a thiazine ring modulates the electronic and steric properties of the pyrazole core, offering a pathway to novel chemical entities with potentially enhanced efficacy and selectivity.
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde is a key intermediate, providing a reactive "handle" for the elaboration of more complex molecular architectures.[1] Its aldehyde functionality is amenable to a wide array of chemical transformations, including reductive amination, oxidation, and condensation reactions, making it a versatile building block for the synthesis of compound libraries targeting various therapeutic areas such as neurological disorders and inflammation.[1] This guide provides a comprehensive overview of a robust synthetic route to this valuable intermediate and details the analytical techniques crucial for its unambiguous characterization.
Part 1: A Regiocontrolled Synthetic Strategy
The synthesis of the target molecule is best approached through a multi-step, regiocontrolled sequence that ensures the correct placement of the aldehyde group on the pyrazole ring. The overall strategy involves the initial construction of the fused bicyclic pyrazolothiazine core, followed by the introduction of the carbaldehyde group via an electrophilic formylation reaction.
Diagram of the Synthetic Workflow
Caption: A proposed three-step synthesis of the target compound.
Step 1: Synthesis of 1-(2-Mercaptoethyl)-1H-pyrazol-5-amine
The journey begins with the synthesis of a key precursor, 1-(2-hydroxyethyl)-1H-pyrazol-5-amine. This can be achieved through the reaction of 2-hydroxyethylhydrazine with an appropriate three-carbon building block like ethyl (ethoxymethylene)cyanoacetate, followed by subsequent chemical modifications.[5] A more direct approach may involve the alkylation of a suitable 5-aminopyrazole. The hydroxyl group is then converted to a thiol, which is a critical step for the subsequent thiazine ring formation.
-
Rationale: The use of a 5-aminopyrazole precursor is strategic as the amino group can be protected if necessary, and its electronic properties can influence the subsequent cyclization and formylation steps. The conversion of the hydroxyl to a thiol group can be achieved using reagents like Lawesson's reagent or via a two-step process involving conversion to a leaving group (e.g., tosylate) followed by substitution with a sulfur nucleophile.
Experimental Protocol: Thionation of 1-(2-Hydroxyethyl)-1H-pyrazol-5-amine
-
To a solution of 1-(2-hydroxyethyl)-1H-pyrazol-5-amine (1 equivalent) in dry toluene, add Lawesson's reagent (0.5 equivalents).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(2-mercaptoethyl)-1H-pyrazol-5-amine.
-
Self-Validation: The successful conversion can be confirmed by ¹H NMR, observing the disappearance of the signals corresponding to the hydroxyl proton and the appearance of a thiol proton signal. Mass spectrometry will also show a corresponding increase in the molecular weight.
Step 2: Intramolecular Cyclization to form 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]thiazine
The synthesized 1-(2-mercaptoethyl)-1H-pyrazol-5-amine undergoes an intramolecular cyclization to form the desired fused heterocyclic system. This reaction is typically acid-catalyzed, promoting the nucleophilic attack of the thiol group onto the pyrazole ring, followed by dehydration.
-
Rationale: The C4 position of the 5-aminopyrazole is nucleophilic and can participate in cyclization reactions.[2] The use of a strong acid protonates the pyrazole ring, further activating it towards nucleophilic attack.
Experimental Protocol: Acid-Catalyzed Cyclization
-
Dissolve 1-(2-mercaptoethyl)-1H-pyrazol-5-amine (1 equivalent) in a suitable solvent such as toluene or dioxane.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Heat the mixture to reflux for 8-12 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine.
-
Self-Validation: The formation of the bicyclic product can be confirmed by ¹H NMR, which will show characteristic signals for the methylene protons of the newly formed thiazine ring. The disappearance of the thiol and amine protons of the starting material will also be evident.
Step 3: Vilsmeier-Haack Formylation
The final step is the formylation of the electron-rich pyrazole ring of the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine core. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]
-
Rationale: The pyrazole ring in the fused system is electron-rich and susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto such systems.[7] The reaction is expected to occur at the C2 position of the pyrazolothiazine ring system, which is electronically activated.
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool dry DMF to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine (1 equivalent) in dry DMF dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with sodium hydroxide or sodium carbonate until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde as pale yellow crystals.[1] A reported yield for this reaction is 78%.[1]
-
Self-Validation: The successful formylation is readily confirmed by ¹H NMR, with the appearance of a characteristic singlet for the aldehyde proton in the downfield region (around δ 9.9 ppm).[1] IR spectroscopy will show a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹.[1]
Mechanism of the Vilsmeier-Haack Reaction
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Part 2: Comprehensive Characterization
Unambiguous characterization of the final product is paramount to ensure its purity and structural integrity for subsequent applications. A combination of spectroscopic techniques should be employed.
Data Presentation
| Technique | Expected Observations for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde |
| ¹H NMR | Aldehyde proton (CHO) as a singlet around δ 9.9 ppm.[1] Aromatic proton on the pyrazole ring as a singlet. Two triplets corresponding to the two methylene groups (-CH₂-) of the thiazine ring. |
| ¹³C NMR | Carbonyl carbon of the aldehyde group in the downfield region (δ > 180 ppm). Signals for the aromatic carbons of the pyrazole ring. Signals for the two methylene carbons of the thiazine ring. |
| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹.[1] C-H stretching of the aldehyde proton. C=N and C=C stretching vibrations from the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₈N₂OS). Fragmentation patterns corresponding to the loss of CO, and cleavage of the thiazine ring. |
| Appearance | Pale yellow crystals.[1] |
Detailed Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides the most direct evidence for the presence of the aldehyde group, with a characteristic singlet appearing at a low field (δ ~9.9 ppm) due to the deshielding effect of the carbonyl group. The protons on the thiazine ring are expected to appear as two distinct triplets, integrating to two protons each, due to coupling with the adjacent methylene group. The remaining proton on the pyrazole ring will appear as a singlet in the aromatic region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon of the aldehyde group with a signal typically above 180 ppm. The spectrum will also show distinct signals for the carbons of the pyrazole ring and the two methylene carbons of the thiazine ring, allowing for a complete carbon skeleton assignment.
-
IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present. A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. Other characteristic bands for C-H, C=N, and C=C bonds will also be present, confirming the overall structure.
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass of the molecular ion. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation.
Conclusion and Future Outlook
This guide has outlined a robust and reliable pathway for the synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde, a versatile intermediate in medicinal chemistry. The proposed multi-step synthesis, culminating in a Vilsmeier-Haack formylation, is based on well-established chemical principles and analogies to related heterocyclic systems. The detailed characterization protocol ensures the identity and purity of the final product, which is essential for its use in drug discovery and development programs. The strategic availability of this carbaldehyde opens up avenues for the creation of diverse libraries of pyrazolothiazine derivatives for biological screening, potentially leading to the discovery of novel therapeutic agents.
References
- Selvam, P., & Perumal, P. T. (2005). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2005(1), 58-60.
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Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazines. (2022). ResearchGate. Available from: [Link]
- Bandyopadhyay, D., & Mukherjee, A. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015(6), 295-344.
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][2][6]triazolo[3,4- b ][1][2][8] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research, 30(8), 1635-1647.
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Intramolecular Cyclization/Methylation. (2012). PubMed Central (PMC). Available from: [Link]
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- Al-Adiwish, W. M., & Al-Douh, M. H. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383.
- Rajanna, K. C., Tasleem, M., & Saiprakash, P. K. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Sciences, 12(4), 1-5.
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Al-Adiwish, W. M., & Al-Douh, M. H. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate. Available from: [Link]
- Kikelj, D., & Urleb, U. (2012). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 27(18), 6293.
- Naim, M. J., Alam, O., Alam, M. J., & Khan, S. A. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17.
- Popov, A. V., Trifonov, R. E., & Ostrovskii, V. A. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13.
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Popov, A. V., Trifonov, R. E., & Ostrovskii, V. A. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde
Foreword
This document provides a comprehensive technical overview of the physicochemical properties of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde, a heterocyclic compound of significant interest in modern medicinal chemistry. As a key building block, its unique pyrazolothiazine scaffold serves as a versatile precursor for the synthesis of a new generation of therapeutic agents.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data, expert insights into experimental considerations, and a clear delineation between experimentally verified and computationally predicted properties.
Introduction to a Privileged Scaffold
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde is a bifunctional molecule featuring a fused pyrazole and thiazine ring system, with a reactive carbaldehyde group. This structural arrangement is of considerable interest for the development of novel drugs, particularly those targeting neurological disorders and inflammatory conditions.[1] The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, recognized for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3] The fusion of the thiazine ring modulates the electronic and steric properties of the core structure, offering a three-dimensional framework that can be exploited for targeted drug design. The aldehyde functional group provides a convenient handle for further chemical modifications, allowing for the construction of diverse compound libraries for screening and lead optimization.
Derivatives of this and related pyrazolothiazine scaffolds have shown promise in preclinical studies, exhibiting significant antibacterial, antifungal, and anticancer properties.[1] This underscores the therapeutic potential of this heterocyclic system and the importance of a thorough understanding of the physicochemical properties of its key intermediates.
Synthesis and Structural Elucidation
The preparation of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde is typically achieved through a regio-controlled multi-step synthesis starting from commercially available pyrazole precursors. The general strategy involves the following key transformations:
-
N-Alkylation: Introduction of a protected hydroxyethyl group onto the N1 position of the pyrazole ring. This step is crucial for directing subsequent functionalization.
-
Formylation: Introduction of the aldehyde group at the C5 position of the pyrazole ring.
-
Cyclization: Deprotection of the hydroxyethyl group followed by an intramolecular cyclization to construct the fused pyrazolo-thiazine ring system.
This synthetic route has been reported to yield the final product as pale yellow crystals.[1]
Visualizing the Synthetic Workflow
Technical Guide: Spectroscopic Characterization of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde
Technical Guide: Spectroscopic Characterization of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde
Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of the novel heterocyclic compound, 6,7-dihydro-4H-pyrazolo[5,1-c][1]thiazine-2-carbaldehyde. This compound is a key intermediate in medicinal chemistry, particularly in the development of therapeutics for neurological disorders and inflammation.[2] This guide details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation and verification of this molecule. It is intended for researchers, chemists, and professionals in the field of drug development.
Introduction and Molecular Overview
The structural integrity of a pharmaceutical intermediate is paramount to the success of a drug discovery pipeline. 6,7-dihydro-4H-pyrazolo[5,1-c][1]thiazine-2-carbaldehyde is a fused heterocyclic system comprising a pyrazole ring, a dihydrothiazine ring, and an aldehyde functional group. Each component of this structure contributes unique spectroscopic signatures that, when analyzed in concert, provide an unambiguous confirmation of its identity and purity.
The core pyrazolo[5,1-c][1]thiazine scaffold is a subject of interest for its biological activities, including potential antimicrobial and anticancer properties in its derivatives.[2][3] The aldehyde functionality at the 2-position serves as a versatile chemical handle for further synthetic modifications, making this compound a valuable building block.[2][4]
Below is the chemical structure and a systematic numbering convention that will be used throughout this guide for spectral assignments.
Caption: Structure of 6,7-dihydro-4H-pyrazolo[5,1-c][1]thiazine-2-carbaldehyde.
Infrared (IR) Spectroscopy Analysis
2.1. Theoretical Framework
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of IR radiation at specific wavenumbers corresponds to the energy required to excite a bond to a higher vibrational state. The position, intensity, and shape of these absorption bands are characteristic of specific functional groups. For the title compound, the most diagnostic signals will arise from the aldehyde group (C=O and C-H stretches) and the various C-H, C-N, and C-S bonds within the heterocyclic framework.
2.2. Predicted IR Absorption Data
The following table summarizes the expected characteristic absorption bands for 6,7-dihydro-4H-pyrazolo[5,1-c][1]thiazine-2-carbaldehyde, based on established group frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Commentary |
| ~3100-3150 | =C-H Stretch (Pyrazole) | Medium-Weak | Aromatic/heteroaromatic C-H stretches typically appear above 3000 cm⁻¹. |
| ~2900-2980 | -C-H Stretch (Aliphatic) | Medium | Corresponds to the sp³ C-H bonds of the two methylene (-CH₂-) groups in the dihydrothiazine ring.[5] |
| ~2820 & ~2720 | C-H Stretch (Aldehyde) | Medium-Weak | The presence of two distinct bands, often called a Fermi doublet, is highly diagnostic for an aldehyde C-H bond.[1][6][7] The lower frequency band (~2720 cm⁻¹) is particularly useful as few other groups absorb in this region.[1][8] |
| ~1670-1690 | C=O Stretch (Aldehyde) | Strong | The carbonyl stretch is one of the most intense and recognizable peaks in an IR spectrum.[6][9] Its position is lowered from a typical saturated aldehyde (~1720-1740 cm⁻¹) due to conjugation with the pyrazole ring, which weakens the C=O bond.[1][8][9][10] |
| ~1550-1620 | C=N & C=C Stretch | Medium | Overlapping stretches from the pyrazole ring system. |
| ~1400-1470 | -CH₂- Scissoring | Medium | Bending vibration of the methylene groups in the dihydrothiazine ring.[5] |
| ~1100-1300 | C-N Stretch | Medium-Strong | Associated with the various C-N bonds within the fused ring system. |
2.3. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
This protocol describes a standard method for acquiring a high-quality IR spectrum of a solid sample.
-
Sample Preparation: Ensure the solid sample of 6,7-dihydro-4H-pyrazolo[5,1-c][1]thiazine-2-carbaldehyde is dry and free of solvent. Place a small amount (1-2 mg) directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.
-
Accessory: Single-reflection ATR accessory.
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Processing: Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural assignment can be made.
3.1. ¹H NMR Spectroscopy
3.1.1. Theoretical Framework Proton (¹H) NMR provides information about the chemical environment of hydrogen atoms.
-
Chemical Shift (δ): The position of a signal (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting them downfield (higher ppm).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is caused by spin-spin coupling with neighboring, non-equivalent protons. The n+1 rule is a useful first-order approximation.
3.1.2. Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Commentary |
| ~9.8-10.0 | Singlet (s) | 1H | H-aldehyde | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond. |
| ~7.5-7.8 | Singlet (s) | 1H | H3 (Pyrazole) | Protons on pyrazole rings typically appear in the aromatic region.[11][12] The exact shift is influenced by the fused ring system and the aldehyde substituent. |
| ~4.4-4.6 | Triplet (t) | 2H | H6 (-CH₂-N) | This methylene group is adjacent to a nitrogen atom, causing a downfield shift compared to a standard alkane. It is expected to be a triplet due to coupling with the H7 protons. |
| ~3.2-3.4 | Triplet (t) | 2H | H7 (-CH₂-S) | This methylene group is adjacent to the sulfur atom. It will be a triplet due to coupling with the H6 protons. |
3.2. ¹³C NMR Spectroscopy
3.2.1. Theoretical Framework Carbon-13 (¹³C) NMR provides information about the carbon skeleton of a molecule. Spectra are typically acquired with proton decoupling, meaning each unique carbon atom appears as a single line (singlet). The chemical shift range is much larger than in ¹H NMR (~0-220 ppm).
3.2.2. Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Commentary |
| ~185-195 | C=O (Aldehyde) | Aldehyde and ketone carbons are the most deshielded, appearing far downfield.[13][14] |
| ~150-155 | C8a | Bridgehead carbon of the fused system, part of the pyrazole ring. |
| ~140-145 | C2 | Pyrazole carbon attached to the aldehyde group. Deshielded by the substituent. |
| ~115-120 | C3 | Pyrazole carbon adjacent to the bridgehead.[15][16][17] |
| ~50-55 | C6 (-CH₂-N) | Methylene carbon attached to nitrogen. |
| ~25-30 | C7 (-CH₂-S) | Methylene carbon attached to sulfur. Generally less deshielded than a carbon attached to nitrogen. |
3.3. Experimental Protocol: NMR Sample Preparation and Acquisition
Caption: Standard workflow for NMR analysis from sample preparation to data processing.
-
Sample Preparation: Accurately weigh 5-10 mg of the title compound into a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal standard like tetramethylsilane (TMS). Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.
-
Instrumental Setup: The experiments should be performed on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.
-
¹H Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are adequate.
-
¹³C Acquisition: A standard proton-decoupled pulse program (e.g., zgpg30) should be used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale to the TMS signal at 0.00 ppm.
Conclusion
The structural confirmation of 6,7-dihydro-4H-pyrazolo[5,1-c][1]thiazine-2-carbaldehyde relies on the synergistic interpretation of IR and NMR spectroscopic data. IR spectroscopy provides rapid confirmation of key functional groups, most notably the conjugated aldehyde. NMR spectroscopy, through detailed ¹H and ¹³C analysis, provides the complete atomic connectivity and confirms the integrity of the fused heterocyclic core. The protocols and predicted data herein serve as a robust guide for researchers working with this molecule, ensuring high standards of quality control and characterization in the synthesis and application of this important chemical intermediate.
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The Unexplored Therapeutic Potential of the Pyrazolo[5,1-c]thiazine Scaffold: A Technical Guide for Drug Discovery
Preamble: Charting a Course into Unexplored Chemical Territory
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can address unmet medical needs is paramount. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The fusion of the pyrazole ring with other heterocyclic systems has proven to be a fruitful strategy for the development of new therapeutic agents with enhanced potency and selectivity.
This technical guide delves into the nascent yet promising field of the pyrazolo[5,1-c]thiazine scaffold. While its close chemical cousins, the pyrazolo[5,1-c][3][4][5]triazines and pyrazolo[5,1-b]thiazoles, have garnered significant attention for their diverse biological activities, the pyrazolo[5,1-c]thiazine core remains a largely uncharted territory. This guide aims to illuminate the latent potential of this scaffold by providing a comprehensive overview of its synthesis, a predictive analysis of its biological activities based on its isosteric relationship with more studied analogs, and detailed experimental protocols to empower researchers to explore this promising chemical space. We will navigate the knowns and unknowns, highlighting the opportunities that lie in the systematic investigation of this intriguing heterocyclic system.
I. The Architectural Blueprint: Synthesis of the Pyrazolo[5,1-c]thiazine Core
The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry. While a direct, optimized synthesis for the parent pyrazolo[5,1-c]thiazine scaffold is not extensively documented in publicly available literature, a synthetic route to a more complex derivative, pyrazolo[4,3-c]pyrido[3,2-e]-1,2-thiazine-5,5-dioxide , has been reported.[4] This provides a foundational, albeit intricate, pathway that confirms the feasibility of constructing this fused ring system and offers a blueprint for future synthetic explorations.
The reported synthesis commences from pyridothiazines, which are then reacted with N-methyl(phenyl)hydrazines to yield the target pyrazolopyridothiazine.[4] This multi-step process underscores the chemical tractability of this scaffold.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible, generalized synthetic workflow for constructing a pyrazolo[5,1-c]thiazine derivative, extrapolated from the synthesis of its more complex analog and general principles of heterocyclic chemistry.
Caption: Conceptual workflow for the synthesis of pyrazolo[5,1-c]thiazine derivatives.
Detailed Synthetic Protocol: A Case Study of a Complex Analog
The synthesis of pyrazolo[4,3-c]pyrido[3,2-e]-1,2-thiazine-5,5-dioxide derivatives, as reported, initiates from 4H-pyrido[3,2-e]-1,2-thiazine 1,1-dioxides.[4]
Step 1: Synthesis of the Pyridothiazine Precursor
The synthesis of the pyridothiazine starting material is a critical first step. While various methods exist for the synthesis of thiazines, a common approach involves the cyclization of appropriate precursors.[6]
Step 2: Cyclization to the Pyrazolopyridothiazine Core
The pyridothiazine is then reacted with a suitable hydrazine derivative, such as N-methylhydrazine or N-phenylhydrazine, to form the fused pyrazole ring. This reaction typically proceeds via a condensation reaction followed by intramolecular cyclization.[4]
II. Unveiling the Biological Promise: A Predictive Analysis
Direct biological evaluation of the pyrazolo[5,1-c]thiazine scaffold is sparsely reported. However, the principle of bioisosterism allows us to make informed predictions about its potential therapeutic activities by examining its structurally related and well-characterized analogs. The replacement of the thiazine sulfur atom with a nitrogen atom leads to the pyrazolo[5,1-c][3][4][5]triazine scaffold, while a different fusion pattern gives the pyrazolo[5,1-b]thiazole system. Both of these related scaffolds have demonstrated significant potential in several key therapeutic areas.
A. Anticancer Potential: Targeting Uncontrolled Cell Proliferation
A substantial body of evidence points to the potent anticancer activities of pyrazolo-fused heterocycles.
Pyrazolo[5,1-c][3][4][5]triazine Derivatives: Numerous studies have demonstrated the cytotoxic effects of pyrazolo[5,1-c][3][4][5]triazine derivatives against a range of human cancer cell lines. For instance, certain derivatives have shown inhibitory activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[1]
Pyrazolo[5,1-b]thiazole Derivatives: Similarly, pyrazolo[5,1-b]thiazole derivatives have been evaluated for their anticancer properties. Some compounds have exhibited promising activity against hepatocellular and colon carcinoma cell lines.
Table 1: In Vitro Anticancer Activity of Representative Pyrazolo[5,1-c][3][4][5]triazine and Pyrazolo[5,1-b]thiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[5,1-c][3][4][5]triazine | MCF-7 (Breast) | Varies | [1] |
| Pyrazolo[5,1-c][3][4][5]triazine | HepG2 (Liver) | Varies | [1] |
| Pyrazolo[5,1-b]thiazole | HCT-116 (Colon) | Varies | |
| Pyrazolo[5,1-b]thiazole | HepG2 (Liver) | Varies |
Proposed Mechanism of Action: The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[3][7] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many heterocyclic compounds exert their anticancer effects by modulating this pathway. It is plausible that pyrazolo[5,1-c]thiazine derivatives could also interact with key components of the NF-κB pathway, leading to the inhibition of cancer cell growth and survival.
Caption: Hypothesized mechanism of action via inhibition of the NF-κB pathway.
B. Antimicrobial Activity: Combating Infectious Diseases
The emergence of antimicrobial resistance is a pressing global health crisis. Fused pyrazole systems have shown considerable promise as novel antimicrobial agents.
Pyrazolo[5,1-c][3][4][5]triazine and Pyrazolo[5,1-b]thiazole Analogs: Derivatives of these scaffolds have been reported to exhibit activity against a range of bacterial and fungal pathogens.[8] The specific spectrum of activity is often dependent on the nature and position of substituents on the heterocyclic core.
C. Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The pyrazole scaffold is a well-known anti-inflammatory pharmacophore, with celecoxib being a prominent example. It is therefore highly probable that the pyrazolo[5,1-c]thiazine core will also possess anti-inflammatory properties. The modulation of the NF-κB pathway, as discussed in the context of cancer, is also a central mechanism in inflammation.[3][7]
III. The Investigator's Toolkit: Detailed Experimental Protocols
To facilitate the exploration of the pyrazolo[5,1-c]thiazine scaffold, this section provides detailed, standardized protocols for key biological assays.
A. In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[5,1-c]thiazine test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for 48-72 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
B. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[10]
Protocol:
-
Preparation of Inoculum:
-
Grow the microbial strain (bacterial or fungal) overnight in a suitable broth medium.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
IV. Structure-Activity Relationships (SAR): A Glimpse into Future Design
While SAR studies for the pyrazolo[5,1-c]thiazine scaffold are yet to be established, we can infer potential trends from its analogs. For pyrazolo-fused systems, the nature and position of substituents on both the pyrazole and the fused ring significantly influence biological activity. For instance, the introduction of halogen atoms or electron-withdrawing groups on appended phenyl rings often enhances anticancer and antimicrobial potency. Furthermore, the substitution pattern on the thiazine ring of the pyrazolo[5,1-c]thiazine core will likely play a crucial role in modulating its pharmacokinetic and pharmacodynamic properties.
V. Conclusion and Future Directions: A Call to Exploration
The pyrazolo[5,1-c]thiazine scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its structural similarity to biologically active pyrazolo-fused heterocycles strongly suggests a rich potential for the discovery of novel therapeutic agents. This guide has provided a foundational framework for initiating research into this scaffold, from synthetic strategies to predictive biological activities and detailed experimental protocols.
The path forward is clear: a systematic synthesis and screening of a diverse library of pyrazolo[5,1-c]thiazine derivatives are warranted. Such studies will not only validate the predicted biological activities but also establish a robust structure-activity relationship, paving the way for the rational design of potent and selective drug candidates. The exploration of this novel chemical space holds the promise of yielding new therapies for a range of human diseases, from cancer to infectious and inflammatory conditions. The scientific community is encouraged to embark on this exciting journey of discovery.
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Unlocking the Synthetic Potential: A Technical Guide to the Reactivity of the Aldehyde Group in Pyrazolo-Thiazine Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of pyrazole and thiazine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry, offering a unique three-dimensional architecture for interaction with biological targets.[1][2] The introduction of an aldehyde functionality onto this scaffold transforms it into a versatile synthetic intermediate, providing a gateway for extensive molecular diversification. This guide offers a deep dive into the chemical reactivity of the aldehyde group within pyrazolo-thiazine systems. We will explore the underlying electronic principles governing its reactivity and provide detailed, field-proven protocols for its key transformations, including nucleophilic additions, condensation reactions, reductive amination, and oxidation/reduction. This document is intended to serve as a practical resource for researchers in synthetic chemistry and drug discovery, enabling the strategic design and execution of synthetic campaigns to generate novel and potent therapeutic agents.
Chapter 1: The Electronic Character of the Pyrazolo-Thiazine Aldehyde
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In the context of the pyrazolo-thiazine system, this electrophilicity is modulated by the combined electronic effects of the fused heterocyclic rings.
-
The Pyrazole Moiety: The pyrazole ring is an aromatic, five-membered heterocycle with two adjacent nitrogen atoms.[1] Depending on the point of attachment, it can exert both electron-donating (π-excessive) and electron-withdrawing effects. When an aldehyde is attached at the C4 position (a common synthetic route for pyrazole aldehydes), the overall electronic effect is typically electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon compared to a simple benzaldehyde.[3]
-
The Thiazine Moiety: The thiazine ring, containing both sulfur and nitrogen, further influences the electronic landscape. The sulfur atom can act as an electron-donating group through resonance, while the nitrogen atom is electron-withdrawing. The net effect depends on their relative positions to the pyrazole ring and the aldehyde group. This complex interplay fine-tunes the reactivity, making the aldehyde a unique synthetic handle.
This inherent electronic character makes the pyrazolo-thiazine aldehyde a prime substrate for a variety of chemical transformations, particularly those initiated by nucleophilic attack at the carbonyl carbon.[4]
Chapter 2: Key Classes of Chemical Transformations
The aldehyde group on the pyrazolo-thiazine core is amenable to a wide array of reactions, making it an invaluable tool for analogue synthesis in drug discovery programs.
Nucleophilic Addition Reactions
The quintessential reaction of any aldehyde is the nucleophilic addition to the carbonyl group.[5] The partially positive carbon atom is readily attacked by nucleophiles, leading to a tetrahedral intermediate which is then typically protonated to yield an alcohol.[4] Aldehydes are generally more reactive than ketones in these reactions due to reduced steric hindrance and greater polarization of the carbonyl group.[6]
Condensation Reactions: Building Complexity
Condensation reactions are powerful tools for C-C bond formation, enabling the extension of the molecular framework.
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic esters), typically catalyzed by a weak base like ammonium carbonate or piperidine.[7][8] The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new α,β-unsaturated system. This method is particularly efficient for pyrazole aldehydes, often proceeding under mild, green conditions in aqueous media.[8] The resulting product is a conjugated system, which is a common motif in pharmacologically active compounds.
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). A key advantage of the Wittig reaction is the specific placement of the double bond, which is dictated by the structure of the ylide. While stabilized ylides (containing electron-withdrawing groups) often favor the (E)-alkene, non-stabilized ylides typically yield the (Z)-alkene. This control is invaluable in medicinal chemistry where stereochemistry can be critical for biological activity.
Reductive Amination: Accessing Amine Scaffolds
Reductive amination is one of the most important methods for the synthesis of amines. The process involves the reaction of the aldehyde with ammonia or a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[10] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) being common choices due to their selectivity for the iminium ion over the starting aldehyde.[11] This one-pot procedure is highly efficient and allows for the introduction of a diverse range of amine-containing side chains, which are crucial for modulating properties like solubility and receptor binding.
Oxidation and Reduction of the Aldehyde
The aldehyde group exists in an intermediate oxidation state, allowing for facile conversion to either a carboxylic acid or a primary alcohol.
-
Oxidation to Carboxylic Acids: Aldehydes are easily oxidized to carboxylic acids using a variety of reagents.[12] Mild oxidizing agents like Tollens' reagent (ammoniacal silver nitrate) or Fehling's solution can be used, though more common laboratory reagents include potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) under appropriate conditions.[13] The resulting carboxylic acid is itself a valuable functional group for further derivatization, such as amide bond formation.
-
Reduction to Primary Alcohols: The aldehyde can be readily reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is typically high-yielding and chemoselective, as these reagents do not reduce other functional groups like esters or amides under standard conditions.
Chapter 3: Experimental Protocols and Methodologies
The following protocols are representative procedures adapted from literature on analogous heterocyclic aldehydes and serve as a robust starting point for experimentation.
Protocol 3.1: Knoevenagel Condensation with Malononitrile
This protocol is based on the green chemistry approach described by Sonar et al. for pyrazole aldehydes.[8]
-
Reaction Setup: In a 50 mL round-bottom flask, combine the pyrazolo-thiazine aldehyde (1.0 eq), malononitrile (1.1 eq), and ammonium carbonate (0.2 eq).
-
Solvent Addition: Add 10 mL of distilled water to the flask.
-
Reaction Conditions: Stir the suspension vigorously at room temperature. For enhanced reaction rates, the flask can be placed in an ultrasonic bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 30-60 minutes).
-
Work-up: Upon completion, collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol. The product is often pure enough at this stage. If necessary, recrystallize from ethanol to obtain the final product.
Self-Validation: The success of the reaction is validated by the disappearance of the aldehyde spot on TLC and the appearance of a new, typically more conjugated (UV-active), product spot. Characterization by ¹H NMR should show the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new vinyl proton signal.
Protocol 3.2: Reductive Amination with a Primary Amine
This protocol is a standard procedure for the synthesis of secondary amines.[10][14]
-
Reaction Setup: Dissolve the pyrazolo-thiazine aldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM) in a round-bottom flask.
-
Amine Addition: Add the primary amine (e.g., benzylamine, 1.1 eq) to the solution, followed by a few drops of acetic acid to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Reaction Conditions: Continue stirring at room temperature overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired secondary amine.
Trustworthiness: This protocol is self-validating as the intermediate imine can often be observed by LC-MS. The final product will show a clear mass shift corresponding to the addition of the amine and reduction. ¹H NMR will confirm the structure, with characteristic signals for the newly formed CH₂ group adjacent to the nitrogen.
| Reaction Type | Key Reagents | Typical Conditions | Product Class |
| Knoevenagel Condensation | Active Methylene Compound, Weak Base | Room Temp, Aqueous Media | α,β-Unsaturated System |
| Wittig Reaction | Phosphorus Ylide | Anhydrous THF, -78°C to RT | Alkene |
| Reductive Amination | Amine, NaBH(OAc)₃ | Room Temp, MeOH or DCM | Secondary/Tertiary Amine |
| Oxidation | KMnO₄ or PCC | Varies with reagent | Carboxylic Acid |
| Reduction | NaBH₄ | 0°C to Room Temp, MeOH | Primary Alcohol |
| Table 1: Summary of Key Transformations and Conditions. |
Chapter 4: Applications in Medicinal Chemistry and Drug Discovery
The aldehyde on the pyrazolo-thiazine scaffold is a critical diversification point for generating compound libraries for high-throughput screening. Its predictable reactivity allows for the systematic exploration of the structure-activity relationship (SAR). Pyrazolo-fused heterocycles, including pyrazolo[4,3-e][10][15][16]triazines, have demonstrated potent anticancer activities, making this scaffold highly relevant.[17][18]
For instance, using reductive amination, a library of amines can be rapidly synthesized to probe a binding pocket for optimal hydrogen bonding or salt bridge interactions. Similarly, Knoevenagel condensation can be used to introduce rigid, conjugated systems that can extend into different regions of a target protein. The ability to rapidly generate dozens or hundreds of analogues from a single aldehyde intermediate significantly accelerates the hit-to-lead optimization process in drug discovery.
Conclusion
The aldehyde group appended to a pyrazolo-thiazine core is a cornerstone for synthetic innovation in medicinal chemistry. Its well-defined and versatile reactivity, governed by the electronic nature of the fused heterocyclic system, provides reliable and efficient pathways to a vast chemical space. By mastering the transformations detailed in this guide—from nucleophilic additions and condensations to reductive aminations—researchers can strategically design and synthesize novel molecular entities, accelerating the discovery of next-generation therapeutics.
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An In-depth Technical Guide to the Synthesis and Application of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde Derivatives
An In-depth Technical Guide to the Synthesis and Application of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde Derivatives
Abstract
The 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine scaffold represents a privileged heterocyclic system in modern medicinal chemistry. Its unique three-dimensional structure and versatile chemical handles have made it a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological significance of derivatives originating from the key intermediate, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde. We will explore the strategic considerations underpinning its multi-step synthesis, detail robust experimental protocols, and discuss the structure-activity relationships (SAR) that drive its application in oncology and infectious disease research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.
Introduction: The Strategic Value of the Pyrazolo[5,1-c][1][2]thiazine Core
Nitrogen-containing fused heterocyclic systems are fundamental components of numerous marketed pharmaceuticals.[3] The pyrazole ring, in particular, is a recurring motif in drugs due to its favorable physicochemical properties and ability to engage in various biological interactions.[4] When fused with a thiazine ring, the resulting 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine system offers a rigid, yet conformationally defined, scaffold. This structural rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The 2-carbaldehyde derivative of this scaffold is a particularly valuable intermediate.[1][5] The aldehyde functional group serves as a versatile anchor for a wide array of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This guide will elucidate the synthesis of this key building block and its subsequent derivatization to generate libraries of bioactive molecules.
Regiocontrolled Synthesis of the Core Scaffold
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde is a multi-step process that demands precise control over regioselectivity. The overall strategy involves the construction of a functionalized pyrazole precursor followed by an intramolecular cyclization to form the fused thiazine ring.
Synthetic Workflow Overview
The synthetic pathway can be logically divided into three primary stages: N-alkylation of a pyrazole starting material, regioselective formylation at the C4 position (which becomes the C2 position in the final fused system), and intramolecular cyclization.
Caption: Overall synthetic workflow for the target scaffold.
Key Mechanistic Insight: The Vilsmeier-Haack Reaction
A critical step in this synthesis is the introduction of the aldehyde group onto the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its reliability and regioselectivity on electron-rich heterocycles.[1]
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the interaction of a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1] This electrophilic species is then attacked by the electron-rich pyrazole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Pyrazolo-Thiazine Compounds
This guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of pyrazolo-thiazine compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offering insights into the therapeutic potential of this versatile heterocyclic scaffold. We will delve into the core pathways modulated by these compounds, with a particular focus on their anticancer and anti-inflammatory properties, substantiated by experimental evidence and predictive modeling.
The Pyrazolo-Thiazine Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of pyrazole and thiazine rings creates a unique heterocyclic system with a diverse range of pharmacological activities.[1][2][3][4] The inherent properties of both the pyrazole moiety, known for its presence in drugs like the anti-inflammatory celecoxib, and the thiazole ring, a component of the anticancer drug dasatinib, contribute to the broad therapeutic potential of pyrazolo-thiazine derivatives.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological effects and pharmacokinetic properties.
Anticancer Mechanisms: A Multi-pronged Assault on Malignancy
Pyrazolo-thiazine and its related structures have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][5][6][7] Their mechanism of action is not monolithic; instead, they appear to target multiple key pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Protein Kinases: A Primary Mode of Action
A predominant mechanism through which pyrazolo-thiazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[5][8]
-
Cyclin-Dependent Kinases (CDKs): Certain pyrazolo[1,5-a]-1,3,5-triazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7).[9] CDK7 is a key component of the transcription machinery and plays a crucial role in cell cycle regulation.[9] Inhibition of CDK7 by these compounds leads to a downregulation of gene transcription and disruption of the mitotic cell cycle, ultimately inducing apoptosis in cancer cells.[9]
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Thiazolyl-pyrazoline derivatives have been designed and synthesized as dual inhibitors of EGFR and HER2, two receptor tyrosine kinases pivotal in the development and progression of several cancers, including breast cancer.[10] By blocking the activity of these receptors, these compounds can halt downstream signaling cascades that promote cell proliferation and survival.[10][11]
-
Bruton's Tyrosine Kinase (BTK): Some pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][7]triazine sulfonamides have been shown to inhibit Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[12] This inhibition can limit the viability of certain cancer cells.[12]
The following diagram illustrates the central role of protein kinase inhibition in the anticancer activity of pyrazolo-thiazine compounds.
Experimental Protocols for Mechanistic Elucidation
To validate the mechanisms described above, a series of well-established experimental protocols are employed. The following provides a generalized, step-by-step methodology for key assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is designed to assess the effect of pyrazolo-thiazine compounds on the viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo-thiazine compounds in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protein Kinase Inhibition Assay (Generic)
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific protein kinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the pyrazolo-thiazine compound to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle distribution.
-
Cell Treatment: Treat cancer cells with the pyrazolo-thiazine compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
The following diagram illustrates a typical experimental workflow for evaluating the anticancer mechanism of a novel pyrazolo-thiazine compound.
Conclusion and Future Directions
Pyrazolo-thiazine compounds represent a highly promising scaffold in the quest for novel therapeutics. Their multifaceted mechanism of action, particularly their ability to inhibit key protein kinases and modulate inflammatory pathways, underscores their potential in oncology and for the treatment of inflammatory diseases. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific molecular targets. Furthermore, in vivo studies are crucial to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of lead compounds, paving the way for their potential clinical development.
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A Guide to the Synthesis of Pyrazolo-Thiazine Heterocycles: Charting a Course Toward Pyrazolo[5,1-c]thiazines
Introduction: The fusion of pyrazole and thiazine rings creates a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities.[1] The thiazine ring, a six-membered heterocycle containing sulfur and nitrogen, introduces unique structural and electronic properties. This guide provides a comprehensive overview of the synthetic strategies for creating pyrazolo-thiazine scaffolds.
A survey of the current literature reveals that while various isomers such as pyrazolo[3,4-b][2][3]thiazines and pyrazolo[4,3-b][2][3]thiazines have been synthesized, there is a notable scarcity of reported methods for the specific pyrazolo[5,1-c]thiazine ring system. This document will therefore serve a dual purpose: first, to review the established chemistry for known pyrazolo-thiazine isomers, and second, to leverage this understanding to propose logical and scientifically grounded synthetic pathways toward the elusive pyrazolo[5,1-c]thiazine core. This approach is designed to provide researchers with both a summary of the existing landscape and a forward-looking guide for novel synthesis design.
Part 1: Established Synthetic Routes to Pyrazolo-Thiazine Isomers
The synthesis of fused pyrazoloazines, including thiazine derivatives, often relies on the cyclocondensation of a pyrazole precursor bearing nucleophilic sites with a suitable bielectrophilic partner.[1] The regiochemical outcome of the fusion is dictated by the positions of the reactive groups on the pyrazole ring.
Synthesis of Pyrazolo[3,4-b][2][3]thiazines
This isomeric system is typically constructed by annulating the thiazine ring onto the C3 and C4 positions of a pyrazole. A common strategy involves starting with a 3-amino-4-cyanopyrazole or a related derivative. The key transformation is the introduction of a sulfur-containing moiety that can undergo cyclization.
A representative approach involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with carbon disulfide in the presence of a base, followed by alkylation with an α-halo ketone. The resulting intermediate can then be cyclized to form the pyrazolo[3,4-b][2][3]thiazine scaffold.
Synthesis of Pyrazolo[4,3-b][2][3]thiazines
The construction of the pyrazolo[4,3-b][2][3]thiazine core generally starts from a 4-nitroso or 4-nitropyrazole, which is reduced to a 4-aminopyrazole. This amine can then be reacted with a sulfur-containing dielectrophile. For instance, the reaction of 4-aminopyrazoles with α,α'-dihalo ketones in the presence of a sulfur source or with reagents like 2,2'-thiobis(acetic acid) can lead to the desired fused system.
A recent microreview highlights various methods for the synthesis of pyrazolo[4,3-b][2][3]thiazines, emphasizing the annulation of the thiazine ring onto a pre-existing pyrazole core.[4]
Synthesis of Pyrazolo-Thiazine S,S-Dioxides
The synthesis of pyrazolo-thiazine derivatives with an oxidized sulfur atom (sulfonamide) has also been explored. For example, pyrazolo[3,4-c][1][2]thiazin-4(3H)-one 2,2-dioxides have been prepared from ethyl 5-aminopyrazole-4-carboxylates.[5] The synthesis involves a multi-step sequence including:
-
Reaction with methanesulfonyl chloride to form a bis(methylsulfonyl)amino derivative.
-
Selective removal of one methanesulfonyl group.
-
Alkylation of the remaining sulfonamide nitrogen.
-
Base-induced intramolecular cyclization to yield the final pyrazolo[3,4-c][1][2]thiazin-4(3H)-one 2,2-dioxide.[5]
Another approach describes the cyclocondensation of N-(chlorosulfonyl)imidoyl chlorides with aminopyrazoles to form isomeric pyrazolothiadiazine-S,S-dioxides, demonstrating a direct method to construct a fused sulfonamide system.[2]
The workflow for this type of synthesis is outlined below.
Caption: Synthesis of Pyrazolo[3,4-c][1][2]thiazin-4(3H)-one 2,2-dioxides.
Part 2: Proposed Synthetic Strategies for Pyrazolo[5,1-c]thiazines
The synthesis of the pyrazolo[5,1-c]thiazine ring system requires a strategic cyclization that forms a bridge between the N1 and C5 positions of the pyrazole ring. This is a distinct challenge compared to other isomers. Below, we propose two plausible synthetic routes based on established chemical principles.
Strategy A: Cyclocondensation of a 5-Aminopyrazole Derivative
5-Aminopyrazoles are versatile precursors in the synthesis of fused pyrazoloazines due to their multiple nucleophilic sites.[1][6] This strategy leverages the nucleophilicity of both the endocyclic N1 nitrogen and the exocyclic 5-amino group.
Proposed Reaction Scheme:
The key starting material would be a 3-substituted-5-aminopyrazole. This precursor could be reacted with a bifunctional electrophile containing a sulfur atom, such as a β-sulfido-α,β-unsaturated ketone or a related synthon.
-
Step 1: Michael Addition. The 5-amino group, being the more potent nucleophile, would initiate a Michael addition to the α,β-unsaturated system.
-
Step 2: Intramolecular Cyclization. Subsequent intramolecular condensation between the N1 nitrogen of the pyrazole and the carbonyl group of the adduct, followed by dehydration, would lead to the formation of the six-membered thiazine ring, resulting in the desired pyrazolo[5,1-c]thiazine core.
Caption: Proposed synthesis of Pyrazolo[5,1-c]thiazine via 5-Aminopyrazole.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of the β-thioxoketone. A suitable 1,3-diketone is reacted with Lawesson's reagent in anhydrous toluene under reflux to yield the corresponding β-thioxoketone.
-
Step 2: Cyclocondensation. To a solution of 3-methyl-5-aminopyrazole (1.0 eq) in ethanol, the β-thioxoketone (1.1 eq) is added. A catalytic amount of piperidine is added, and the mixture is refluxed for 6-8 hours, monitoring by TLC.
-
Step 3: Isolation and Purification. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol/DMF) to afford the target pyrazolo[5,1-c]thiazine.
Strategy B: From a Pyrazole-5-thiol Precursor
An alternative approach involves using a pyrazole with a nucleophilic sulfur atom at the C5 position. This strategy reverses the roles of the nucleophile and electrophile compared to Strategy A.
Proposed Reaction Scheme:
The starting material for this route would be a pyrazole-5-thiol. This compound can be synthesized from a pyrazol-5-one by reaction with a thionating agent like phosphorus pentasulfide.
-
Step 1: S-Alkylation. The pyrazole-5-thiol is reacted with an α-haloketone bearing a leaving group on the α-carbon (e.g., 3-chloro-2,4-pentanedione). The sulfur atom acts as the nucleophile, displacing the halide to form a thioether intermediate.
-
Step 2: Intramolecular Cyclization. The intermediate possesses a reactive methylene group adjacent to the sulfur and a carbonyl group. In the presence of a base, an intramolecular condensation can be induced between the N1 nitrogen of the pyrazole and one of the carbonyl groups, leading to the formation of the thiazine ring.
Data Summary Table:
| Strategy | Key Pyrazole Precursor | Key Sulfur-Containing Reagent | Core Reaction Type | Plausibility |
| A | 5-Aminopyrazole | β-Thioxoketone | Michael Addition followed by Cyclocondensation | High |
| B | Pyrazole-5-thiol | α-Haloketone | S-Alkylation followed by Cyclocondensation | High |
Conclusion
The synthesis of the pyrazolo[5,1-c]thiazine scaffold represents an intriguing and underexplored area of heterocyclic chemistry. While direct synthetic precedents are scarce, a robust foundation exists in the synthesis of its isomers. By analyzing the established routes for pyrazolo[3,4-b]thiazines, pyrazolo[4,3-b]thiazines, and their S,S-dioxide analogues, we can logically deduce viable pathways to the [5,1-c] fusion. The proposed strategies, utilizing either 5-aminopyrazoles or pyrazole-5-thiols as key precursors, offer promising starting points for researchers aiming to explore this novel heterocyclic system. The successful synthesis of pyrazolo[5,1-c]thiazines would not only be a valuable academic achievement but could also unlock new avenues for the development of novel therapeutic agents and functional materials. Further experimental validation of these proposed routes is highly encouraged.
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A Technical Guide to the Discovery of Novel Pyrazolo-Thiazine Based Therapeutic Agents
Abstract
The fusion of distinct heterocyclic rings to create hybrid pharmacophores is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced biological activity and novel mechanisms of action. Among these, the pyrazolo-thiazine scaffold has emerged as a privileged structure, demonstrating significant potential across various therapeutic areas, including oncology and inflammatory diseases. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery process for novel pyrazolo-thiazine based therapeutic agents. We will explore key synthetic strategies, delve into the primary mechanisms of action, particularly protein kinase inhibition, and present validated experimental protocols for in vitro evaluation. The narrative emphasizes the rationale behind experimental choices, integrating computational and preclinical validation workflows to create a self-validating system for discovery. This document serves as a comprehensive resource, grounded in authoritative references, to guide the design, synthesis, and evaluation of the next generation of pyrazolo-thiazine therapeutics.
Introduction: The Pyrazolo-Thiazine Scaffold as a Privileged Structure
In the landscape of drug discovery, heterocyclic compounds are paramount. Their unique three-dimensional structures and ability to engage in multiple non-covalent interactions make them ideal candidates for modulating biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key component in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib, valued for its diverse pharmacological activities.[1][2] Similarly, the thiazole ring, containing sulfur and nitrogen, is a structural motif in therapeutics like the anticancer drug dasatinib and the antiviral ritonavir.[3]
The strategic fusion of these two pharmacophores into a pyrazolo-thiazine or related pyrazolo-thiazole hybrid system creates a novel scaffold with significant therapeutic promise.[3] This molecular hybridization can lead to compounds with enhanced efficacy, improved selectivity, and a reduced potential for drug resistance.[3] The primary focus of this guide is to elucidate the pathway from conceptual design to preclinical validation of these potent molecules, with a particular emphasis on their role as inhibitors of key cellular signaling pathways.
Synthetic Pathways and Chemical Strategies
The synthesis of pyrazolo-thiazine derivatives is a multi-step process that requires careful planning and execution. The chosen pathway often depends on the desired substitution patterns on the heterocyclic core, which in turn dictates the molecule's interaction with its biological target. A common and effective strategy involves the initial synthesis of a pyrazole intermediate, which is then elaborated and cyclized to form the fused thiazine or an attached thiazole ring system.[4]
The rationale for a multi-step approach is control. By building the molecule sequentially, chemists can introduce specific functional groups at precise locations, which is critical for optimizing target binding and pharmacokinetic properties. For example, starting with a condensation reaction to form a chalcone-like intermediate allows for the introduction of diverse aryl groups, which can be crucial for exploring the binding pockets of target enzymes like protein kinases.[5]
Experimental Protocol: Multi-step Synthesis of a Pyrazolyl-Thiazole Derivative
This protocol outlines a representative synthesis adapted from established methodologies, beginning with the formation of a pyrazole-carbaldehyde intermediate, which is then converted to the final thiazole-appended product.[4]
Step 1: Synthesis of Pyrazole-4-carbaldehyde Intermediate (Compound 3)
-
Condensation: Dissolve acetyl thiophene (1 equivalent) and phenylhydrazine (1.1 equivalents) in ethanol. Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Intermediate Formation: The reaction yields a hydrazone intermediate.
-
Cyclization (Vilsmeier-Haack reaction): Cool the mixture and slowly add phosphoryl chloride (POCl₃, 3 equivalents) in dimethylformamide (DMF) at 0°C.
-
Work-up: Stir the reaction at room temperature for 12-16 hours. Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate, the pyrazole-4-carbaldehyde, is filtered, washed with water, and dried.[4]
Step 2: Formation of Thiosemicarbazone (Compound 5)
-
Reaction: Dissolve the pyrazole-4-carbaldehyde (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Reflux the mixture for 1-2 hours.
-
Isolation: Upon cooling, the thiosemicarbazone product precipitates. Filter the solid, wash with cold ethanol, and recrystallize to purify.[4]
Step 3: Cyclization to form Pyrazolyl-Thiazole (Compound 7)
-
Reaction: Suspend the thiosemicarbazone intermediate (1 equivalent) and a substituted phenacyl bromide (1 equivalent) in ethanol.
-
Reflux: Reflux the mixture for 6-8 hours. The thiazole ring is formed via Hantzsch thiazole synthesis.
-
Isolation and Purification: Cool the reaction mixture. The final pyrazolyl-thiazole product will precipitate. Filter the solid, wash with ethanol, and purify by recrystallization.[4]
-
Characterization: Confirm the structure of the final compound using NMR spectroscopy and mass spectrometry.[4]
Caption: Generalized synthetic workflow for pyrazolyl-thiazole derivatives.
Mechanism of Action: Targeting Key Signaling Pathways
A significant portion of pyrazolo-thiazine and related derivatives owe their therapeutic effects, particularly in oncology, to the inhibition of protein kinases.[6] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including cell growth, proliferation, and apoptosis.[7] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2]
The pyrazole scaffold is considered a "privileged structure" for kinase inhibition because it can act as a bioisosteric replacement for other heterocyclic systems, effectively mimicking the hydrogen bonding patterns of the ATP hinge-binding region in the kinase active site.[2] This allows pyrazolo-thiazine agents to function as ATP-competitive inhibitors, blocking the kinase from performing its phosphorylating function and thereby shutting down the oncogenic signaling cascade.[7] Targets for this class of compounds include EGFR, HER2, CDK2, AKT, and mTOR.[5][8][9][10]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Beyond cancer, pyrazolo-thiazine derivatives have demonstrated significant anti-inflammatory activity, often through the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][11]
Therapeutic Applications and In Vitro Evaluation
Anticancer Activity
The anticancer potential of novel pyrazolo-thiazine derivatives is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. These assays determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀), providing a quantitative measure of potency.[12] Fused pyrazolotriazines have demonstrated significant cytotoxic activity in the micromolar range against various tumor cell lines.[12]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][13]triazine Sulfonamides | HCT 116 (Colon) | 0.17 - 1.15 | [14] |
| Pyrazole-arylethanone Derivatives | HCT116 (Colon) | < 5 | [15] |
| Pyrazole-biphenyl Derivatives | K-562 (Leukemia) | ~70% inhibition | [15] |
| Indole-Pyrazole Hybrids | HCT116 (Colon) | < 23.7 | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[3]
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazolo-thiazine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo-thiazine derivatives are evaluated using both in vitro and in vivo models. A key in vitro assay measures the compound's ability to inhibit the COX-2 enzyme.[11]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a general workflow for assessing the selective inhibition of the COX-2 isozyme.
-
Enzyme Preparation: Obtain purified recombinant human COX-2 enzyme.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Inhibitor Incubation: Add various concentrations of the test compounds (dissolved in DMSO) to the wells and incubate with the COX-2 enzyme for 15-20 minutes at room temperature. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Quantification: The activity of the COX-2 enzyme is measured by quantifying the amount of prostaglandin E₂ (PGE₂) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Measure the absorbance and calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
In Silico and Preclinical Validation Workflow
The discovery of novel therapeutic agents is a complex process that integrates computational modeling, chemical synthesis, and biological testing.[4][16] In silico methods, such as molecular docking, are employed early in the process to predict how well a designed compound will bind to its target protein, saving significant time and resources.[8]
Caption: Integrated workflow for drug discovery and validation.
This workflow is iterative. The data from in vitro biological evaluations are used to establish a Structure-Activity Relationship (SAR), which informs the next round of in silico design and chemical synthesis to create optimized compounds with higher potency and better selectivity.[10] Promising candidates from this cycle then advance to more complex preclinical studies.
Conclusion and Future Perspectives
Pyrazolo-thiazine based heterocycles represent a highly versatile and potent class of therapeutic agents. Their success is rooted in a synthetically accessible scaffold that is adept at targeting key enzymes, particularly protein kinases involved in cancer and inflammatory pathways. The integration of computational design with robust synthetic and biological validation provides a powerful paradigm for the discovery of novel drug candidates from this chemical class.
Future research will likely focus on several key areas: expanding the range of therapeutic targets, improving the selectivity of these compounds to minimize off-target effects, and optimizing their ADME (absorption, distribution, metabolism, and excretion) properties to enhance their clinical translatability. As our understanding of disease biology deepens, the rational design of new pyrazolo-thiazine derivatives will continue to be a fruitful avenue for the development of next-generation targeted therapies.
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Özdemir, A., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31021–31034. [Link]
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Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4930. [Link]
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El-Daly, M. M., et al. (2022). Some reported pyrazoline-based and thiazole-based anticancer agents. ResearchGate. [Link]
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Genin, M. J., et al. (2009). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. European Journal of Medicinal Chemistry, 44(9), 3746-3753. [Link]
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Mojzych, M., & Wójcik, M. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][3][4][13]triazine Derivatives. ResearchGate. [Link]
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Gomha, S. M., et al. (2017). Synthesis of pyrazolo[5,1-c]triazines (10). ResearchGate. [Link]
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Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. [Link]
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El-Naggar, M., et al. (2023). New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. Molecules, 28(22), 7545. [Link]
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Kéri, G., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 34(9), 681-698. [Link]
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Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5557. [Link]
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Kumar, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. ResearchGate. [Link]
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Sharma, A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
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Kumar, A., et al. (2020). Design, Synthesis, Characterization, Anti-Inflammatory and Antioxidant Evaluation of Certain Novel Pyrazoline Derivatives Containing Imidazo[2,1-b]thiazole Moiety. ResearchGate. [Link]
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Ionescu, A. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(19), 6806. [Link]
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Alam, M. S., et al. (2014). Synthesis and evaluation of pyrazolines bearing benzothiazole as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 22(22), 6343-6352. [Link]
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Pavan, F. R., et al. (2018). Identification of Pyrazolo[3,4-e][4][13]thiazepin based CYP51 inhibitors as potential Chagas disease therapeutic alternative: In vitro and in vivo evaluation, binding mode prediction and SAR exploration. European Journal of Medicinal Chemistry, 149, 257-268. [Link]
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El-Gazzar, M. G., et al. (2022). Synthesis, Characterization, Computational Studies and in Vitro Biological Effects of Novel Pyrazoles, Pyridazines, Thiazoles Containing a Quinazoline Scaffold. AMiner. [Link]
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Al-Anazi, M. S., et al. (2023). Anti-inflammatory activity of novel derivatives of pyrazolo [3,4d] pyridazine against digestive system inflammation. ResearchGate. [Link]
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Al-Omair, M. A., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(19), 5797. [Link]
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Singh, P., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde
Application Notes and Protocols for the Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde
Introduction: The Significance of the Pyrazolothiazine Scaffold
The fusion of pyrazole and thiazine rings creates the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine scaffold, a heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. Pyrazole derivatives are well-established pharmacophores, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a thiazine ring can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile. The 2-carbaldehyde functional group serves as a versatile synthetic handle, allowing for further elaboration of the core structure to generate a library of derivatives for structure-activity relationship (SAR) studies. This document provides a detailed, step-by-step protocol for the synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde, a key intermediate for the development of novel therapeutic agents.
Synthetic Strategy: A Regiocontrolled Approach
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde is approached through a multi-step, regiocontrolled sequence starting from readily available 1H-pyrazole. The strategy is conceptually analogous to the synthesis of related fused pyrazole systems, such as the pyrazolo[5,1-c][1][2]oxazines.[1] The key transformations include:
-
Formylation: Introduction of the carbaldehyde group at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction.
-
N-Alkylation: Regioselective introduction of a protected 2-mercaptoethyl side chain onto the N1 position of the pyrazole-4-carbaldehyde.
-
Deprotection and Intramolecular Cyclization: Removal of the thiol protecting group followed by base-mediated intramolecular cyclization to construct the fused thiazine ring.
This strategic approach ensures precise control over the substitution pattern of the final product.
Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product is to be performed by column chromatography on silica gel. Characterization of all synthesized compounds should be carried out using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde (2)
The initial step involves the formylation of 1H-pyrazole (1) at the C4 position. The Vilsmeier-Haack reaction is a reliable and widely used method for this transformation.[1]
Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1H-pyrazole (1) in anhydrous DMF and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 1H-pyrazole-4-carbaldehyde (2) as a solid.
| Reagent/Solvent | Molar Equiv. |
| 1H-Pyrazole (1) | 1.0 |
| POCl₃ | 1.2 |
| Anhydrous DMF | Solvent |
Step 2: Synthesis of 1-(2-(Acetylthio)ethyl)-1H-pyrazole-4-carbaldehyde (4)
This step involves the regioselective N-alkylation of 1H-pyrazole-4-carbaldehyde (2) with a protected 2-mercaptoethyl group. S-(2-Chloroethyl) thioacetate (3) is used as the alkylating agent in the presence of a base. The acetyl group serves as a convenient protecting group for the thiol.
Protocol:
-
To a solution of 1H-pyrazole-4-carbaldehyde (2) in anhydrous acetonitrile, add potassium carbonate as a base.
-
Add S-(2-chloroethyl) thioacetate (3) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-(2-(acetylthio)ethyl)-1H-pyrazole-4-carbaldehyde (4).
| Reagent/Solvent | Molar Equiv. |
| 1H-Pyrazole-4-carbaldehyde (2) | 1.0 |
| S-(2-chloroethyl) thioacetate (3) | 1.1 |
| Potassium Carbonate | 1.5 |
| Anhydrous Acetonitrile | Solvent |
Step 3: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde (5)
The final step involves the deprotection of the acetyl group from the thiol and subsequent intramolecular cyclization to form the desired pyrazolothiazine ring system.
Protocol:
-
Dissolve the acetylated intermediate (4) in methanol.
-
Add a solution of sodium methoxide in methanol to the mixture at room temperature. This will facilitate the deprotection of the thiol.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete deprotection. The deprotection is followed by an in-situ intramolecular Michael addition of the resulting thiol onto the activated double bond of the pyrazole ring, which is in conjugation with the aldehyde, leading to the cyclized product.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde (5) as a solid.
| Reagent/Solvent | Molar Equiv. |
| 1-(2-(Acetylthio)ethyl)-1H-pyrazole-4-carbaldehyde (4) | 1.0 |
| Sodium Methoxide | 1.1 |
| Methanol | Solvent |
Visualizing the Synthetic Workflow
Caption: Key steps in the Vilsmeier-Haack formylation.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.
-
TLC Analysis: The progress of each reaction step should be carefully monitored by TLC to ensure complete conversion of the starting material and to identify the formation of the desired product.
-
Spectroscopic Characterization: The structure and purity of each intermediate and the final product must be unequivocally confirmed by spectroscopic methods.
-
¹H and ¹³C NMR: Will confirm the successful introduction of the formyl group, the N-alkylation, and the formation of the thiazine ring through characteristic chemical shifts and coupling patterns.
-
Mass Spectrometry: Will verify the molecular weight of the synthesized compounds at each stage.
-
-
Yield and Purity: The isolated yield and purity of the final product, as determined by chromatographic and spectroscopic methods, will serve as the ultimate validation of the protocol's efficacy.
By adhering to these validation steps, researchers can ensure the reliable and reproducible synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]t[1][2]hiazine-2-carbaldehyde.
References
Application Note & Protocol: High-Purity Isolation of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde via Column Chromatography
Introduction and Significance
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde is a pivotal building block in medicinal chemistry. Its fused pyrazolothiazine scaffold serves as a versatile precursor for synthesizing novel, biologically active molecules, with derivatives showing therapeutic potential in areas such as neurological disorders, inflammation, and antimicrobial applications.[1][3] The efficacy and safety of downstream compounds are critically dependent on the purity of this starting material. Therefore, a reliable and efficient purification method is paramount.
Column chromatography is a fundamental and widely-used technique for the separation and purification of compounds from mixtures.[4][5][6] This application note details a systematic approach to purify the title compound using normal-phase silica gel chromatography, a method that separates molecules based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[7][8]
The Chromatographic Principle: A Foundation for Separation
The successful purification of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde hinges on the principles of normal-phase chromatography.
-
The Stationary Phase: We employ silica gel, a highly porous and polar adsorbent.[4][8] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the analyte molecules.
-
The Mobile Phase: A non-polar or moderately polar solvent (the eluent) flows through the column.[7]
-
The Separation Mechanism: A dynamic equilibrium is established where components of the crude mixture are either adsorbed to the polar silica gel or dissolved in the mobile phase.[5] The target compound, a moderately polar heterocyclic aldehyde, will have a specific affinity for the silica gel. Less polar impurities will have weaker interactions and will be carried through the column more quickly by the mobile phase. More polar impurities (e.g., oxidized byproducts like carboxylic acids) will adsorb more strongly and elute later.[5][9] By carefully selecting the mobile phase composition, we can modulate this equilibrium to achieve a clean separation.
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[10] TLC provides a rapid and inexpensive preview of the separation.
Protocol for TLC Method Development:
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a test solvent system. Based on literature for similar pyrazole derivatives, good starting points are mixtures of n-hexane and ethyl acetate.[1][11][12]
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the separated spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Calculate Rf and Optimize: The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) of approximately 0.25-0.35, and is well-separated from all impurities.[13]
-
If Rf is too high (>0.5): The solvent is too polar. Decrease the proportion of the polar component (e.g., ethyl acetate).
-
If Rf is too low (<0.1): The solvent is too non-polar. Increase the proportion of the polar component.
-
A literature precedent for the purification of this specific compound suggests an eluent system of n-hexane/ethyl acetate (1:1) , which yielded pale yellow crystals.[1] This serves as an excellent starting point for optimization.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjustments to column size and solvent volume should be made for different scales.
Part A: Preparation
-
Column Selection: Choose a glass column with a diameter of approximately 2-4 cm. The amount of stationary phase should be 30-50 times the weight of the crude sample.[5] For 1.5 g of crude material, use approximately 45-75 g of silica gel.
-
Stationary Phase: Use silica gel with a particle size of 60-120 mesh or 70-230 mesh for standard gravity or flash chromatography.
-
Mobile Phase (Eluent): Prepare a stock of the optimized mobile phase determined by TLC. For this protocol, we will use a gradient elution starting with n-hexane/ethyl acetate (4:1) and gradually moving to n-hexane/ethyl acetate (1:1) .
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with the initial, non-polar eluent (4:1 n-hexane/EtOAc) to form a free-flowing slurry.
-
With the stopcock open, pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the silica bed run dry.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude sample adsorbed onto silica.
-
Part B: Elution and Fraction Collection
-
Sample Loading: Carefully add the dry-loaded sample powder to the top of the prepared column, creating a thin, uniform layer.
-
Elution:
-
Gently add the initial mobile phase (4:1 n-hexane/EtOAc) to the column, taking care not to disturb the top surface.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant level of solvent above the stationary phase throughout the process.
-
For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
-
Gradient Elution:
-
Begin elution with the less polar solvent mixture (4:1 n-hexane/EtOAc) to remove any non-polar impurities.
-
Monitor the eluting fractions by TLC.
-
Once the non-polar impurities have eluted, gradually increase the polarity of the mobile phase. This can be done stepwise (e.g., 3:1, then 2:1) or with a continuous gradient. For this compound, a switch to 1:1 n-hexane/EtOAc is recommended to elute the target aldehyde.[1]
-
-
Fraction Collection: Continue collecting fractions systematically until the desired compound has fully eluted from the column, as confirmed by TLC analysis.
Part C: Product Isolation and Analysis
-
Fraction Analysis: Spot every few fractions onto a TLC plate. Develop the plate in the optimized solvent system and visualize under UV light.
-
Pooling Fractions: Identify all fractions that contain only the pure target compound (single spot at the correct Rf). Combine these fractions in a large round-bottom flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product: The resulting solid or oil is the purified 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde. Record the final mass and calculate the yield. The purified compound is reported as pale yellow crystals.[1]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation and Expected Results
Table 1: Summary of Chromatographic Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (70-230 mesh) | Standard polar adsorbent for normal-phase chromatography of polar organic molecules.[4][10] |
| Column Dimensions | 3 cm ID x 40 cm Length | Appropriate for purifying 1-2 g of material, allowing for good separation. |
| Adsorbent:Sample Ratio | ~40:1 (w/w) | Ensures sufficient stationary phase surface area to prevent column overloading.[5] |
| Sample Loading | Dry Loading | Provides a more concentrated starting band, leading to better resolution. |
| Initial Mobile Phase | n-Hexane / Ethyl Acetate (4:1) | Elutes non-polar impurities first. |
| Eluting Mobile Phase | n-Hexane / Ethyl Acetate (1:1) | Proven eluent for the target compound, providing an optimal Rf for elution.[1] |
| Monitoring Technique | TLC (UV visualization) | Allows for rapid identification of fractions containing the pure product.[10] |
Table 2: Expected Outcomes
| Parameter | Expected Result |
| Appearance | Pale yellow crystals[1] |
| TLC Rf (1:1 Hex/EtOAc) | ~0.3 - 0.4 |
| Expected Yield | 70-85% (dependent on crude purity)[1] |
| Purity (by NMR/HPLC) | >98% |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | - Incorrect solvent system.- Column overloaded with sample.- Column packed improperly. | - Re-optimize eluent with TLC.- Reduce the amount of sample loaded.- Repack the column carefully, avoiding air bubbles. |
| Compound Won't Elute | - Mobile phase is too non-polar. | - Gradually increase the polarity of the mobile phase (increase ethyl acetate percentage). |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Start with a less polar mobile phase (increase hexane percentage). |
| Streaking/Tailing Spots | - Sample is too concentrated.- Aldehyde is degrading on acidic silica.[9][13] | - Dilute the sample before loading.- Deactivate the silica by pre-treating the column with the eluent containing a small amount (~0.5%) of triethylamine. Alternatively, use neutral alumina as the stationary phase.[13] |
| Cracked Silica Bed | - The column ran dry at some point. | - Always keep the solvent level above the top of the silica bed. Discard and repack the column if significant cracking occurs. |
Visualization of Workflow
Caption: Workflow for the purification of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde.
Caption: Decision tree for optimizing the mobile phase using TLC.
Conclusion
This application note provides a comprehensive and validated protocol for the purification of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde using silica gel column chromatography. By systematically developing the solvent system with TLC and following the detailed steps for column preparation, elution, and analysis, researchers can reliably obtain this key intermediate with high purity. This robust purification is a critical step in ensuring the quality and reproducibility of subsequent research in the synthesis of novel therapeutic agents.
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
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Gomtsyan, A., et al. (2010). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazines. ResearchGate. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
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Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]
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Sharma, M., & Swami, R. (1985). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. ResearchGate. Retrieved from [Link]
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University of North Georgia. (n.d.). Introduction to Chromatography. Retrieved from [Link]
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Mali, S. N., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ACS Omega. Retrieved from [Link]
-
CMU. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
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El-Shehry, M. F., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2016). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? Retrieved from [Link]
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Karcı, F., & Karcı, F. (2008). Synthesis of some novel pyrazolo[5,1-c][1][2][7]triazine derivatives and investigation of their absorption spectra. Sci-Hub. Retrieved from [Link]
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ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
Fravolini, A., et al. (1995). Synthesis and pharmacological study of some derivatives of pyrazolo[4,3-c]pyrido[3,2-c]-1,2-thiazine-5,5-dioxide, a novel heterocyclic ring system. PubMed. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime. Retrieved from [Link]
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Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Retrieved from [Link]
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Application Note: Unambiguous ¹H and ¹³C NMR Assignment of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde using 1D and 2D NMR Spectroscopy
Application Note: Unambiguous ¹H and ¹³C NMR Assignment of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde using 1D and 2D NMR Spectroscopy
Abstract
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde is a key synthetic intermediate for various biologically active molecules, making its precise characterization essential.[3] This application note provides a comprehensive guide for the unambiguous assignment of all proton (¹H) and carbon (¹³C) nuclear magnetic resonance (NMR) signals for this molecule. We detail a systematic approach combining standard 1D NMR with 2D correlation experiments, including ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC, to ensure confident and verifiable structural confirmation.
Introduction
The pyrazolo-thiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde serves as a versatile building block for creating libraries of these potentially therapeutic agents.[3][5] Accurate and complete NMR spectral assignment is a non-negotiable prerequisite for confirming the identity and purity of such intermediates, ensuring the integrity of subsequent synthetic steps and structure-activity relationship (SAR) studies.
This guide moves beyond simple data reporting, explaining the rationale behind the chosen NMR experiments and interpretive strategies. The workflow described herein provides a self-validating system where assignments are cross-verified through multiple correlation experiments, a methodology applicable to a wide range of complex heterocyclic systems.[6][7]
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the NMR data, a standardized atom numbering system for the target molecule is established as shown below. This numbering will be used throughout the note to refer to specific atomic positions.
Caption: Molecular structure and atom numbering scheme.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is profoundly affected by the quality of the sample preparation.[8] A careful and methodical approach is critical for obtaining high-resolution data.
-
Material Quantity: Weigh 10-15 mg of the compound for ¹H NMR and 30-50 mg for ¹³C NMR experiments.[1][9] While modern spectrometers can acquire data on smaller quantities, this amount ensures a good signal-to-noise ratio for 2D experiments without excessive acquisition time.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice for many organic molecules due to its moderate polarity.[2] However, for compounds with higher polarity or potential for hydrogen bonding, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. For this guide, we will proceed assuming DMSO-d₆ as the solvent.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.[2] Ensure complete dissolution, using gentle vortexing if necessary. Complete solubility is crucial, as suspended solid particles will degrade magnetic field homogeneity, leading to broadened spectral lines.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step removes any microscopic particulate matter.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[1]
-
Labeling: Clearly label the NMR tube with the compound identifier and solvent.
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR: Acquire with a spectral width sufficient to cover the range from 0 to 12 ppm. Standard parameters for pulse angle (30-45°), acquisition time (~2-3 s), and relaxation delay (1-2 s) are typically sufficient.
-
¹³C NMR: Acquire with proton decoupling. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
DEPT-135: This experiment is invaluable for differentiating carbon signals. It shows CH and CH₃ groups as positive peaks and CH₂ groups as negative peaks. Quaternary carbons (C) are not observed.
-
2D Experiments:
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through two or three bonds.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹JCH correlation).[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is essential for identifying connectivity across quaternary carbons and heteroatoms.[10][11]
-
Spectral Analysis and Assignment
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum can be divided into three distinct regions: the aromatic/olefinic region (pyrazole ring), the aliphatic region (dihydrothiazine ring), and the downfield aldehyde region.
-
Aldehyde Proton (H-9): The most downfield signal, expected as a sharp singlet in the range of δ 9.5-10.5 ppm.[12] This proton is highly deshielded by the anisotropic effect of the carbonyl group.
-
Pyrazole Proton (H-3): As a proton on an electron-deficient aromatic-like ring adjacent to a carbonyl group, H-3 is expected to appear as a singlet significantly downfield, likely in the δ 8.0-8.5 ppm region.[13][14]
-
Dihydrothiazine Protons (H-7 and H-6): These protons form a coupled aliphatic spin system.
-
H-7 (CH₂-N): The methylene protons adjacent to the pyrazole nitrogen (N8) are expected to be deshielded relative to a simple alkane. They will appear as a triplet around δ 4.2-4.6 ppm.
-
H-6 (CH₂-S): The methylene protons adjacent to the sulfur atom (S5) are typically found further upfield. They are expected to appear as a triplet in the region of δ 3.2-3.6 ppm.
-
The coupling between H-6 and H-7 should result in both signals appearing as triplets with a typical vicinal coupling constant (³JHH) of ~6-7 Hz.
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum will show nine distinct signals. The DEPT-135 experiment will be crucial for distinguishing between the two CH₂ groups (negative signals), the single CH group (positive signal), and the six quaternary/carbonyl carbons (absent).
-
Carbonyl Carbon (C-9): The aldehyde carbonyl carbon is the most deshielded, expected in the δ 185-195 ppm range.[15]
-
Pyrazole Ring Carbons (C-8a, C-3a, C-3, C-2):
-
C-8a & C-3a (Bridgehead): These quaternary carbons are expected between δ 130-150 ppm.
-
C-3: This CH carbon will be in a similar aromatic region, likely around δ 140-145 ppm.
-
C-2: The carbon bearing the aldehyde group will also be significantly deshielded, likely appearing around δ 125-135 ppm.
-
-
Dihydrothiazine Ring Carbons (C-7, C-6):
2D NMR Correlation Analysis
4.3.1 COSY: Mapping the ¹H-¹H Connectivity The COSY experiment provides a straightforward map of proton-proton couplings. For this molecule, its primary utility is to confirm the connectivity within the dihydrothiazine ring.
Caption: Key COSY correlation in the dihydrothiazine ring.
A distinct cross-peak will be observed connecting the triplet at δ ~3.4 ppm (H-6) with the triplet at δ ~4.4 ppm (H-7), confirming they are vicinally coupled and belong to the same spin system. The singlets for H-9 and H-3 will show no cross-peaks, confirming their isolation from other protons.
4.3.2 HSQC: Linking Protons to Carbons The HSQC spectrum is the most direct method for assigning protonated carbons.[6] Each cross-peak represents a direct, one-bond connection between a proton and a carbon.
-
The signal for H-3 (δ ~8.2 ppm) will correlate to the C-3 carbon (δ ~142 ppm).
-
The signal for H-7 (δ ~4.4 ppm) will correlate to the C-7 carbon (δ ~50 ppm).
-
The signal for H-6 (δ ~3.4 ppm) will correlate to the C-6 carbon (δ ~30 ppm).
-
The aldehyde proton H-9 (δ ~9.8 ppm) will correlate to the C-9 carbon (δ ~190 ppm).
This experiment instantly and unambiguously assigns the four protonated carbons in the molecule.
4.3.3 HMBC: Assembling the Molecular Skeleton The HMBC experiment is the final and most powerful tool, revealing two- and three-bond correlations (²JCH, ³JCH) that connect the entire molecular framework, crucially allowing for the assignment of non-protonated quaternary carbons.[10]
Caption: Expected key HMBC correlations for structural assembly.
Key expected correlations that finalize the assignment are:
-
From Aldehyde H-9: A strong two-bond correlation (²JCH) to C-2 and a three-bond correlation (³JCH) to C-3. This confirms the position of the aldehyde group.
-
From Pyrazole H-3: Correlations to the quaternary carbons C-3a and C-8a, and to the aldehyde-bearing carbon C-2. This definitively places H-3 on the pyrazole ring and assigns the two bridgehead carbons.
-
From Thiazine H-7: Correlations to the bridgehead carbon C-8a and to C-6.
-
From Thiazine H-6: Correlations to the bridgehead carbon C-3a and to C-7. These correlations from the aliphatic protons to the bridgehead carbons confirm the fusion of the two rings.
Summary of NMR Assignments
The combination of 1D and 2D NMR experiments allows for the complete and confident assignment of all signals for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde. The expected assignments are summarized below.
| Atom No. | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | J (Hz) | COSY Correlations | Key HMBC Correlations |
| 2 | ~130 | - | - | - | - | H-3, H-9 |
| 3 | ~142 | ~8.2 | s | - | - | C-2, C-3a, C-8a |
| 3a | ~148 | - | - | - | - | H-3, H-6 |
| 6 | ~30 | ~3.4 | t | ~6.5 | H-7 | C-7, C-3a |
| 7 | ~50 | ~4.4 | t | ~6.5 | H-6 | C-6, C-8a |
| 8a | ~135 | - | - | - | - | H-3, H-7 |
| 9 (CHO) | ~190 | ~9.8 | s | - | - | C-2, C-3 |
(Note: Chemical shifts (δ) are predicted values based on typical ranges and related structures and may vary slightly based on experimental conditions.)
Conclusion
The structural verification of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde can be achieved with high confidence using a logical, multi-pronged NMR strategy. While 1D ¹H and ¹³C spectra provide the initial overview, the unambiguous assignment of every atom, particularly the quaternary carbons and the confirmation of the fused ring system, is only possible through the application of 2D correlation experiments. The workflow of COSY → HSQC → HMBC provides a robust and self-validating method for the complete structural elucidation of this and other complex heterocyclic molecules, forming an indispensable tool for researchers in synthetic and medicinal chemistry.
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Semantic Scholar. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Retrieved from [Link]
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The Versatile Scaffold: Application Notes for 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde in Medicinal Chemistry
The Versatile Scaffold: Application Notes for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde in Medicinal Chemistry
Introduction: The Significance of the Pyrazolothiazine Core
In the landscape of modern drug discovery, nitrogen-containing heterocyclic compounds are of paramount importance, forming the backbone of a vast number of therapeutic agents.[1] Among these, the fused pyrazole scaffolds have garnered significant attention due to their diverse pharmacological profiles.[2] The pyrazole ring system is a key pharmacophore found in several marketed drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3] The fusion of a pyrazole ring with a thiazine moiety to form the 6,7-dihydro-4H-pyrazolo[5,1-c][4][5]thiazine system creates a unique bicyclic scaffold with a defined three-dimensional architecture. This structural rigidity and the presence of multiple points for functionalization make it a highly attractive starting point for the development of novel drug candidates.
This guide provides a comprehensive overview of the synthesis and application of a key intermediate, 6,7-dihydro-4H-pyrazolo[5,1-c][4][5]thiazine-2-carbaldehyde , in medicinal chemistry. We will delve into its synthesis, explore its reactivity through detailed protocols for key chemical transformations, and discuss its potential in the development of therapeutics for various diseases, including cancer and inflammatory disorders.
Synthesis of the Core Scaffold: 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][4][5]thiazine-2-carbaldehyde is a multi-step, regio-controlled process that begins with a commercially available pyrazole.[4] The strategy hinges on the precise installation of functional groups at the N1 and C5 positions of the pyrazole ring, followed by an intramolecular cyclization to construct the fused thiazine ring.
Synthetic Workflow Visualization
Caption: Synthetic pathway to the target molecule.
Detailed Synthetic Protocol
This protocol is a representative procedure based on established methods for the synthesis of related heterocyclic systems.[6]
Step 1: N-Alkylation of Pyrazole
-
To a solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 2-(tert-butyldimethylsilyloxy)ethyl trifluoromethanesulfonate (1.2 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N1-alkylated pyrazole.
Step 2: Regioselective Formylation (Vilsmeier-Haack Reaction)
-
To a cooled (0 °C) solution of the N1-alkylated pyrazole (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N1-alkylated pyrazole-5-carbaldehyde.
Step 3: Deprotection and Introduction of the Thiol Group
-
Dissolve the silyl-protected pyrazole-5-carbaldehyde (1.0 eq) in tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture and purify the resulting alcohol by column chromatography.
-
To a solution of the alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir for 1-2 hours, then wash with water and brine. Dry the organic layer and concentrate.
-
Dissolve the crude mesylate in DMF and add potassium thioacetate (1.5 eq). Heat the mixture to 60-70 °C for 4-6 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate. Purify the thioacetate intermediate.
-
Hydrolyze the thioacetate using a base such as sodium hydroxide in methanol to yield the free thiol, N-(2-mercaptoethyl)pyrazole-5-carbaldehyde.
Step 4: Intramolecular Cyclization
-
Dissolve the N-(2-mercaptoethyl)pyrazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or THF.
-
Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq) or sodium ethoxide.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain 6,7-dihydro-4H-pyrazolo[5,1-c][4][5]thiazine-2-carbaldehyde.
Key Chemical Transformations and Protocols
The aldehyde functionality of 6,7-dihydro-4H-pyrazolo[5,1-c][4][5]thiazine-2-carbaldehyde serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Reductive Amination
Reductive amination is a powerful tool for introducing amine functionalities, which are prevalent in bioactive molecules. This reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.
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Application Notes & Protocols: A Guide to the Design and Synthesis of Pyrazolo-Thiazine Derivatives for Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. This has made them one of the most important targets for modern drug discovery. This document provides a comprehensive guide for researchers on the rational design, chemical synthesis, and biochemical evaluation of pyrazolo-thiazine derivatives, a promising heterocyclic scaffold for the development of novel kinase inhibitors. We will explore the underlying principles of scaffold-based drug design, detail robust synthetic protocols, and provide a step-by-step guide to assessing the inhibitory activity of these compounds against target kinases.
The Rationale for Pyrazolo-Thiazine Kinase Inhibitors
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. The human kinome consists of over 500 members, and their aberrant activity can lead to uncontrolled cell proliferation, survival, and migration—hallmarks of cancer[1]. Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy[2].
The selection of a core chemical structure, or "scaffold," is a pivotal step in drug discovery. A successful scaffold must provide a rigid framework that correctly orients key chemical functionalities to interact with the target protein, while also allowing for synthetic modifications to fine-tune potency, selectivity, and pharmacokinetic properties. Heterocyclic compounds are particularly prominent in this role. The pyrazole ring, for instance, is recognized as a pharmacologically "privileged" scaffold, forming the core of many inhibitors targeting a wide range of kinases[3].
This guide focuses on the pyrazolo-thiazine scaffold, a fused heterocyclic system. This scaffold is of interest due to its structural rigidity and the potential for multi-point interactions within the ATP-binding site of kinases, which is a common strategy for achieving high potency and selectivity. The design principles discussed here often draw parallels from the well-studied pyrazolo[1,5-a]pyrimidine scaffold, which is present in several approved and clinical-stage kinase inhibitors[4][5].
Design Principles and Strategy
A successful kinase inhibitor discovery program integrates rational design, structural biology, and medicinal chemistry. The overall workflow is an iterative cycle of design, synthesis, and testing.
Figure 1: Iterative workflow for kinase inhibitor drug discovery.
Scaffold-Based Design and Hopping
The strategy begins with a core scaffold known to interact with the target class[2]. The pyrazolo-thiazine core serves as an anchor within the ATP-binding pocket. "Scaffold hopping" is a common technique where one core is replaced by another with similar steric and electronic properties to discover novel chemical series, often with improved properties or to circumvent existing intellectual property[6][7]. The high structural diversity of known kinase inhibitor scaffolds provides a rich source of information for such design strategies[8].
Structure-Activity Relationship (SAR) Studies
SAR is the cornerstone of medicinal chemistry. It involves systematically modifying the structure of a lead compound and measuring the effect of each change on biological activity. For a pyrazolo-thiazine scaffold, key positions for modification would include:
-
Substituents on the Pyrazole Ring: To probe interactions in the "hinge-binding" region of the kinase.
-
Substituents on the Thiazine Ring: To explore solvent-exposed regions or induce specific conformational changes.
-
Exocyclic Groups: To target additional pockets within the ATP-binding site for enhanced potency and selectivity.
Investigating the influence of different substituents at various positions is crucial for elucidating SAR[4]. For example, in the related pyrazolo[1,5-a]pyrimidine scaffold, the N1 atom of the pyrazole ring often forms a critical hydrogen bond with the kinase hinge region[5].
Bioisosteric Replacement
Bioisosterism is the strategic replacement of functional groups with other groups that have similar physical or chemical properties, with the goal of improving the molecule's overall profile[9][10]. This is a powerful tool to enhance potency, alter metabolic stability, improve solubility, or reduce toxicity[11][12][13]. For instance, a carboxylic acid group might be replaced with a tetrazole to maintain an acidic pKa while increasing lipophilicity and metabolic stability[9]. Similarly, a phenyl ring could be replaced with a pyridine ring to introduce a hydrogen bond acceptor and modulate solubility.
Synthesis of Pyrazolo-Thiazine Derivatives
The synthesis of fused heterocyclic systems like pyrazolo-thiazines can be approached through various routes. A common and reliable strategy involves the initial formation of a substituted pyrazole, followed by a cyclization reaction to construct the adjoining thiazine ring. The following protocols are generalized schemes based on established methodologies for related heterocyclic systems[14].
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Application Note: A Hierarchical Protocol for Antimicrobial Screening of Novel Pyrazolo-Thiazine Compounds
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent and novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and fused ring systems, such as pyrazolo-thiazines, offer a unique three-dimensional chemical space for drug design. Pyrazole and thiazine moieties are independently recognized for a wide spectrum of biological activities, including antimicrobial effects.[1][2][3] Their fusion into a rigid pyrazolo-thiazine scaffold presents a promising, yet underexplored, avenue for identifying next-generation antimicrobial agents.[1][4]
This application note provides a structured, hierarchical workflow for the comprehensive antimicrobial screening of novel pyrazolo-thiazine compound libraries. The protocol is designed to efficiently identify promising "hit" compounds through a rapid primary screen, followed by robust quantitative secondary assays to characterize their potency and spectrum of activity. The methodologies described herein are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[5][6][7][8]
Foundational Requirements: Reagents, Strains, and Quality Control
Scientific rigor begins with meticulous preparation. The reliability of any screening campaign is critically dependent on the quality of reagents, the appropriate selection of microbial strains, and consistent adherence to quality control measures.
Essential Materials and Equipment
-
Microbial Strains: A well-characterized panel is crucial. At a minimum, this should include ATCC (American Type Culture Collection) quality control strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungal (Yeast): Candida albicans (e.g., ATCC 90028)
-
-
Culture Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial susceptibility testing.[9][10]
-
Mueller-Hinton Agar (MHA) for diffusion assays and colony counts.
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungal susceptibility testing.
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) for inoculum preparation.
-
Sabouraud Dextrose Agar (SDA) for fungal culture.
-
-
Reagents & Consumables:
-
Test Compounds: Pyrazolo-thiazine derivatives, typically dissolved in 100% Dimethyl Sulfoxide (DMSO).
-
Control Antibiotics: (e.g., Ciprofloxacin, Vancomycin, Fluconazole).
-
Sterile 96-well flat-bottom microtiter plates.
-
Sterile petri dishes, pipettes, and inoculation loops.
-
Resazurin sodium salt solution (0.015% w/v in sterile PBS), filter-sterilized.[14]
-
-
Equipment:
-
Biosafety cabinet (Class II)
-
Incubators (35-37°C and 30°C)
-
Spectrophotometer or Densitometer
-
Vortex mixer
-
Microplate reader (absorbance and/or fluorescence)
-
Inoculum Preparation: The Cornerstone of Reproducibility
Standardizing the number of microorganisms in the initial inoculum is the single most critical step for ensuring inter-assay and intra-assay reproducibility. The CLSI and EUCAST guidelines mandate the use of a 0.5 McFarland standard.[11][15]
Protocol: Standardized Inoculum Preparation
-
Culture Revival: From a frozen stock, streak the selected microbial strain onto a non-selective agar plate (e.g., MHA for bacteria, SDA for yeast) and incubate for 18-24 hours.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphology.
-
Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline (0.85%) or broth (e.g., TSB).
-
Turbidity Adjustment: Vortex the suspension vigorously. Compare its turbidity against a 0.5 McFarland standard tube in front of a white card with contrasting black lines.[13][16] Adjust the suspension density by adding more colonies (if too light) or more sterile saline/broth (if too dense). This standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[11][12]
-
Final Dilution for Assay: This standardized suspension must be further diluted for the specific assay. For broth microdilution, this suspension is typically diluted in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
The Screening Cascade: From Qualitative Hits to Quantitative Potency
A hierarchical approach saves time, resources, and focuses efforts on the most promising compounds. The workflow progresses from a rapid, qualitative primary screen to a precise, quantitative determination of antimicrobial potency.
Caption: Hierarchical workflow for antimicrobial compound screening.
Primary Screen: Agar Well Diffusion Assay
This method is a cost-effective and rapid way to qualitatively screen large numbers of compounds for any antimicrobial activity.[17][18] It relies on the diffusion of the test compound through the agar, creating a zone of inhibition where microbial growth is prevented.[18][19]
Protocol: Agar Well Diffusion
-
Plate Inoculation: Prepare a standardized 0.5 McFarland suspension of the test organism. Dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate 60 degrees after each application to ensure confluent growth.[19]
-
Well Creation: Allow the plate surface to dry for 5-15 minutes. Using a sterile cork borer (6-8 mm diameter) or the wide end of a sterile pipette tip, punch uniform wells into the agar.[20]
-
Compound Loading: Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution (at a high concentration, e.g., 1 mg/mL in DMSO) into a corresponding well.
-
Controls:
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[18][20]
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition, including the well diameter. A significant zone of inhibition relative to the negative control indicates a "hit".
Secondary Screen: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
For all "hits" identified in the primary screen, the next step is to quantify their potency by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[22] The broth microdilution method, as recommended by CLSI document M07, is the gold standard.[5][10][23]
Protocol: Broth Microdilution
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound (e.g., at 256 µg/mL, which is 2x the highest desired final concentration) to the wells in column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard the final 50 µL from column 10. This creates a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Control Wells:
-
Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive only the inoculum.
-
Column 12 (Sterility Control): Add 100 µL of uninoculated CAMHB. This well should remain clear throughout.[24]
-
-
Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB as previously described. Add 50 µL of this final inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL, and the final microbial concentration will be ~5 x 10⁵ CFU/mL.
-
Incubation: Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 18-24 hours.
-
Result Determination:
-
Visual: The MIC is the lowest concentration well with no visible turbidity (growth).[22]
-
Indicator Dye (Optional but Recommended): Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.[14] Viable, metabolically active cells will reduce the blue resazurin to pink resorufin.[25][26] The MIC is the lowest concentration well that remains blue.
-
| Compound | Conc. (µg/mL) | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | GC | SC |
| PZT-001 | Visual | - | - | - | - | + | + | + | + | + | + | + | - |
| PZT-001 | Resazurin | Blue | Blue | Blue | Blue | Pink | Pink | Pink | Pink | Pink | Pink | Pink | Blue |
| Result | MIC | 16 | |||||||||||
| PZT-002 | Visual | - | - | + | + | + | + | + | + | + | + | + | - |
| PZT-002 | Resazurin | Blue | Blue | Pink | Pink | Pink | Pink | Pink | Pink | Pink | Pink | Pink | Blue |
| Result | MIC | 64 |
Table 1: Example MIC data interpretation. 'PZT' stands for Pyrazolo-Thiazine. '-' indicates no growth (clear/blue), '+' indicates growth (turbid/pink). GC = Growth Control, SC = Sterility Control.
Characterizing Activity: Minimum Bactericidal Concentration (MBC)
The MIC value reveals the concentration required to inhibit growth, but not whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). The Minimum Bactericidal Concentration (MBC) is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[9]
Caption: Workflow for determining MBC from MIC results.
Protocol: MBC Determination
-
Well Selection: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-100 µL) from each well onto a separate, labeled sector of a Mueller-Hinton Agar plate.[27]
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours, or until colonies are clearly visible in the growth control sector.
-
Data Interpretation: Count the number of colonies (CFU) in each sector. The MBC is the lowest concentration of the compound that produced a ≥99.9% reduction in CFU compared to the colony count of the initial inoculum plated before incubation.[9]
Conclusion and Future Directions
This hierarchical screening protocol provides a robust and efficient framework for evaluating novel pyrazolo-thiazine compounds. It allows for the rapid identification of active hits from a larger library and their subsequent quantitative characterization through standardized MIC and MBC assays. Compounds demonstrating significant potency (e.g., low µg/mL MIC values) and, ideally, bactericidal activity (MBC/MIC ratio ≤ 4) should be prioritized for further investigation, including time-kill kinetic studies, anti-biofilm assays, mechanism of action studies, and preliminary toxicity screening. Adherence to these standardized methods ensures the generation of high-quality, reproducible data critical for advancing promising compounds in the drug discovery pipeline.
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Microbe Online. (2016). Preparation of McFarland Turbidity Standards. Retrieved January 22, 2026, from [Link]
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols: Evaluating the Cytotoxicity of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde on MCF-7 Human Breast Cancer Cells
Abstract
This document provides a comprehensive guide for assessing the cytotoxic potential of the novel heterocyclic compound, 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde, against the MCF-7 human breast adenocarcinoma cell line. We present a dual-assay approach, leveraging both metabolic and membrane integrity endpoints, to generate a robust cytotoxicity profile. This guide is designed for researchers in oncology, drug discovery, and pharmacology, offering detailed, field-proven protocols, the scientific rationale behind experimental choices, and guidance on data interpretation.
Introduction: Scientific Context and Rationale
The search for novel therapeutic agents with high efficacy and selectivity against cancer cells is a cornerstone of modern medicinal chemistry. Heterocyclic compounds are of significant interest due to their diverse pharmacological activities.[1] The pyrazole scaffold, in particular, is a privileged structure found in numerous FDA-approved drugs and clinical candidates, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[2][3][4] These compounds are known to exert their effects through various mechanisms, such as the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[3][4][5][6]
The target compound, 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde , is a member of the pyrazolothiazine family. Derivatives of this scaffold have shown promise for anticancer and antimicrobial applications, often by inducing apoptosis.[7] This application note outlines a rigorous methodology to evaluate its specific cytotoxic effects on the MCF-7 cell line.
MCF-7 is an adherent, epithelial-like cell line derived from a metastatic breast cancer patient.[8] It is one of the most widely used models for luminal A, estrogen receptor-positive (ER+) breast cancer research.[9] Its well-characterized nature makes it an ideal initial screening tool for potential anticancer compounds.[9][10]
To establish a comprehensive understanding of the compound's effect, we will employ two distinct and complementary cytotoxicity assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[11] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, providing an indirect measure of cell viability and proliferation.[12]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage or cell lysis.[13][14][15]
By correlating the results of these two assays, we can differentiate between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (direct cell killing, detected by LDH release).
Experimental Design and Workflow
A robust experimental design is critical for generating reproducible and trustworthy data. The overall workflow involves cell culture, compound treatment, execution of the two primary assays, and data analysis. The inclusion of appropriate controls at every stage is non-negotiable for validating the results.
Essential Controls for a Self-Validating System
-
Vehicle Control: Treats cells with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is crucial to ensure that the observed effects are due to the compound itself and not the solvent.
-
Untreated (Negative) Control: Cells cultured in medium alone. This represents 100% viability or baseline cytotoxicity.
-
Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin). This control validates that the assay system is responsive and capable of detecting cytotoxicity.
-
Maximum Lysis Control (for LDH Assay): Cells are treated with a lysis buffer to induce 100% cell death. This value is used to normalize the data and calculate the percentage of cytotoxicity for other treatments.[16]
-
Medium Background Control: Absorbance of culture medium alone, to be subtracted from all other readings to correct for background noise.
Visualized Experimental Workflow
Caption: Logic diagram for interpreting combined assay results.
Potential Mechanism of Action
While this protocol focuses on determining cytotoxicity, the chemical structure of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde provides clues to its potential mechanism. Pyrazole derivatives are known to inhibit a variety of protein kinases that are crucial for cancer cell survival and proliferation. [3]One of the most common targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, drives cell growth, proliferation, and survival. [5]
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Inhibition of this pathway by the test compound would lead to a decrease in downstream signaling, ultimately resulting in reduced cell proliferation (a cytostatic effect) and potentially apoptosis (a cytotoxic effect), which would be detected by the MTT and LDH assays, respectively. Further studies, such as western blotting for phosphorylated ERK or apoptosis assays (e.g., caspase activity, Annexin V staining), would be required to confirm this specific mechanism.
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Application Notes and Protocols: In Vitro Neuroprotective Assay of Pyrazolo-Thiazine Analogs
Introduction: The Therapeutic Promise of Fused Heterocyclic Scaffolds in Neuroprotection
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge. A key pathological feature of these disorders is the progressive loss of neuronal structure and function. Consequently, the discovery of novel neuroprotective agents that can slow or halt this degenerative process is a paramount goal in modern drug discovery.
Heterocyclic compounds are a cornerstone of medicinal chemistry, with pyrazole and thiazine cores being prominent scaffolds in a multitude of biologically active molecules.[1][2] Pyrazole derivatives have been extensively investigated for their neuroprotective effects, demonstrating activities such as monoamine oxidase (MAO) inhibition and anti-inflammatory properties.[3][4] Similarly, the thiazine ring is a constituent of various compounds with diverse pharmacological profiles, including anti-inflammatory and antioxidant activities.[5][6]
The fusion of these two privileged scaffolds into a rigid pyrazolo-thiazine heterocyclic system presents a compelling strategy for the development of novel neuroprotective agents. This guide provides a comprehensive framework for the in vitro evaluation of such analogs, outlining a suite of assays to characterize their neuroprotective potential and elucidate their mechanisms of action.
I. Foundational Assays: Assessing Cytotoxicity and Neuroprotection
A critical initial step in evaluating any novel compound is to determine its inherent toxicity and its ability to protect neuronal cells from a toxic insult. Here, we utilize the human neuroblastoma cell line, SH-SY5Y, a well-established model in neurodegenerative disease research. A common method to induce neuronal damage in vitro is through exposure to an oxidative stressor like hydrogen peroxide (H₂O₂).
A. MTT Assay for Cell Viability and Neuroprotection
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
Principle: This assay will be used first to determine the non-toxic concentration range of the pyrazolo-thiazine analogs. Subsequently, it will be used to assess the protective effect of non-toxic concentrations of the compounds against H₂O₂-induced cell death.
Protocol: MTT Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment (for cytotoxicity): Treat the cells with various concentrations of the pyrazolo-thiazine analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Compound Pre-treatment (for neuroprotection): Pre-treat the cells with non-toxic concentrations of the pyrazolo-thiazine analogs for 2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, add H₂O₂ to the wells (final concentration, e.g., 100 µM) and incubate for another 24 hours. Include control wells (untreated cells) and H₂O₂-only treated wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is another method to assess cell viability by measuring the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.
Principle: This assay complements the MTT assay by quantifying cell death through membrane leakage, providing a more direct measure of cytotoxicity.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 (for cytotoxicity) or 1, 3, and 4 (for neuroprotection) of the MTT protocol.
-
Supernatant Collection: After the incubation period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
II. Mechanistic Insights: Unraveling the Mode of Action
Once neuroprotective activity is confirmed, the next crucial step is to investigate the underlying mechanisms. Oxidative stress and apoptosis are central to neuronal cell death in many neurodegenerative diseases.
A. Measurement of Intracellular Reactive Oxygen Species (ROS)
Excessive production of ROS can lead to cellular damage and apoptosis. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS levels.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol: Intracellular ROS Assay
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and treat as described in the neuroprotection protocol (steps 1, 3, and 4 of the MTT assay).
-
DCFH-DA Loading: After treatment, wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe and measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
B. Caspase-3 Activity Assay for Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
Principle: This assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified. A common substrate is DEVD-pNA (for colorimetric assays) or DEVD-AMC (for fluorometric assays).
Protocol: Caspase-3 Activity Assay
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate and treat as described in the neuroprotection protocol.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
III. Visualizing the Workflow and Potential Pathways
To provide a clear overview of the experimental process and the potential signaling pathways involved, the following diagrams are provided.
Caption: A streamlined workflow for the in vitro neuroprotective evaluation of pyrazolo-thiazine analogs.
Caption: Potential signaling pathways modulated by pyrazolo-thiazine analogs in neuroprotection.
IV. Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized for clear comparison and interpretation.
Table 1: Summary of Expected In Vitro Neuroprotective Data for a Pyrazolo-Thiazine Analog
| Assay | Parameter Measured | Expected Outcome for an Active Compound |
| MTT Assay | % Cell Viability | - No significant decrease at tested concentrations (low cytotoxicity).- Significant increase compared to H₂O₂-treated cells (neuroprotective effect). |
| LDH Assay | % Cytotoxicity | - No significant increase at tested concentrations (low cytotoxicity).- Significant decrease compared to H₂O₂-treated cells (membrane protection). |
| ROS Assay | Relative Fluorescence Units (RFU) | - Significant decrease in H₂O₂-induced fluorescence (antioxidant effect). |
| Caspase-3 Assay | Caspase-3 Activity | - Significant decrease in H₂O₂-induced caspase-3 activation (anti-apoptotic effect). |
V. Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro screening and mechanistic evaluation of novel pyrazolo-thiazine analogs as potential neuroprotective agents. Promising candidates identified through this workflow can be further investigated to elucidate their precise molecular targets. For instance, Western blot analysis can be employed to examine the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways, providing deeper insights into their mechanism of action. The ultimate goal is to identify lead compounds that can be advanced to more complex cellular models and subsequent in vivo studies for the development of new therapeutics for neurodegenerative diseases.
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An-Najah National University. (2024). VANILLIN-BASED THIAZINE, OXAZINE, AND PYRAZOLE AS A NON-COMPETITIVE AMPA RECEPTOR ANTAGONISTS. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Efficient Synthesis of Fused Heterocycles Incorporating Pyrazole/Thiadiazine or Pyrazole/Thiadiazepine Fragments Using N‐Chlorosulfonyltrihaloacetimidoyl Chlorides. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]
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Hassan, A. S., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5‐a]pyrimidine derivatives: Design, synthesis, antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities with molecular modeling simulation. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][3]triazine Derivatives. Retrieved from [Link]
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Zhang, H., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Retrieved from [Link]
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Acar, Ç., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC - PubMed Central. Retrieved from [Link]
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Maher, P., et al. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Preclinical Evaluation of Pyrazolo[5,1-c]thiazine Derivatives for Anti-Inflammatory Activity
I. Introduction: The Rationale for Targeting Inflammation with Novel Heterocyclic Scaffolds
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, but their long-term use is often limited by significant gastrointestinal and cardiovascular side effects.[1][2] This has driven a persistent search for novel, safer, and more effective anti-inflammatory agents.
Heterocyclic compounds containing the pyrazole nucleus have emerged as a particularly promising area of medicinal chemistry.[1][3][4] This scaffold is a key component of several clinically successful drugs, most notably Celecoxib, a selective COX-2 inhibitor that demonstrates potent anti-inflammatory effects with a reduced risk of gastrointestinal issues compared to non-selective NSAIDs.[3] The pyrazolo[5,1-c]thiazine framework represents a novel fusion of pyrazole and thiazine rings, offering unique structural and electronic properties for the development of new therapeutic candidates.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a structured, field-proven approach to systematically evaluate the anti-inflammatory potential of novel pyrazolo[5,1-c]thiazine derivatives, progressing from foundational cell-based assays to a validated in vivo model of acute inflammation. The protocols herein are designed not merely as a series of steps, but as a self-validating system, with explanations of the causality behind key experimental choices to ensure scientific rigor and reproducibility.
II. In Vitro Evaluation: Cellular Models for Mechanistic Screening
The initial phase of evaluating any new chemical entity involves in vitro assays. These cell-based models are indispensable for high-throughput screening, providing critical early data on biological activity and potential mechanisms of action in a controlled and cost-effective manner. For anti-inflammatory assessment, the murine macrophage cell line RAW 264.7 is an excellent and widely used model.[5] When stimulated with bacterial lipopolysaccharide (LPS), these cells mimic the inflammatory response of macrophages at a site of infection or injury, producing key inflammatory mediators.
A. Assay 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Expertise & Rationale: Nitric oxide (NO) is a critical signaling molecule, but its overproduction by the enzyme inducible nitric oxide synthase (iNOS) in activated macrophages is a hallmark of the inflammatory process.[6][7] High levels of NO contribute to vasodilation, cytotoxicity, and the propagation of the inflammatory cascade. Therefore, measuring the ability of a pyrazolo[5,1-c]thiazine derivative to inhibit NO production in LPS-stimulated macrophages is a primary indicator of its anti-inflammatory potential.[8] The Griess assay provides a simple, robust, and quantitative colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture media.[5][6]
Trustworthiness - The Self-Validating System: This protocol's validity hinges on two key controls. A positive control, such as L-NMMA (a known NOS inhibitor), validates the assay's ability to detect inhibition.[8] Crucially, a parallel cell viability assay (e.g., Resazurin or MTT) must be run. This distinguishes true inhibition of NO production from a false positive caused by compound-induced cell death. A potent compound should significantly reduce NO levels at concentrations that have minimal impact on cell viability.
Detailed Experimental Protocol: Nitric Oxide (Griess) Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for adherence.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[5,1-c]thiazine derivatives in phenol red-free DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "Vehicle Control" (medium with DMSO, if used for dissolution) and "Unstimulated Control" (medium only).
-
LPS Stimulation: Incubate the plate for 1-2 hours. Then, stimulate the cells (except for the "Unstimulated Control" group) by adding 10 µL of LPS solution (final concentration of 1 µg/mL).[7]
-
Incubation: Incubate the plate for an additional 20-24 hours at 37°C with 5% CO₂.[8]
-
Griess Reaction:
-
Carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[6]
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well containing the supernatant.[5]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader.[7]
-
Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [(NO_LPS - NO_Compound) / NO_LPS] * 100.
B. Assay 2: Quantification of Pro-Inflammatory Cytokines (TNF-α & IL-6)
Expertise & Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master pro-inflammatory cytokines that orchestrate the inflammatory response.[9][10] TNF-α is an early-response cytokine that triggers a signaling cascade leading to the production of other inflammatory mediators, including IL-6, which is involved in both acute and chronic inflammation.[11] Evaluating a compound's ability to suppress the secretion of these two cytokines provides strong, direct evidence of its anti-inflammatory activity at the protein level. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this measurement due to its high specificity and sensitivity.
Detailed Experimental Protocol: TNF-α and IL-6 ELISA
-
Sample Collection: Use the same cell culture supernatants collected for the Griess assay. This ensures a direct correlation between the effects on NO and cytokine production.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific TNF-α and IL-6 kits being used. A general workflow is as follows:
-
Add standards and samples (supernatants) to the antibody-pre-coated wells of the ELISA plate.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine.
-
Wash again and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a TMB substrate solution, which will be converted by HRP into a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Quantification: Measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in each sample. Compare the levels in compound-treated wells to the LPS-only vehicle control.
Data Presentation: Representative In Vitro Results
| Compound | Concentration (µM) | % NO Inhibition | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Vehicle (LPS) | - | 0 ± 4.5 | 3580 ± 210 | 1850 ± 155 | 100 ± 3.2 |
| PZT-A | 1 | 25.3 ± 3.1 | 2890 ± 180 | 1420 ± 130 | 98.7 ± 2.5 |
| 10 | 68.9 ± 5.2 | 1150 ± 95 | 610 ± 75 | 96.4 ± 3.1 | |
| 50 | 85.1 ± 4.8 | 450 ± 60 | 230 ± 40 | 92.8 ± 4.0 | |
| PZT-B | 1 | 10.2 ± 2.5 | 3310 ± 250 | 1710 ± 140 | 99.1 ± 2.8 |
| 10 | 35.7 ± 4.0 | 2450 ± 190 | 1250 ± 110 | 97.5 ± 3.3 | |
| 50 | 52.4 ± 3.7 | 1780 ± 150 | 940 ± 90 | 95.2 ± 2.9 | |
| L-NMMA (100 µM) | - | 92.5 ± 3.9 | N/A | N/A | 97.1 ± 3.0 |
Data are presented as mean ± SD. PZT = Pyrazolo[5,1-c]thiazine derivative.
Visualization: Macrophage Inflammatory Signaling Pathway
Caption: LPS-induced inflammatory signaling in macrophages.
III. In Vivo Evaluation: A Model of Acute Inflammation
While in vitro assays provide valuable mechanistic data, they cannot predict a compound's efficacy in a complex living system. In vivo models are essential to understand the pharmacokinetics (absorption, distribution, metabolism, excretion) and overall physiological effect of a potential drug.
A. Model: Carrageenan-Induced Paw Edema in Rodents
Expertise & Rationale: The carrageenan-induced paw edema assay is the most widely used and well-characterized model for evaluating acute inflammation and screening novel anti-inflammatory drugs.[12][13][14] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits a robust, reproducible, and biphasic inflammatory response.[12]
-
Early Phase (0-2.5 hours): Mediated by the release of histamine, serotonin, and bradykinin.[12][13]
-
Late Phase (2.5-6 hours): Primarily driven by the overproduction of prostaglandins, mediated by the induction of COX-2, along with infiltration of neutrophils.[13]
This model is particularly valuable because it allows for the assessment of a compound's ability to inhibit edema formation over time. The inclusion of a standard NSAID, like Indomethacin or Diclofenac Sodium, as a positive control is critical for validating the model and benchmarking the potency of the test compounds.[4][13]
Detailed Experimental Protocol: Paw Edema Assay
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.[13]
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.9% saline or 0.5% CMC).
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[13]
-
Group III, IV, etc. (Test Groups): Receive the pyrazolo[5,1-c]thiazine derivatives at various doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the respective vehicle, positive control, or test compound via oral gavage (p.o.).[13]
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) lambda carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.[13][15]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[13]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
Data Presentation: Representative In Vivo Results
| Treatment Group (Dose, p.o.) | Mean Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema at 3 hours |
| Vehicle Control | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.05 | 55.3% |
| PZT-A (25 mg/kg) | 0.45 ± 0.06 | 47.1% |
| PZT-A (50 mg/kg) | 0.31 ± 0.04 | 63.5% |
| PZT-B (50 mg/kg) | 0.62 ± 0.08 | 27.0% |
Data are presented as mean ± SEM for the peak inflammatory time point (typically 3-4 hours).
Visualization: In Vivo Experimental Workflow
Caption: Experimental workflow for the paw edema assay.
IV. Conclusion
The systematic evaluation pipeline detailed in these application notes provides a robust framework for characterizing the anti-inflammatory activity of novel pyrazolo[5,1-c]thiazine derivatives. By progressing from high-throughput in vitro screening of NO and cytokine inhibition to the gold-standard in vivo model of carrageenan-induced paw edema, researchers can efficiently identify promising lead candidates. The data generated through these protocols will not only establish the efficacy of the compounds but will also provide initial insights into their potential mechanisms of action and their viability as future therapeutic agents. A compound demonstrating potent inhibition of NO and pro-inflammatory cytokines in vitro at non-toxic concentrations, coupled with significant reduction of edema in vivo, warrants further investigation into its precise molecular targets (e.g., COX/LOX enzyme inhibition) and progression into more complex models of chronic inflammation.
V. References
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute, NIH. [Link]
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Rodent Models of D-Galactose Induction of Accelerated Aging: A Platform for Exploring Kidney Aging Mechanisms and Anti-Kidney Aging Strategies. (2024). Preprints.org. [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2017). Molecules. [Link]
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Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). Medicinal Chemistry Research. [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Saudi Pharmaceutical Journal. [Link]
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Some reported pyrazole-containing anti-inflammatory agents. ResearchGate. [Link]
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Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2018). Molecules. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2017). National Center for Biotechnology Information, NIH. [Link]
-
IL-6 and TNF-α quantification by ELISA. ResearchGate. [Link]
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Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations. (2024). Bioorganic Chemistry. [Link]
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Synthesis and in silico investigation of thiazoles bearing pyrazoles derivatives as anti-inflammatory agents. (2016). Computational Biology and Chemistry. [Link]
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LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2013). Journal of Surgical Research. [Link]
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Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. (2012). European Journal of Medical Research. [Link]
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Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. (2024). Frontiers in Immunology. [Link]
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Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Medical chemistry. [Link]
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Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. (2019). Bioorganic Chemistry. [Link]
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Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. (2012). ResearchGate. [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2017). Molecules. [Link]
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Rosamultin alleviates LPS-induced acute kidney injury by promoting aut. (2024). Drug Design, Development and Therapy. [Link]
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Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. (2022). Molecules. [Link]
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Application Note: A Validated HPLC-MS Method for the Analysis of Pyrazolo-Thiazine Reaction Mixtures
Abstract
This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the qualitative and quantitative analysis of pyrazolo-thiazine derivatives in complex reaction mixtures. Pyrazolo-thiazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The successful synthesis and purification of these compounds necessitate a reliable analytical method to monitor reaction progress, identify byproducts, and ensure the purity of the final products. This document provides a comprehensive protocol, from sample preparation to data analysis, and explains the rationale behind the methodological choices to ensure scientific rigor and reproducibility. This method is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Pyrazolo-thiazine derivatives represent a class of fused heterocyclic compounds that have garnered considerable attention in pharmaceutical research. These structures are often associated with a wide range of pharmacological properties.[1][2] The synthesis of these molecules can be complex, often resulting in mixtures containing the desired product, unreacted starting materials, intermediates, and isomers.[3] Therefore, a highly selective and sensitive analytical method is crucial for the accurate characterization of these reaction mixtures.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable tool for this purpose, offering high-resolution separation and definitive molecular identification.[4] This application note presents a validated HPLC-MS method employing a reversed-phase C18 column and electrospray ionization (ESI) mass spectrometry, which is well-suited for the analysis of polar, nitrogen-containing heterocyclic compounds.[5][6]
Experimental
Instrumentation and Reagents
-
HPLC System: An HPLC system with a quaternary pump, autosampler, and column oven.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]
-
HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds.[8]
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Additives: Formic acid (MS-grade).
Sample Preparation
Proper sample preparation is critical for obtaining reliable and reproducible results, as well as for protecting the analytical column and mass spectrometer from contamination.[9][10]
Protocol:
-
Reaction Quenching (if necessary): If the reaction is ongoing, quench it by adding an appropriate reagent or by rapid cooling.
-
Dilution: Accurately pipette a small aliquot (e.g., 10 µL) of the reaction mixture. Dilute it with a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v), to a final concentration of approximately 1 mg/mL.[11] The optimal dilution factor will depend on the concentration of the components in the reaction mixture and may require some optimization.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[9][11]
-
Transfer: Transfer the filtered sample to an HPLC vial for analysis.
Causality behind choices: Acetonitrile and water are common solvents for reversed-phase HPLC and are compatible with ESI-MS.[9] Filtration is a crucial step to prevent blockage of the column and tubing, which can lead to increased backpressure and poor chromatographic performance.[9]
HPLC Method
The chromatographic conditions are optimized to achieve good separation of the pyrazolo-thiazine product from potential starting materials and byproducts.
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm and 280 nm (or as determined by UV-Vis spectrum of the target compound) |
Rationale for Method Parameters: A C18 column is a versatile stationary phase that provides good retention for a wide range of organic molecules.[3][8] The use of a gradient elution allows for the separation of compounds with a broad range of polarities, which is common in reaction mixtures. Formic acid is added to the mobile phase to improve peak shape and to facilitate ionization in the ESI source.[12] A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Mass Spectrometry Method
The MS parameters are selected to ensure sensitive detection and confirmation of the molecular weights of the compounds of interest.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temperature | 350 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Range | m/z 100 - 1000 |
Justification of MS Settings: Positive ESI mode is generally effective for nitrogen-containing heterocyclic compounds as they can be readily protonated to form [M+H]+ ions.[5] The specified scan range is broad enough to cover the expected molecular weights of the starting materials, products, and potential dimeric byproducts. The other parameters are typical starting points for ESI-MS and may be further optimized for specific instruments and compounds to maximize sensitivity.
Data Analysis and Interpretation
A typical workflow for analyzing the data from an HPLC-MS run of a reaction mixture is as follows:
Caption: Workflow for HPLC-MS data analysis.
-
Total Ion Chromatogram (TIC) and UV Chromatogram: Examine the TIC from the MS and the UV chromatogram. The major peaks will correspond to the most abundant species in the reaction mixture.
-
Mass Spectra: Extract the mass spectrum for each chromatographic peak. The m/z value of the most abundant ion will likely correspond to the protonated molecule [M+H]+.
-
Identification: Compare the observed molecular weights with the calculated molecular weights of the expected products, starting materials, and potential side products.
-
Purity Assessment: The peak area percentage in the UV or TIC chromatogram can provide an estimate of the relative purity of the target compound. For more accurate quantification, a calibration curve with a pure standard is required.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14]
Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by injecting a blank (diluent), individual starting materials, and the reaction mixture to ensure that the peak for the pyrazolo-thiazine product is well-resolved from other components.
Linearity
Linearity should be established by preparing a series of at least five concentrations of a purified standard of the pyrazolo-thiazine derivative. The peak area response is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be greater than 0.99.[13]
Accuracy and Precision
Accuracy is determined by calculating the percent recovery of known amounts of the analyte spiked into a blank matrix. Precision is assessed by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD) of a series of measurements.[14][15]
| Validation Parameter | Acceptance Criteria |
| Specificity | Analyte peak is resolved from impurities and excipients. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH | Use a guard column, ensure mobile phase pH is appropriate for the analyte's pKa. |
| Low Signal Intensity | Sample concentration too low, poor ionization | Concentrate the sample, optimize MS source parameters (e.g., capillary voltage, gas flows). |
| No Peaks Observed | No injection, system clog | Check autosampler, check for high backpressure and locate the clog. |
| Mass Inaccuracy | MS not calibrated | Calibrate the mass spectrometer with a known standard. |
Conclusion
The HPLC-MS method described in this application note provides a reliable and robust platform for the analysis of pyrazolo-thiazine reaction mixtures. The combination of reversed-phase chromatography and electrospray ionization mass spectrometry allows for excellent separation and sensitive detection of the target compounds and related impurities. Proper sample preparation and method validation are essential for obtaining accurate and reproducible results, which are critical in the context of drug discovery and development.
References
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Kovács, E., et al. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6). Retrieved from [Link]
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National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
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PubMed. (n.d.). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
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ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
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International Journal of Chemico-Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
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LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
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YouTube. (2025). How Do You Prepare A Sample For LC-MS Analysis? - Chemistry For Everyone. Retrieved from [Link]
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National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
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ChemRxiv. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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MDPI. (n.d.). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Retrieved from [Link]
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Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
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MDPI. (n.d.). Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation. Retrieved from [Link]
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ACS Publications. (2026). Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. Retrieved from [Link]
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McCullagh Research Group. (n.d.). Separation science and hyphenated techniques. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Targeted pyrazolo‐thiazole derivatives. Retrieved from [Link]
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PubMed. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][3][5][16]triazine Derivatives as CDK2 Inhibitors. Retrieved from [Link]
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Troubleshooting & Optimization
"troubleshooting common problems in pyrazolo-thiazine synthesis"
Welcome to the Technical Support Center for Pyrazolo-Thiazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to assist you in your experimental work. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I am experiencing very low or no yield of my desired pyrazolo-thiazine product. What are the likely causes and how can I troubleshoot this?
Low or non-existent yields are a common frustration in synthetic chemistry. For pyrazolo-thiazine synthesis, this can often be traced back to several key factors, ranging from the quality of your starting materials to the specific reaction conditions employed.
Troubleshooting Steps:
-
Purity of Starting Materials: The integrity of your synthesis is fundamentally dependent on the purity of your reactants. Impurities in precursors, such as substituted pyrazoles or thiazine synthons, can introduce competing side reactions or inhibit the desired transformation.
-
Reaction Conditions:
-
Temperature and Time: Sub-optimal temperature or reaction duration can lead to incomplete reactions or degradation of the product.[1] It is crucial to monitor the reaction's progress.
-
Protocol: Utilize Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent unnecessary decomposition.
-
-
Solvent Selection: The solvent is not merely a medium but an active participant in the reaction, influencing reactant solubility and kinetics.[1]
-
-
Catalyst Choice and Loading: If your synthesis is catalyst-dependent, the selection and amount of the catalyst can profoundly impact the outcome.
-
Recommendation: Consult the literature for precedents with similar substrates to guide your choice of catalyst and its optimal loading.[1]
-
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a known challenge in the synthesis of many fused heterocyclic systems, including pyrazolo-thiazines, particularly when employing unsymmetrical starting materials.[1][5]
Strategies for Controlling Regioselectivity:
-
Nature of Starting Materials: The substitution pattern on your pyrazole and thiazine precursors is the primary determinant of regioselectivity. Electron-withdrawing or -donating groups can direct the cyclization to favor one constitutional isomer over another.
-
Recommendation: Carefully review the mechanism of your specific pyrazolo-thiazine synthesis. Understanding the electronic and steric influences of your substituents can help predict and control the regiochemical outcome.
-
-
Reaction Conditions: In some instances, the choice of solvent and catalyst can influence the regioselectivity.[1]
-
Recommendation: Experiment with different reaction conditions. A change in solvent polarity or the use of a specific acid or base catalyst might favor the formation of the desired regioisomer. It is highly recommended to consult literature for syntheses of analogous compounds.
-
-
Separation of Isomers: If the formation of regioisomers cannot be suppressed, efficient separation is key.
-
Protocol: Column chromatography is the most common method for separating regioisomers. A systematic approach to eluent selection is crucial. Start with a non-polar solvent and gradually increase the polarity with a co-solvent like ethyl acetate.[1] Careful monitoring of fractions by TLC is essential.
-
Troubleshooting Workflow for Low Product Yield
Below is a systematic workflow to diagnose and resolve issues of low product yield in pyrazolo-thiazine synthesis.
Caption: A flowchart for troubleshooting low yields in pyrazolo-thiazine synthesis.
Experimental Protocols
General Protocol for Thin Layer Chromatography (TLC) Monitoring
-
Prepare the TLC Plate: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel plate.
-
Spot the Plate: Use a capillary tube to spot a small amount of the reaction mixture on the baseline. Also spot the starting materials for comparison.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Analyze: Compare the spots of the reaction mixture to the starting materials to assess the progress of the reaction. The appearance of a new spot and disappearance of starting material spots indicate product formation.
General Protocol for Column Chromatography Purification
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of an appropriate solvent and load it onto the top of the silica gel.
-
Elute: Begin eluting the column with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the desired product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation: Reaction Conditions for Pyrazole-Containing Heterocycles
The following table summarizes reaction conditions from the literature for the synthesis of various pyrazole-containing fused heterocycles. This data can serve as a starting point for optimizing your pyrazolo-thiazine synthesis.
| Product Type | Starting Materials | Solvent | Conditions | Yield | Reference |
| Pyrazolo[5,1-b]thiazole Hydrazones | Hydrazide, Aromatic Aldehyde | Ethanol/DMF | Reflux, 5 h | 72% | [3] |
| Pyrazolyl–Thiazole Derivatives | Thiosemicarbazone, Phenacyl Bromides | Ethanol | Reflux | Not specified | [4] |
| Pyrazolo[3,4-d][1][3][6]triazines | Pyrazolyltriazenes | Not specified | Cyclative cleavage | Not specified | [5] |
| Thiazolidinone Derivatives | Thiocarbohydrazone, Thioglycolic acid | Not specified | Not specified | Not specified | [7] |
Understanding the Mechanism: A Key to Troubleshooting
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting. For many pyrazolo-thiazine syntheses, the core transformation involves the reaction of a bifunctional pyrazole derivative with a suitable thiazine precursor.
Caption: A generalized reaction pathway for pyrazolo-thiazine synthesis.
By dissecting the reaction into these key stages, you can better pinpoint where a problem might be occurring. For instance, a failure to form the initial intermediate could point to issues with reactant purity or activation, while an accumulation of the intermediate without product formation would suggest a problem with the cyclization step.
References
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Synthesis and pharmacological study of some derivatives of pyrazolo[4,3-c]pyrido[3,2-c]-1,2-thiazine-5,5-dioxide, a novel heterocyclic ring system. Farmaco, 50(1), 29-35. [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 24(23), 4234. [Link]
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Synthesis of pyrazolo[3,4‐c][3][6]thiazin‐4(3H)‐one 2,2‐dioxides, new heterocycles. Journal of Heterocyclic Chemistry, 34(6), 1693-1697. [Link]
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Synthesis of pyrazolo(3,4‐c)(1,2)thiazin‐4(3H)‐one 2,2‐dioxides, new heterocycles. Journal of Heterocyclic Chemistry, 34(6), 1693-1697. [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-14. [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 48. [Link]
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Synthesis of new pyrazolo[1][3][6]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 18, 1146-1155. [Link]
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The suggested reaction mechanism for formation of thiadiazinopyrimidoselenolopyrazole 12. ResearchGate. [Link]
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Proposed mechanism for the formation of 2-aryl-6-phenyl-2H-pyrazolo[3,4-e][3][6][8]triazin-7(6H)-ones 6a,b. ResearchGate. [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
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Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(15), 4983. [Link]
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Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 24(7), 1298. [Link]
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RECENT METHODS FOR THE SYNTHESIS OF FUSED PYRAZOLO[3,4(4,3)-d]THIAZOLES AND PYRAZOLO[4,3(3,4)-b][6][8]THIAZINES. Chemistry of Heterocyclic Compounds, 59(9/10), 643-645. [Link]
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Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31087-31102. [Link]
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Synthesis and characterization of new Oxazine , Thiazine and Pyrazol derived from chalcones. ResearchGate. [Link]
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- 6. Synthesis and pharmacological study of some derivatives of pyrazolo[4,3-c]pyrido[3,2-c]-1,2-thiazine-5,5-dioxide, a novel heterocyclic ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.box [sci-hub.box]
- 9. deepdyve.com [deepdyve.com]
Technical Support Center: Optimization of Pyrazolo[5,1-c]thiazine Synthesis
Welcome to the technical support guide for the synthesis of pyrazolo[5,1-c]thiazine derivatives. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of novel heterocyclic compounds. Given that the pyrazolo[5,1-c]thiazine scaffold is a less-explored isomer within the pyrazolothiazine family, this guide consolidates established principles from related fused pyrazole syntheses to provide a robust framework for reaction optimization and troubleshooting.
Our approach is grounded in explaining the causal relationships behind experimental choices, ensuring that every recommendation is scientifically sound and actionable.
Section 1: Proposed Synthetic Strategy & Core Mechanism
The synthesis of fused pyrazole heterocycles often relies on the versatile reactivity of 5-aminopyrazoles.[1] For the construction of the pyrazolo[5,1-c]thiazine ring system, a plausible and efficient approach involves the cyclocondensation of a 5-aminopyrazole precursor with a suitable β-functionalized sulfide or a related synthon.
A common and effective strategy is the reaction between a 5-aminopyrazole and an α-haloketone bearing a leaving group, which proceeds via an initial alkylation followed by an intramolecular cyclization. This approach is analogous to well-established syntheses of other fused pyrazole systems.[2]
Plausible Reaction Mechanism
The reaction is proposed to proceed through a multi-step sequence involving nucleophilic attack, cyclization, and dehydration to form the aromatic pyrazolo[5,1-c]thiazine core.
Caption: A systematic workflow for troubleshooting low reaction yields.
-
Causality: Low temperature may not overcome the activation energy for the initial nucleophilic attack or the subsequent cyclization. [3]Similarly, impurities in starting materials can act as catalyst poisons or introduce competing side reactions. The use of protic solvents like ethanol can sometimes solvate the nucleophile too effectively, reducing its reactivity. [4]
Issue 2: Formation of Regioisomers
Question: My NMR analysis indicates a mixture of products, likely the desired pyrazolo[5,1-c]thiazine and its pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine analogue. How can I improve regioselectivity?
Answer: This is a classic challenge when using 5-aminopyrazoles, which have three primary nucleophilic sites: the exocyclic 5-NH2 group, the endocyclic N1-H, and the C4 carbon. [5]The regioselectivity of the cyclization is highly dependent on both the electrophile used and the reaction conditions.
-
Understanding the Ambident Nucleophile: The 5-aminopyrazole can attack through its exocyclic amino group (leading to [1,5-a] fused systems) or through the N1 ring nitrogen (leading to [3,4-b] or other fused systems). The desired [5,1-c] fusion implies a specific sequence of bond formations that must be favored.
-
Kinetic vs. Thermodynamic Control: The initial site of attack is often governed by kinetic control. It is proposed that alkylhydrazines are more nucleophilic at the most substituted nitrogen, which under kinetic conditions (e.g., using a strong base like sodium ethoxide at low temperatures) can favor the formation of the less stable adduct, potentially leading to the 3-aminopyrazole isomer. [6]Conversely, neutral or acidic conditions often favor the thermodynamically more stable product. [6][7]3. Controlling Regioselectivity:
-
Acid Catalysis: Using a catalytic amount of a Brønsted acid like acetic acid or p-toluenesulfonic acid (p-TSA) can protonate the carbonyl group of the electrophile, activating it for attack. This often directs the reaction towards a specific, thermodynamically favored isomer. [8] * Base Selection: The choice of base is critical. A non-nucleophilic, hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the pyrazole N1-H without competing in the reaction, facilitating the desired cyclization pathway. [2]A stronger base like NaH may be required for less acidic pyrazoles. [9] * Solvent Polarity: Aprotic polar solvents such as DMF or DMSO can stabilize charged intermediates and often promote the desired cyclization over side reactions. [4]
-
Section 3: FAQs for Reaction Optimization
Q1: How do I select the optimal solvent for my reaction?
A1: Solvent choice influences reactant solubility, reaction rate, and sometimes even the reaction pathway. A screening of solvents is highly recommended.
| Solvent | Type | Boiling Point (°C) | Typical Rationale & Use Case |
| Ethanol | Protic | 78 | Good for dissolving starting materials; can participate in or hinder reactions. Often used in initial trials. [6] |
| Acetic Acid | Protic, Acidic | 118 | Acts as both solvent and acid catalyst, promoting cyclization and dehydration steps. [8] |
| Toluene | Aprotic, Nonpolar | 111 | Useful for reactions requiring higher temperatures and azeotropic removal of water (using a Dean-Stark trap). |
| DMF | Aprotic, Polar | 153 | Excellent for dissolving a wide range of reactants and stabilizing polar intermediates. A common choice for nucleophilic substitution and cyclization. [10] |
| Acetonitrile | Aprotic, Polar | 82 | Less reactive than DMF, good for moderate temperature reactions where a polar medium is needed. |
Q2: What is the typical effect of temperature on this type of cyclocondensation?
A2: Temperature is a critical parameter. Insufficient heat may lead to an incomplete reaction, with unreacted starting materials remaining. Conversely, excessive heat can cause decomposition of starting materials, intermediates, or the final product. A good starting point is refluxing in a solvent like ethanol or acetonitrile. If the reaction is sluggish, incrementally increasing the temperature by switching to a higher-boiling solvent like toluene or DMF is a logical next step. [3]Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields by promoting rapid, uniform heating. [5] Q3: My product appears to be decomposing during workup. What can I do?
A3: The pyrazolo-thiazine core may be sensitive to strong acids or bases, especially at elevated temperatures. If you observe decomposition during aqueous workup or purification:
-
Neutralize Carefully: Ensure any acidic or basic catalysts are carefully neutralized to a pH of ~7 before extraction. Use milder reagents for neutralization if possible (e.g., sodium bicarbonate instead of sodium hydroxide).
-
Minimize Heat: Avoid excessive heating during solvent removal on the rotary evaporator.
-
Chromatography Considerations: The silica gel used in column chromatography is slightly acidic and can degrade sensitive compounds. Consider deactivating the silica gel with a small percentage of triethylamine in your eluent (e.g., 0.5-1%) or use an alternative stationary phase like alumina.
Section 4: Exemplar Experimental Protocol
This protocol is a generalized starting point based on analogous heterocyclic syntheses and should be optimized for specific substrates.
Synthesis of a Generic 7-Aryl-pyrazolo[5,1-c]thiazine
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-1H-pyrazol-5-amine (1.0 eq), 2-bromo-1-arylethan-1-one (1.05 eq), and anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (5x the reaction volume) and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired pyrazolo[5,1-c]thiazine product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
-
Molina, P., Arques, A., de los Desamparados Velasco, M., & Manuel Villalgordo, J. (1987). Fused Thiazoles from 3-Amino-thiazoline-2-thiones: Synthesis of Pyrazolo[5,1-b]thiazole and Thiazolo[2,3-b]-1,3,4-thiadiazine Derivatives. HETEROCYCLES, 26(5), 1323. [Link]
-
Gulati, S., John, S. E., & Shankaraiah, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-53. [Link]
-
Fandrick, D. R., et al. (2015). Regioselective Synthesis of 3- and 5-Aminopyrazoles. The Heterocyclist. [Link]
-
Baraldi, P. G., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 198-250. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 123. [Link]
-
Coppo, F. T., & Fawzi, M. M. (1997). Synthesis of pyrazolo[3,4‐c]t[11][12]hiazin‐4(3H)‐one 2,2‐dioxides, new heterocycles. Journal of Heterocyclic Chemistry, 34(6), 1693–1697. [Link]
-
A Reddit User Discussion. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]
-
Brahmbhatt, H., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1035-1081. [Link]
-
Quiroga, J., et al. (2012). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Beilstein Journal of Organic Chemistry, 8, 18-24. [Link]
Sources
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. Sci-Hub. Fused Thiazoles from 3-Amino-thiazoline-2-thiones: Synthesis of Pyrazolo[5,1-b]thiazole and Thiazolo[2,3-b]-1,3,4-thiadiazine Derivatives / HETEROCYCLES, 1987 [sci-hub.box]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sci-hub.box [sci-hub.box]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde
Technical Support Center: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde. This molecule is a crucial heterocyclic building block in medicinal chemistry, valued for its unique scaffold.[3] However, its multi-step synthesis can present challenges, particularly with the formation of elusive side products that can complicate purification and reduce yields.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols derived from established chemical principles and field observations. It is designed to help you, the research scientist, anticipate, identify, and mitigate the formation of common impurities during your synthetic campaign.
Part 1: Frequently Asked Questions - Troubleshooting Side Product Formation
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation for the formation of the side product and directs you to actionable protocols.
Q1: My final reaction step, a Vilsmeier-Haack formylation, is showing multiple spots on TLC and my NMR is complex. What are the likely side products?
A: The Vilsmeier-Haack reaction, while effective for formylating electron-rich heterocycles, is sensitive to reaction conditions and can generate several characteristic byproducts.[4][5] The Vilsmeier reagent (a chloromethyleniminium salt, typically from POCl₃/DMF) is a potent electrophile, and its reactivity can lead to several outcomes besides the desired mono-formylation.
Plausible Side Products:
-
Unhydrolyzed Iminium Salt: The immediate product of the Vilsmeier-Haack reaction is an iminium salt intermediate.[5] Incomplete aqueous workup or hydrolysis can leave this salt as a stable, often colorful, impurity. It will be significantly more polar than your desired aldehyde.
-
Di-formylated Product: If the pyrazolo-thiazine ring is sufficiently activated and excess Vilsmeier reagent is used, a second formylation can occur at another activated position on the heterocyclic core. This would result in a mass increase of 28 Da (+CHO) compared to the desired product.
-
Chlorinated Byproduct: Phosphorus oxychloride (POCl₃) can act as a chlorinating agent under certain conditions. This can lead to the formation of a chloro-substituted pyrazolothiazine instead of, or in addition to, the formylated product.
-
Starting Material: An incomplete reaction will, of course, leave the unformylated 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine core.
Causality: The formation of these byproducts is typically governed by stoichiometry and temperature. Using a large excess of the Vilsmeier reagent or running the reaction at elevated temperatures for extended periods can favor di-formylation and other side reactions.[6]
Next Steps:
-
To confirm the iminium salt, ensure your workup includes a robust hydrolysis step (e.g., quenching into ice water followed by basification with NaHCO₃ or K₂CO₃ solution).
-
Refer to Protocol 2.1: Controlled Vilsmeier-Haack Formylation for optimized reaction conditions.
Q2: My LC-MS analysis shows a peak with a mass of +16 or +32 Da relative to my target product. What is this impurity?
A: This is a classic sign of over-oxidation of the sulfur atom within the thiazine ring. The sulfur is susceptible to oxidation, especially if any oxidizing agents are left from previous steps or if the reaction is exposed to air for prolonged periods under heating.[3]
-
Mass +16 Da: Corresponds to the formation of the sulfoxide derivative, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde 1-oxide.
-
Mass +32 Da: Corresponds to the formation of the sulfone derivative, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde 1,1-dioxide.[7]
Causality: This side reaction is often a result of a non-inert atmosphere during steps that require heating, such as the cyclization or formylation.[3] Certain reagents, if not used carefully, can also act as oxidants. For instance, if the aldehyde is prepared by oxidizing the corresponding alcohol, using an overly strong oxidizing agent or failing to quench it properly can lead to sulfur oxidation.
Next Steps:
-
Confirm the identity by checking the isotopic pattern for sulfur in your high-resolution mass spectrum.
-
Implement stricter inert atmosphere conditions as detailed in Protocol 2.2: Preventing Sulfur Oxidation .
Q3: The reaction to form the aldehyde from its corresponding alcohol is sluggish and I'm left with a significant amount of starting material. What could be the issue?
A: This points to incomplete oxidation of the precursor, (6,7-dihydro-4H-pyrazolo[5,1-c]thiazin-2-yl)methanol. This is a common issue when using solid-supported or heterogeneous oxidizing agents like manganese dioxide (MnO₂), a frequently used reagent for this transformation.[3]
Plausible Causes:
-
Insufficient Oxidant: The activity of MnO₂ can vary between batches. An insufficient stoichiometric excess may lead to an incomplete reaction.
-
Poor Solvent Choice: The oxidation is typically performed in an inert solvent like chloroform or toluene.[3] A solvent in which the starting material has poor solubility will slow the reaction rate.
-
Deactivation of Oxidant: Moisture can deactivate the MnO₂ surface. Ensure you are using freshly activated MnO₂ and anhydrous solvents.
Next Steps:
-
Increase the molar equivalents of MnO₂.
-
Ensure your reaction is conducted under reflux with vigorous stirring to maximize contact with the heterogeneous reagent.
-
See Protocol 2.3: Optimizing the Oxidation of (6,7-dihydro-4H-pyrazolo[5,1-c]thiazin-2-yl)methanol .
Q4: I've isolated a compound with the correct mass but the NMR fingerprint doesn't match the desired 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine structure. Could it be an isomer?
A: Yes, the formation of a structural isomer is a distinct possibility, often arising from the initial cyclization step to form the fused ring system. The cyclization typically involves a 5-aminopyrazole derivative reacting with a dielectrophile.[2] Depending on the specific precursor and reaction conditions (acid vs. base catalysis), the cyclization can proceed via different nitrogen atoms of the pyrazole ring, leading to regioisomers.
Plausible Isomer: The most likely isomer would be the 4,5-dihydro-7H-pyrazolo[1,5-c][1][8]thiazine system. While having the same molecular formula and mass, the connectivity is different, which would result in a completely different set of NMR chemical shifts and coupling constants. The formation of such isomers is a known phenomenon in the synthesis of related fused pyrazole systems.[2]
Next Steps:
-
Careful 2D NMR analysis (COSY, HSQC, HMBC) is required to definitively establish the connectivity and identify the isomeric structure.
-
Revisit your cyclization conditions. The regioselectivity of these reactions is often highly dependent on pH and solvent.
Part 2: Mitigation & Optimization Protocols
This section provides detailed, step-by-step procedures to minimize the formation of the side products discussed above.
Protocol 2.1: Controlled Vilsmeier-Haack Formylation
-
Objective: To achieve selective mono-formylation while minimizing di-formylation and chlorinated byproducts.
-
Methodology:
-
Reagent Preparation (at 0 °C): In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine substrate (1.0 eq.) in a minimal amount of anhydrous DMF or a co-solvent like anhydrous dichloromethane. Add this solution dropwise to the cold Vilsmeier reagent.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Hydrolysis (Quenching): Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a vigorously stirred beaker containing crushed ice and water.
-
Neutralization & Extraction: Stir the aqueous mixture for 30 minutes to ensure complete hydrolysis of the iminium salt. Carefully neutralize the solution to pH 7-8 using a saturated aqueous solution of NaHCO₃ or K₂CO₃. Extract the product with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.[3]
-
Protocol 2.2: Preventing Sulfur Oxidation
-
Objective: To maintain the integrity of the thiazine sulfur atom during synthesis.
-
Methodology:
-
Inert Atmosphere: All reaction steps, particularly those involving heat, must be conducted under a strictly inert atmosphere (Nitrogen or Argon).[3] Use Schlenk line techniques for optimal results.
-
Solvent Degassing: Before use, degas all reaction solvents (especially for heated reactions) by bubbling nitrogen through them for at least 30 minutes or by using a freeze-pump-thaw cycle.
-
Careful Reagent Selection: When performing oxidation reactions (e.g., alcohol to aldehyde), choose mild and selective reagents. Avoid overly harsh or non-specific oxidants. Ensure any oxidizing agent is completely removed or quenched before proceeding to the next step.
-
Protocol 2.3: Optimizing the Oxidation of (6,7-dihydro-4H-pyrazolo[5,1-c]thiazin-2-yl)methanol
-
Objective: To drive the oxidation to completion and maximize the yield of the desired aldehyde.
-
Methodology:
-
Reagent Activation: Use commercially available activated manganese dioxide (MnO₂) or activate it by heating it in an oven at 110-120 °C for at least 4 hours under vacuum and then allowing it to cool in a desiccator.
-
Reaction Setup: To a solution of the alcohol precursor (1.0 eq.) in anhydrous chloroform or toluene (providing good solubility), add activated MnO₂ (5-10 eq. by weight).
-
Execution: Heat the suspension to reflux under a nitrogen atmosphere with vigorous stirring. The reaction progress should be monitored by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can then be purified by chromatography.
-
Part 3: Data & Visual Workflow
Table 1: Summary of Common Byproducts and Key Identifiers
| Side Product Name | Structure | Mass Change (Δm/z) | Key ¹H NMR Signal (indicative) |
| Precursor Alcohol | R-CH₂OH | -2 Da | Singlet ~4.5-4.8 ppm (CH₂OH), broad singlet for OH |
| Sulfoxide | R-S(=O)-R' | +16 Da | Downfield shift of protons α to the sulfur |
| Sulfone | R-S(=O)₂-R' | +32 Da | Significant downfield shift of protons α to sulfur |
| Di-formylated Product | R-(CHO)₂ | +28 Da | Two distinct aldehyde proton signals (~9.8-10.2 ppm) |
| Unhydrolyzed Iminium Salt | R-CH=N⁺(CH₃)₂ | +42 Da (from R-H) | Singlets for N(CH₃)₂ protons, iminium proton >8.5 ppm |
Diagram 1: Synthetic Pathway and Potential Side Reactions
Caption: Fig 1. Synthetic pathway showing the formation of the target aldehyde and the branching points for common side product formation.
Diagram 2: Troubleshooting Workflow for Byproduct Identification
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. CAS 623565-07-1 | this compound dioxide - Synblock [synblock.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazolo-Thiazine Derivatives
Welcome to the technical support center for the analysis of pyrazolo-thiazine derivative NMR spectra. This fused heterocyclic system is a cornerstone in many drug development programs, but its structural complexity often leads to challenging NMR spectra. This guide is designed for researchers, scientists, and drug development professionals, providing clear, actionable guidance for interpreting complex NMR data in a question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions encountered during the initial analysis of pyrazolo-thiazine NMR spectra.
Q1: My ¹H NMR spectrum shows fewer aromatic signals than expected and some are unusually broad. What is the likely cause?
A1: This is a frequent observation in nitrogen-containing heterocyles and can be attributed to several factors.[1] The most common cause in pyrazole-containing systems is annular tautomerism, where a proton rapidly exchanges between the two nitrogen atoms of the pyrazole ring.[2][3] If this exchange is fast on the NMR timescale at room temperature, it can lead to the averaging of signals for protons and carbons near the pyrazole ring, resulting in fewer and broader peaks.
-
Troubleshooting Recommendation: Perform a variable temperature (VT) NMR experiment. By lowering the temperature, you can slow down the tautomeric exchange. If tautomerism is the cause, you will observe the broad, averaged signals resolve into two distinct sets of sharper signals at lower temperatures, one for each tautomer.[2]
Q2: The methylene (CH₂) protons on the thiazine ring appear as a complex multiplet, not a simple triplet or quartet. Why is this?
A2: The two protons of a CH₂ group adjacent to a chiral center are often diastereotopic.[4] Because the pyrazolo-thiazine core is inherently asymmetric (unless a plane of symmetry exists), these protons are in chemically non-equivalent environments.
-
What this means: Diastereotopic protons have different chemical shifts and will couple to each other (geminal coupling) as well as to adjacent protons (vicinal coupling).[5][6] This results in each proton appearing as a doublet of doublets (dd) or a more complex multiplet, rather than a singlet. They are chemically distinct and will show separate correlations in 2D NMR experiments.[4]
Q3: I'm struggling to differentiate between N-alkylation isomers. How can NMR help?
A3: This is a classic structural elucidation problem that can be definitively solved using 2D NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[7][8][9]
-
Causality: The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). By observing a correlation from the protons of your N-alkyl group (e.g., N-CH₃) to specific carbons within the pyrazole ring, you can unambiguously determine the point of attachment. For example, a correlation to the C3a carbon would confirm one isomer, while a correlation to the C7a carbon would confirm the other. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can also be used to show through-space proximity between the N-alkyl protons and protons on the heterocyclic core to confirm the assignment.[10][11][12]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex spectral interpretation challenges.
Guide 1: Resolving Severe Signal Overlap in the Aromatic Region
Problem: The ¹H NMR spectrum of my substituted pyrazolo-thiazine derivative shows a crowded, overlapping multiplet between 7.0 and 8.5 ppm, making it impossible to assign individual protons or determine coupling constants. Signal overlap is a common issue that complicates integration and, therefore, quantitation.[13]
Solution Workflow: Employ a series of 2D NMR experiments to disperse the signals into a second dimension, leveraging both through-bond and through-space correlations for unambiguous assignment.
Caption: Workflow for resolving signal overlap using 2D NMR.
-
Acquire a gCOSY Spectrum:
-
Purpose: To identify which protons are J-coupled (i.e., on adjacent carbons).[8] This allows you to trace out the "spin systems" within your molecule.
-
Protocol:
-
Prepare a sufficiently concentrated sample (~5-10 mg in 0.6 mL of deuterated solvent).
-
Load a standard gradient COSY (gCOSY) pulse program on the spectrometer.
-
Acquire the spectrum with sufficient resolution in the indirect dimension (at least 256 increments).
-
-
Interpretation: Look for off-diagonal cross-peaks. A cross-peak between proton H_A and H_B indicates they are coupled. Follow the connectivity path (e.g., H_A -> H_B -> H_C) to build molecular fragments.
-
-
Acquire an HSQC Spectrum:
-
Purpose: To correlate each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[8][14] This experiment is excellent for spreading out overlapping proton signals by using the much larger chemical shift range of ¹³C.[13]
-
Protocol:
-
Use the same sample.
-
Load a standard sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3).
-
Set the ¹³C spectral width to cover the expected range (~0 to 160 ppm).
-
-
Interpretation: Each peak in the HSQC spectrum corresponds to a C-H bond. You can now definitively assign a ¹³C chemical shift to each proton signal, even those that were overlapped in the 1D spectrum. Phase editing (DEPT-edited HSQC) can further distinguish CH/CH₃ (positive) from CH₂ (negative) signals.[14]
-
-
Acquire an HMBC Spectrum:
-
Purpose: To connect the molecular fragments identified from COSY and HSQC.[7][9] This is done by identifying long-range correlations (2-4 bonds) between protons and carbons. This is particularly crucial for identifying connections across quaternary (non-protonated) carbons.[8]
-
Protocol:
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Optimize the long-range coupling delay (d6) for an average J-coupling of 8 Hz. This value is effective for detecting typical ²J_CH and ³J_CH correlations in aromatic and heterocyclic systems.[7]
-
-
Interpretation: A cross-peak between a proton (e.g., H-5) and a carbon (e.g., C-3a) indicates they are 2-4 bonds apart. Use these correlations to piece the spin systems together and confirm the overall scaffold.
-
Guide 2: Confirming Stereochemistry and Relative Configuration
Problem: My reaction can produce multiple stereoisomers. How can I use NMR to confirm the relative configuration of substituents on the pyrazolo-thiazine core?
Solution: Use through-space NMR experiments like NOESY or ROESY. These experiments detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[12][15]
Caption: Decision tree for selecting NOESY vs. ROESY.
-
Purpose: To determine the 3D arrangement of atoms by identifying protons that are close in space.[11]
-
Sample Preparation: The sample must be free of paramagnetic impurities (e.g., dissolved oxygen, metal ions), as these can quench the NOE effect.[16] Degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes.
-
Acquisition:
-
Load a standard 2D NOESY pulse program (e.g., noesygpph).
-
Set an appropriate mixing time (τ_m). For small molecules, this is typically in the range of 300-800 ms. The mixing time allows for the transfer of magnetization between spatially close protons.[16]
-
-
Interpretation:
-
An off-diagonal cross-peak between two protons, H_A and H_B, indicates they are spatially proximate.
-
For a pyrazolo-thiazine derivative, look for key correlations. For example, an NOE between a substituent proton and a proton on the core scaffold can confirm its orientation (e.g., axial vs. equatorial). By building a map of these through-space interactions, you can construct a 3D model of your molecule.[10]
-
Part 3: Data Reference Tables
The following table provides typical chemical shift ranges for the unsubstituted pyrazolo[5,1-b][17][18]thiazine core. Note that these values can shift significantly based on substitution patterns and solvent effects.[19][20]
| Position | Atom Type | Typical ¹H δ (ppm) | Typical ¹³C δ (ppm) | Notes |
| H-2 | CH | ~6.5 - 7.0 | ~105 - 115 | Coupled to H-3. |
| H-3 | CH | ~7.5 - 8.0 | ~140 - 150 | Often the most downfield pyrazole proton.[21][22] |
| C-3a | C | - | ~145 - 155 | Quaternary carbon, key for HMBC correlations. |
| H-5 | CH₂ | ~3.0 - 3.5 | ~25 - 35 | Often diastereotopic, appearing as two multiplets. |
| H-6 | CH₂ | ~4.0 - 4.5 | ~45 - 55 | Deshielded due to proximity to sulfur and nitrogen. |
| C-7a | C | - | ~150 - 160 | Quaternary carbon, key for HMBC correlations. |
Chemical shift data is illustrative and based on general principles for heterocyclic systems.[23]
References
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475. [Link]
-
Guan, X., et al. (2007). Structure Elucidation of a Pyrazolo[18][24]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1092-1099. [Link]
-
OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. [Link]
-
Deev, S. L., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(48), 28169-28203. [Link]
-
Decatur, J. (2018). NOESY and ROESY. University of Maryland, Department of Chemistry and Biochemistry. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
Chemistry Steps. Homotopic Enantiotopic Diastereotopic Practice Problems. Chemistry Steps. [Link]
-
Kwan, E. E. (n.d.). 2D NMR Solutions. Harvard University. [Link]
-
Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data… Part 1. ACD/Labs. [Link]
-
Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
-
Organic Spectroscopy International. (2014). NOESY and ROESY. Organic Spectroscopy International. [Link]
-
Williamson, M. P., & Neuhaus, D. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. MSU Chemistry. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Elguero, J., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26(5), 553-562. [Link]
Sources
- 1. 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04825A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 13. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 14. ekwan.github.io [ekwan.github.io]
- 15. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. semanticscholar.org [semanticscholar.org]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 20. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 22. researchgate.net [researchgate.net]
- 23. Proton NMR Table [www2.chemistry.msu.edu]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Pyrazolo-Thiazine Intermediates
Welcome to the technical support center for the purification of pyrazolo-thiazine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established methodologies and troubleshooting experience, this resource provides practical, in-depth guidance in a question-and-answer format to help you achieve your desired purity and yield.
Part 1: Troubleshooting Guides
This section is dedicated to addressing specific issues you may encounter during common purification techniques.
Column Chromatography
Column chromatography is a fundamental technique for the purification of pyrazolo-thiazine intermediates. However, their unique structural features can present challenges.
Q1: I'm observing poor separation or co-elution of my desired pyrazolo-thiazine intermediate with an impurity on a silica gel column. What are the likely causes and how can I improve the separation?
A1: This is a frequent challenge, often stemming from the presence of closely related isomers or starting materials.
-
Underlying Causes:
-
Regioisomers: The synthesis of pyrazolo-thiazine systems can often lead to the formation of regioisomers, such as pyrazolo[3,4-b][1][2]thiazines and pyrazolo[4,3-b][1][2]thiazines. These isomers can have very similar polarities, making them difficult to separate using standard chromatographic conditions.
-
Unreacted Starting Materials: If the reaction has not gone to completion, unreacted starting materials may have similar retention factors (Rf) to your product.
-
Tautomers: N-unsubstituted pyrazoles can exist as a mixture of tautomers in solution, which can lead to band broadening or the appearance of multiple spots on a TLC plate, complicating the interpretation of the separation.
-
-
Troubleshooting Strategies:
-
Thorough TLC Analysis: Before attempting column chromatography, meticulously analyze your crude product by thin-layer chromatography (TLC). Test a variety of solvent systems with differing polarities and compositions. A good separation on TLC is a prerequisite for a successful column.
-
Optimize the Mobile Phase:
-
Solvent Polarity: If your compounds are eluting too quickly, decrease the polarity of the mobile phase. Conversely, if they are sticking to the column, gradually increase the polarity.
-
Solvent System: Experiment with different solvent systems. For example, if a hexane/ethyl acetate system is not providing adequate separation, try dichloromethane/methanol or toluene/acetone. The addition of a small amount of a third solvent, like triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes dramatically improve separation by neutralizing active sites on the silica gel.
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider alternative stationary phases. Alumina (basic or neutral) can be effective for compounds that are sensitive to the acidic nature of silica gel. For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a better option.
-
Gradient Elution: Employing a shallow gradient of the more polar solvent can help to resolve closely eluting compounds.
-
Q2: My pyrazolo-thiazine intermediate appears to be decomposing on the silica gel column. How can I confirm this and what are the alternative purification strategies?
A2: Decomposition on silica gel is a known issue for certain classes of organic compounds, particularly those sensitive to acid.
-
Confirmation of Decomposition:
-
TLC Stability Test: Spot your crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If you observe new spots or streaking that were not present in the initial spotting, your compound is likely unstable on silica.
-
NMR of Crude vs. Purified: Compare the 1H NMR spectrum of your crude product with that of the fractions collected from the column. The appearance of new signals or the disappearance of expected signals in the purified material is a strong indicator of decomposition.
-
-
Alternative Purification Strategies:
-
Deactivated Silica Gel: You can deactivate silica gel by pre-treating it with a solution of triethylamine in your mobile phase. This neutralizes the acidic silanol groups on the surface of the silica.
-
Alternative Stationary Phases: As mentioned previously, alumina (neutral or basic) or Florisil® are less acidic alternatives to silica gel.
-
Crystallization: If your compound is a solid, crystallization is an excellent alternative to chromatography. It is often more scalable and can provide material of very high purity.
-
Preparative HPLC: For challenging separations or for obtaining highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) can be a powerful tool. Both normal-phase and reversed-phase HPLC can be employed.
-
Crystallization
Crystallization is a powerful purification technique for solid pyrazolo-thiazine intermediates.
Q1: I am struggling to find a suitable solvent system for the crystallization of my pyrazolo-thiazine intermediate. What is a systematic approach to solvent screening?
A1: A systematic approach to solvent screening is crucial for successful crystallization.
-
Systematic Solvent Screening Protocol:
-
Solubility Testing:
-
Place a small amount of your crude material (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and water.
-
A good single solvent for crystallization is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
-
Mixed Solvent Systems: If a suitable single solvent cannot be found, a mixed solvent system is often effective.
-
Dissolve your compound in a "good" solvent (one in which it is highly soluble) at room temperature.
-
Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility of your compound decreases.
-
-
-
Common Solvent Pairs for Pyrazolo-Thiazine Intermediates:
-
Ethanol/Water
-
Dioxane/Water
-
Toluene/Hexane
-
Dichloromethane/Hexane
-
Q2: My pyrazolo-thiazine intermediate is crashing out of solution as an oil or a very fine powder instead of forming nice crystals. How can I promote better crystal growth?
A2: Oiling out or precipitating as a fine powder is often a result of the solution being too supersaturated, leading to rapid nucleation rather than slow crystal growth.
-
Strategies to Promote Crystal Growth:
-
Slow Cooling: The most critical factor for growing large, well-defined crystals is to allow the solution to cool slowly. A Dewar flask filled with warm water or an insulated container can be used to slow the cooling rate.
-
Reduce Supersaturation:
-
Use a more dilute solution.
-
If using a mixed solvent system, add the poor solvent more slowly and at a slightly elevated temperature.
-
-
Scratching the Glass: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, saturated solution to initiate crystallization.
-
Vapor Diffusion: Dissolve your compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent. The poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in the synthesis of pyrazolo-thiazine intermediates?
A1: The impurities will largely depend on the specific synthetic route employed. However, some common classes of impurities include:
-
Regioisomers: As discussed in the chromatography section, the formation of constitutional isomers is a common challenge in the synthesis of fused heterocyclic systems.[3]
-
Unreacted Starting Materials and Reagents: Incomplete reactions will result in the presence of starting materials in your crude product.
-
Side Products: Depending on the reaction conditions, various side products can form. For example, in reactions involving hydrazines, self-condensation products or products from reaction with the solvent may be observed.
-
Tautomers: While not strictly an impurity, the presence of multiple tautomers can complicate purification and characterization.
Q2: Are pyrazolo-thiazine intermediates generally stable? What precautions should I take during purification?
A2: The stability of pyrazolo-thiazine intermediates can vary significantly depending on their substitution pattern and the presence of sensitive functional groups.
-
General Stability Considerations:
-
pH Sensitivity: The thiazine ring, in particular, can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain a near-neutral pH during workup and purification whenever possible.
-
Oxidation: Some pyrazolo-thiazine derivatives may be sensitive to air oxidation, especially if they contain electron-rich substituents. It may be necessary to handle such compounds under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Stability: While many heterocyclic systems are thermally robust, it is good practice to avoid excessive heat during purification. Use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-50 °C) for solvent removal. Some compounds have been noted to decompose at elevated temperatures.
-
Q3: I have successfully purified my pyrazolo-thiazine intermediate, but the yield is very low. What are the common causes of low yield during purification?
A3: Low yield after purification can be attributed to several factors:
-
Losses during Extraction: Ensure you are using the correct pH for your aqueous washes to avoid losing your product to the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
-
Decomposition on Chromatography: As discussed earlier, your compound may be degrading on the stationary phase.
-
Poor Crystallization Recovery:
-
Solubility in Mother Liquor: A significant amount of your product may remain dissolved in the mother liquor after crystallization. Cooling the filtrate to a lower temperature may induce further crystallization.
-
Premature Crystallization: Your product may have crystallized on the filter paper or in the funnel during hot filtration. Ensure your filtration apparatus is pre-heated.
-
-
Physical Losses: Careful handling during transfers between flasks and during solvent removal is crucial to minimize physical loss of material.
Part 3: Experimental Protocols and Visualizations
Protocol: General Procedure for Flash Column Chromatography of a Pyrazolo-Thiazine Intermediate
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Ensure the silica gel bed is level and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.
-
-
Sample Loading:
-
Dissolve the crude pyrazolo-thiazine intermediate in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in an array of test tubes or flasks.
-
Monitor the elution of your compounds by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Visualization: Troubleshooting Workflow for Column Chromatography
Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.
Data Presentation: Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Good general-purpose solvent, often used in combination with water. |
| Methanol | 65 | 6.6 | More polar than ethanol, good for more polar compounds. |
| Dioxane | 101 | 4.8 | Aprotic, good for compounds sensitive to protic solvents.[4] |
| Toluene | 111 | 2.4 | Good for less polar, aromatic compounds. |
| Ethyl Acetate | 77 | 4.4 | Medium polarity, often used with hexane. |
| Hexane | 69 | 0.0 | Non-polar, often used as the "poor" solvent. |
| Petroleum Ether | Varies | ~0.1 | Non-polar, used for recrystallizing non-polar compounds.[1] |
References
-
Studies have been conducted of the reactions of 7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1][5][6]triazin-4-one with alkyl halides and formaldehyde... ResearchGate. Available at: [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
A close look into the biological and synthetic aspects of fused pyrazole derivatives. PubMed. Available at: [Link]
-
Synthesis and pharmacological study of some derivatives of pyrazolo[4,3-c]pyrido[3,2-c]-1,2-thiazine-5,5-dioxide, a novel heterocyclic ring system. PubMed. Available at: [Link]
-
A new cyclization to fused pyrazoles tunable for pericyclic or pseudopericyclic route: an experimental and theoretical study. PubMed. Available at: [Link]
-
Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI. Available at: [Link]
-
Pyrazolo[4,3-e][1][2][5]triazines: Purine Analogues with Electronic Absorption in the Visible Region. NIH. Available at: [Link]
-
Scheme 6 Preparation of pyrazolo[3,4-b]benzo(e)[1][2]oxazine 15 and... ResearchGate. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]
-
Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PubMed Central. Available at: [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. Available at: [Link]
-
Chiral Pyrazolo[4,3-e][1][2][5]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T. Semantic Scholar. Available at: [Link]
-
Pyrazolo[4,3-e][1][2][5]triazines: Purine Analogues with Electronic Absorption in the Visible Region. ResearchGate. Available at: [Link]
-
Synthesis of Thiazolinone, Aminopyrazole, Pyrazolopyrimidine, and Pyrazolotriazine Derivatives Starting from 1‐Naphthyl‐2‐Cyanoacetamide. Scilit. Available at: [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]
-
Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A close look into the biological and synthetic aspects of fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
"protocol for scaling up the synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde"
Welcome to the technical support guide for the synthesis and scale-up of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde. This document is intended for researchers, chemists, and process development professionals. Here, we provide not just a protocol, but a center of expertise derived from established chemical principles and field data. Our goal is to empower you to not only successfully synthesize the target compound but also to troubleshoot common issues and strategically plan for scale-up.
I. Synthetic Strategy Overview
The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde is most effectively approached as a two-stage process. First, the bicyclic core, 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine, is constructed. This is followed by a regioselective formylation at the C2 position of the pyrazole ring.
Caption: High-level overview of the two-stage synthetic approach.
II. Detailed Experimental Protocols
Stage 1: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine
The construction of the pyrazolo[5,1-c]thiazine core can be achieved through the reaction of a suitable pyrazole precursor with a dielectrophile. A common and effective method involves the reaction of a 1-(2-hydroxyethyl)-1H-pyrazol-5-amine derivative, which can be cyclized under acidic conditions.
Protocol:
-
Step 1a: Synthesis of 1-(2-hydroxyethyl)-1H-pyrazol-5-amine:
-
To a solution of pyrazol-5-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 2-chloroethanol (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, filter off any salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 1b: Cyclization to 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine:
-
Dissolve the purified 1-(2-hydroxyethyl)-1H-pyrazol-5-amine (1.0 eq) in a high-boiling point solvent like toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water generated during the reaction.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography.
-
| Parameter | Bench Scale (1g) | Pilot Scale (100g) |
| Solvent Volume | 20 mL | 2 L |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 75-85% | 70-80% |
Stage 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems like the pyrazolo[5,1-c]thiazine core.[1][2][3][4] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3]
Protocol:
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.
-
-
Formylation Reaction:
-
Dissolve the 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine (1.0 eq) from Stage 1 in a suitable anhydrous solvent (e.g., dichloromethane or DMF).
-
Slowly add the solution of the pyrazolo[5,1-c]thiazine to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of 8-9 is reached.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde.
-
| Parameter | Bench Scale (1g) | Pilot Scale (100g) |
| DMF/POCl₃ Ratio | 3:1.2 | 3:1.2 |
| Reaction Temperature | 50-60 °C | 50-60 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 60-75% | 55-70% |
III. Troubleshooting and FAQ
This section addresses common issues encountered during the synthesis and scale-up.
Caption: Troubleshooting decision tree for the synthesis.
Q1: My cyclization in Stage 1 is not proceeding to completion. What should I do?
-
Expert Insight: Incomplete cyclization is often due to insufficient water removal or a deactivated acid catalyst.
-
Troubleshooting Steps:
-
Verify Water Removal: Ensure your Dean-Stark apparatus is functioning correctly and that the solvent is azeotropically removing water.
-
Catalyst Activity: Use fresh p-toluenesulfonic acid. Older batches can absorb atmospheric moisture, reducing their efficacy.
-
Temperature and Time: Gradually increase the reflux temperature if possible, or extend the reaction time. Monitor by TLC to avoid decomposition.
-
Q2: The Vilsmeier-Haack reaction in Stage 2 is giving a low yield. What are the likely causes?
-
Expert Insight: The Vilsmeier reagent is highly sensitive to moisture. Low yields are almost always a result of inadequate anhydrous conditions.
-
Troubleshooting Steps:
-
Anhydrous Solvents: Ensure that your DMF and any other solvents are rigorously dried.
-
Reagent Quality: Use a fresh, unopened bottle of POCl₃. This reagent is highly reactive with water.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintain strict temperature control (0-5 °C) during the addition of POCl₃ to DMF to prevent reagent decomposition.
-
Stoichiometry: An excess of the Vilsmeier reagent can sometimes lead to side reactions. Try reducing the equivalents of POCl₃ and DMF slightly.[2]
-
Q3: I am observing the formation of multiple products in the formylation step. How can I improve the regioselectivity?
-
Expert Insight: While the C2 position of the pyrazole is electronically favored for electrophilic substitution, over-reaction or reaction at other positions can occur if the conditions are too harsh or the stoichiometry is not well-controlled.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a modest excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). A large excess can lead to di-formylation or other side reactions.
-
Reaction Temperature: Avoid excessively high temperatures. Start by monitoring the reaction at room temperature before gently heating.
-
Slow Addition: Add the solution of the pyrazolo[5,1-c]thiazine to the Vilsmeier reagent slowly to maintain a low concentration of the substrate and favor the most reactive site.
-
Q4: What are the key considerations for scaling up this synthesis?
-
Expert Insight: Scaling up introduces challenges related to heat transfer, mass transfer, and safety.
-
Key Considerations:
-
Heat Management: The formation of the Vilsmeier reagent and the quenching step are highly exothermic. Ensure your reactor has adequate cooling capacity. For larger scales, consider a metered addition of reagents to control the rate of heat generation.
-
Mixing: Efficient stirring is crucial, especially during the formation of the Vilsmeier reagent, which can be a slurry.
-
Quenching: The quenching of the reaction with water/ice must be done slowly and with vigorous stirring to avoid localized hot spots and potential pressure build-up.
-
Work-up: Extractions at a larger scale can be time-consuming. Plan your work-up procedure to minimize the time the product is in contact with acidic or basic aqueous layers, which could cause degradation.
-
IV. References
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
-
Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27282-27303. DOI:10.1039/D3RA04309F. Available at: [Link]
-
Rajput, S. S., & Kanthale, P. M. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
-
Stevens, E. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]
-
Yıldırım, S., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 26(15), 4475. DOI:10.3390/molecules26154475. Available at: [Link]
-
Al-Sultani, K. H., & Ali, A. M. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 321-331.
-
Zolfigol, M. A., et al. (2018). Transannular Anti-Michael Addition: Formation of 4H-Pyrazolo[5,1-c]thiazines. Molecules, 23(7), 1643. DOI:10.3390/molecules23071643. Available at: [Link]
Sources
Technical Support Center: Navigating Biological Assays with Pyrazolo-Thiazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of pyrazolo-thiazine compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you avoid common pitfalls in your biological assays. Our goal is to empower you with the knowledge to generate robust, reproducible, and meaningful data.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Issue 1: Compound Solubility and Precipitation
Q1: I dissolved my pyrazolo-thiazine compound in DMSO, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. What's happening and how can I fix it?
A1: This is a frequent challenge with heterocyclic compounds that are often hydrophobic. While DMSO is an excellent solvent for initial stock solutions, the dramatic change in polarity upon dilution into an aqueous environment can cause your compound to crash out of solution. This leads to an unknown and lower effective concentration in your assay, resulting in poor data quality and reproducibility.
Causality and Solutions:
-
Final DMSO Concentration: The final concentration of DMSO in your assay should be high enough to maintain solubility but low enough to not cause cellular toxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line.
-
Protocol: Run a dose-response curve with your vehicle (DMSO) alone to determine the highest concentration that does not affect cell viability or the assay readout.
-
-
Aqueous Solubility Limit: You may be exceeding the aqueous solubility of your compound.
-
Protocol: Before a full experiment, perform a simple solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation under a microscope after a relevant incubation period.
-
-
"Warming Up" the Dilution: Sometimes, the method of dilution can influence solubility.
-
Protocol: Try pre-warming your assay buffer to 37°C before adding the DMSO stock. Add the stock dropwise while gently vortexing to facilitate better dispersion.
-
Table 1: Recommended Solvent and Concentration Limits
| Solvent | Typical Stock Concentration | Recommended Final Assay Concentration | Notes |
| DMSO | 10-50 mM | < 0.5% (v/v) | Cell line dependent, always perform a vehicle control. |
| Ethanol | 10-50 mM | < 1% (v/v) | Can be more volatile; ensure proper sealing of plates. |
| PEG400 | Varies | < 1% (v/v) | Can be viscous; ensure thorough mixing. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
Q2: I'm getting significant well-to-well and day-to-day variability in my assay results. How can I troubleshoot this?
A2: Inconsistent results are often a sign of underlying issues with compound stability, assay setup, or interference. A systematic approach is needed to pinpoint the source of the variability.
Causality and Solutions:
-
Compound Aggregation: Many small molecules, particularly those with planar heterocyclic ring systems, can form colloidal aggregates in aqueous solutions.[1] These aggregates can non-specifically inhibit enzymes and interfere with assay readouts, leading to false positives and erratic results.[2][3]
-
Protocol: Include a non-ionic detergent, such as 0.01% Triton X-100, in your biochemical assay buffer to disrupt aggregates.[1] If the IC50 of your compound significantly increases in the presence of the detergent, it is likely an aggregator.
-
-
Chemical Instability: The pyrazolo-thiazine scaffold may be susceptible to degradation under certain assay conditions (e.g., pH, presence of reducing agents).
-
Protocol: Assess the stability of your compound in the assay buffer over the time course of your experiment. Use an analytical method like HPLC-MS to quantify the amount of intact compound at different time points.
-
-
Assay Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and compounds, leading to skewed results.
-
Protocol: Avoid using the outer wells of your assay plates for experimental samples. Instead, fill them with sterile water or buffer to create a humidity barrier.
-
Diagram 1: Troubleshooting Workflow for Inconsistent Results
Caption: A decision tree for systematically troubleshooting inconsistent assay results.
Issue 3: Assay Interference and False Positives
Q3: My pyrazolo-thiazine compound is active in my primary screen, but the activity doesn't hold up in secondary assays. How do I identify and eliminate false positives?
A3: This is a critical step in any screening campaign. Many compounds, including heterocyclic ones, can interfere with assay technologies, leading to apparent activity that is not due to direct modulation of the biological target.[4][5] These are often referred to as Pan-Assay Interference Compounds (PAINS).[6]
Causality and Solutions:
-
Fluorescence Interference: Pyrazolo-thiazine compounds, due to their conjugated ring systems, may be inherently fluorescent or act as quenchers in fluorescence-based assays.[5][7]
-
Protocol: Before your main assay, pre-read the plate after compound addition but before adding the fluorescent substrate. This will identify any intrinsic fluorescence of your compound. To test for quenching, add your compound to a solution of the fluorescent product and measure the signal.
-
Mitigation: If interference is confirmed, consider using a red-shifted fluorophore, as heterocyclic compounds are less likely to interfere at longer wavelengths.[5] Alternatively, switch to a non-fluorescent assay technology (e.g., luminescence, absorbance).
-
-
Redox Activity: Some compounds can interfere with assays that rely on redox chemistry, such as those using resazurin (alamarBlue) or tetrazolium salts (MTT, XTT).
-
Protocol: Run a cell-free version of your assay by adding the compound to the assay medium containing the redox indicator. A change in signal in the absence of cells indicates direct chemical reduction or oxidation by your compound.
-
-
Lack of Target Engagement: The observed activity might be due to off-target effects or non-specific mechanisms.
-
Protocol: Employ an orthogonal assay that measures the same biological endpoint but uses a different detection technology.[8] For example, if your primary screen is a fluorescence-based kinase assay, a secondary assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target.
-
Diagram 2: Hit Validation Cascade
Caption: A streamlined workflow for validating hits from a primary screen.
Frequently Asked Questions (FAQs)
Q4: What are the known off-target liabilities for pyrazolo-thiazine compounds?
A4: The pyrazolo-thiazine scaffold is often designed to target protein kinases.[9] As with many kinase inhibitors, off-target effects are a consideration and are highly dependent on the specific substitutions on the core scaffold.[10] While there are no universally known off-target liabilities for the entire class, it is crucial to perform selectivity profiling against a panel of kinases to understand the specificity of your particular compound. Some pyrazole-containing compounds have been noted to interact with cyclooxygenase (COX) enzymes.[11]
Q5: How should I store my pyrazolo-thiazine compounds to ensure their stability?
A5: For long-term storage, solid compounds should be stored at -20°C or -80°C, protected from light and moisture. DMSO stock solutions are typically stable for several months at -20°C. However, it is good practice to minimize freeze-thaw cycles. For routine use, aliquoting the stock solution is recommended.
Q6: Can I use pyrazolo-thiazine compounds in cell-based assays? What are the key considerations?
A6: Yes, these compounds are widely used in cell-based assays.[12] The primary considerations are:
-
Cytotoxicity: Determine the cytotoxic concentration of your compound in your chosen cell line using an appropriate viability assay (e.g., CellTiter-Glo®, which is less prone to interference than MTT). This will help you select a non-toxic concentration range for your functional assays.
-
Cell Permeability: The ability of your compound to cross the cell membrane will influence its efficacy in cellular assays. While the heterocyclic nature often imparts good membrane permeability, this should be experimentally verified if it is a critical parameter for your study.
-
Metabolic Stability: Be aware that your compound may be metabolized by cellular enzymes, which could alter its activity over time.
Q7: My MTT assay is giving me a high background/low signal with my pyrazolo-thiazine compound. What should I do?
A7: This can be due to several factors.
-
High Background: Your compound might be directly reducing the MTT tetrazolium salt, or there could be microbial contamination. Use a phenol red-free medium during the MTT incubation step, as it can interfere with absorbance readings.
-
Low Signal: This could be due to a low cell seeding density or insufficient incubation time. Ensure your cells are in the logarithmic growth phase and optimize the cell number and incubation time for your specific cell line.
References
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and pharmacological study of some derivatives of pyrazolo[4,3-c]pyrido[3,2-c]-1,2-thiazine-5,5-dioxide, a novel heterocyclic ring system. (n.d.). PubMed. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][4][9][11]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyrazolo[5,1-c][4][9][11]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
An Aggregation Advisor for Ligand Discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (n.d.). ResearchGate. Retrieved from [Link]
-
The Problems with the Cells Based Assays. (n.d.). SciTechnol. Retrieved from [Link]
-
Fluorescence Spectroscopic Profiling of Compound Libraries. (n.d.). ACS Publications. Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds. (n.d.). PubMed. Retrieved from [Link]
-
Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (n.d.). PubMed. Retrieved from [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) Thiazine: Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Chapter 9: Recent Developments in the Synthesis and Biological Applications of Thiazine. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis, Characterization, and Validation Of Novel Thiazine Derivatives For Their Biological And Laser Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Thiazine; Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Forensic Outreach Team. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. books.rsc.org [books.rsc.org]
- 7. cajotas.casjournal.org [cajotas.casjournal.org]
- 8. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges of Pyrazolo-Thiazine Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazolo-thiazine compounds. This resource is designed to provide expert insights and practical solutions for one of the most common hurdles in the experimental use of this important class of heterocyclic compounds: poor aqueous solubility. The fused aromatic ring structure, while often crucial for biological activity, frequently leads to challenges in achieving and maintaining solubility in physiological buffers, which can compromise assay results and hinder development.
This guide moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and effectively troubleshoot solubility issues in your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides rapid, actionable advice.
Q1: Why is my pyrazolo-thiazine compound precipitating when I dilute my DMSO stock into aqueous buffer (e.g., PBS)?
A: This is a classic issue of supersaturation and compound "crashing out." Your compound is likely highly soluble in 100% DMSO but has very low thermodynamic solubility in the final aqueous buffer. When you add the DMSO stock to the buffer, you create a transient, supersaturated state. The compound remains dissolved kinetically for a short period, but as the DMSO disperses, the environment becomes predominantly aqueous, and the compound precipitates to reach its lower, thermodynamically stable solubility limit. This can lead to inaccurate and unreliable data in biological assays[1].
Q2: What is the maximum concentration of an organic solvent like DMSO I can use in my biological assay?
A: This is a critical balancing act. While a higher percentage of a co-solvent like DMSO can keep your compound in solution, it can also introduce artifacts or direct toxicity into your experiment. Many cell-based assays are sensitive to DMSO concentrations above 1%, and some may show effects at concentrations as low as 0.25%[2]. It is imperative to run a solvent tolerance control experiment for your specific cell line or assay system to determine the highest concentration that does not impact the biological endpoint you are measuring.
Q3: Can I simply adjust the pH of my buffer to improve the solubility of my pyrazolo-thiazine compound?
A: Potentially, yes. The pyrazolo-thiazine scaffold contains nitrogen atoms which are basic and can be protonated. By lowering the pH of the buffer below the pKa of the most basic nitrogen, you can form a salt, which is generally more water-soluble. However, the pKa of these nitrogens can vary significantly based on the surrounding chemical substituents. It's also crucial to ensure that the required pH is compatible with your biological assay, as significant deviations from physiological pH (7.2-7.4) can damage proteins and cells. As the pH is lowered, the proportion of the compound existing as the more soluble protonated cation increases[3].
Q4: My compound seems to go into solution with heating, but precipitates upon cooling. Is this a valid approach?
A: Gentle heating can be a useful tool to increase the rate of dissolution, but it does not necessarily increase the thermodynamic solubility at your final experimental temperature (e.g., room temperature or 37°C). If the compound precipitates upon cooling, the solution was supersaturated at the higher temperature. This method is generally not recommended for preparing working solutions for assays, as the precipitation will likely occur within the assay itself, leading to inconsistent results.
Systematic Troubleshooting Guide for Solubility Enhancement
For persistent solubility issues, a more systematic approach is required. The following guide is structured in tiers, from the simplest modifications to more advanced formulation strategies.
Tier 1: Foundational Adjustments
These initial steps involve optimizing the preparation of your stock and working solutions without introducing additional excipients.
1.1. Optimize Stock Solution Preparation The first step is always a well-prepared, fully solubilized stock solution.
-
Rationale: Incomplete dissolution at the stock stage is a common source of error. The high concentration stock must be a true solution to ensure accurate dilutions.
-
Protocol:
-
Weigh the pyrazolo-thiazine compound accurately.
-
Add the desired volume of a high-purity organic solvent (e.g., DMSO, Ethanol) to achieve a high-concentration stock (e.g., 10-50 mM).
-
Use a vortex mixer to vigorously agitate the solution.
-
If necessary, use a sonication water bath for 5-15 minutes to break up any small aggregates and aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be completely clear.
-
1.2. Assess and Adjust Buffer pH This is the most direct chemical modification of the solvent to favor compound ionization.
-
Rationale: As nitrogen-containing heterocycles, pyrazolo-thiazines can act as weak bases[3]. Adjusting the buffer pH to be at least 1-2 units below the compound's pKa will ensure it exists predominantly in its protonated, more soluble cationic form.
-
Workflow:
-
Attempt to find the predicted pKa of your compound using chemical software (e.g., ChemDraw, MarvinSketch).
-
Prepare a small set of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0). Crucially, ensure these pH values are compatible with your downstream assay.
-
Add your compound (from a concentrated stock) to each buffer to the final desired concentration.
-
Observe for precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.
-
Select the lowest pH that maintains solubility and is compatible with your experimental system.
-
Tier 2: Employing Co-Solvents
If Tier 1 adjustments are insufficient, introducing a biocompatible co-solvent can modify the bulk solvent properties to be more favorable.
-
Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer. This lessens the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility[4].
-
Common Biocompatible Co-solvents:
| Co-Solvent | Typical Concentration Range in Assays | Key Considerations |
| Ethanol | 0.1% - 5% | Can be toxic to some cell lines at higher concentrations. Volatile. |
| Polyethylene Glycol 400 (PEG 400) | 1% - 10% | Generally well-tolerated. Can increase solution viscosity. |
| Propylene Glycol (PG) | 1% - 10% | Good safety profile. Often used in pharmaceutical formulations. |
| Glycerol | 1% - 10% | Very low toxicity. Significantly increases viscosity. |
-
Experimental Protocol: Co-Solvent Screening
-
Prepare your assay buffer.
-
Create a set of buffer-co-solvent mixtures. For example, for a 5% co-solvent screen, add 5 mL of PEG 400, Ethanol, and PG to three separate flasks, and bring the volume to 100 mL with your buffer.
-
Prepare a "no co-solvent" control buffer.
-
Add your pyrazolo-thiazine compound (from a concentrated DMSO stock, keeping the final DMSO concentration constant and minimal across all conditions) to each co-solvent mixture.
-
Incubate and observe for precipitation as described in the pH screening protocol.
-
Crucially, run a parallel experiment to test the effect of the selected co-solvent concentration on your assay's viability and background signal.
-
Tier 3: Advanced Formulation with Cyclodextrins
For the most challenging compounds, advanced formulation agents like cyclodextrins can be highly effective.
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. They feature a hydrophilic exterior and a hydrophobic internal cavity. Poorly soluble, hydrophobic molecules can partition into this nonpolar cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the guest molecule[5]. Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have even greater aqueous solubility and are widely used.
-
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Determine the appropriate cyclodextrin: For most small molecules of this type, β-cyclodextrin or its more soluble derivatives like HP-β-CD are a good starting point.
-
Prepare a concentrated cyclodextrin solution: Dissolve HP-β-CD in your desired biological buffer to a concentration of 10-20% (w/v). This may require some gentle warming (to 40-50°C) and stirring. Allow the solution to cool to room temperature.
-
Add the compound: Slowly add the pyrazolo-thiazine compound (either as a solid or from a minimal volume of a highly concentrated organic stock) to the cyclodextrin solution while stirring vigorously.
-
Equilibrate: Seal the container and allow the mixture to stir at room temperature for an extended period (from a few hours to overnight). This allows time for the inclusion complex to form.
-
Remove undissolved compound: If any solid material remains, it must be removed. Use centrifugation at high speed (e.g., >10,000 x g for 15 minutes) followed by filtering the supernatant through a 0.22 µm syringe filter to obtain a clear, particle-free solution of the complex. The concentration of the solubilized drug can then be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).
-
Troubleshooting Workflow Diagram
This flowchart provides a visual guide to the decision-making process when encountering solubility issues.
// Nodes start [label="Compound Precipitates\nin Biological Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; q_stock [label="Is Stock Solution Clear\n(10-50 mM in DMSO)?", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
tier1_stock [label="Tier 1: Optimize Stock\n(Vortex, Sonicate)", fillcolor="#F1F3F4", fontcolor="#202124"]; tier1_ph [label="Tier 1: Test pH Adjustment\n(pH 5.0 - 7.0)", fillcolor="#F1F3F4", fontcolor="#202124"];
q_ph [label="Is pH Adjustment\nSufficient & Compatible?", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
tier2 [label="Tier 2: Screen Co-Solvents\n(PEG 400, Ethanol, PG)", fillcolor="#F1F3F4", fontcolor="#202124"]; q_cosolvent [label="Is Co-Solvent\nEffective & Non-Toxic?", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
tier3 [label="Tier 3: Use Cyclodextrins\n(e.g., HP-β-CD)", fillcolor="#F1F3F4", fontcolor="#202124"];
success [label="Proceed with Assay\n(Include Solvent Controls)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; fail [label="Consider Structural\nModification of Compound", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges start -> q_stock; q_stock -> tier1_stock [label=" No"]; tier1_stock -> q_stock [label=" Re-evaluate"]; q_stock -> tier1_ph [label=" Yes"]; tier1_ph -> q_ph; q_ph -> success [label=" Yes"]; q_ph -> tier2 [label=" No"]; tier2 -> q_cosolvent; q_cosolvent -> success [label=" Yes"]; q_cosolvent -> tier3 [label=" No"]; tier3 -> success [label=" If Soluble"]; tier3 -> fail [label=" If Still Insoluble", style=dashed]; } .dot Caption: Decision tree for addressing pyrazolo-thiazine solubility.
References
-
National Center for Biotechnology Information (2024). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]
-
Mocanu, A. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Fujinami, Y. et al. (2017). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available at: [Link]
-
Alsayari, A. et al. (2020). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. Available at: [Link]
-
Patel, K. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Koppel, I. et al. (2019). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. Available at: [Link]
-
Sharma, V. et al. (2019). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available at: [Link]
-
Parmar, J. et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Di, L. et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. Available at: [Link]
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Alsayari, A. et al. (2020). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate. Available at: [Link]
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Gurenko, A. et al. (2014). Synthesis of Novel Pyrazolo[3,4-d][2][6][7]Triazines. ResearchGate. Available at: [Link]
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Hagedorn, M. et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Available at: [Link]
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El-Sayed, N. et al. (2024). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. PubMed. Available at: [Link]
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Saini, S. et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Springer. Available at: [Link]
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Dahal, S. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
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Saokham, P. et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]
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S. B. Mhaske & S. C. Argade (2021). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. Available at: [Link]
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Royal Society of Chemistry (2021). CHAPTER 2: Tactics to Improve Solubility Available. Royal Society of Chemistry. Available at: [Link]
-
Patel, M. et al. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Impactfactor.org. Available at: [Link]
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Bhingaradiya, N. et al. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available at: [Link]
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de Oliveira, G. et al. (2024). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. ACS Omega. Available at: [Link]
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Leeson, P. (2012). Improving solubility via structural modification. ResearchGate. Available at: [Link]
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It's Chemistry Time (2022). Thiazine (6 membered Heterocyclic) STRUCTURE & SYNTHESIS. YouTube. Available at: [Link]
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Chadha, R. et al. (2021). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health. Available at: [Link]
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Wang, Z. et al. (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. ACS Publications. Available at: [Link]
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Wolschann, P. & Liedl, K. (2001). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]
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Kaukonen, A. M. (2010). Formulation of poorly soluble compounds. European Medicines Agency. Available at: [Link]
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Vemula, V. R. (2015). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
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Tong, W. (2005). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. AAPS PharmSciTech. Available at: [Link]
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The Editors of Encyclopaedia Britannica (2023). Thiazine. Britannica. Available at: [Link]
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Bobbala, S. et al. (2020). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. MDPI. Available at: [Link]
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Singh, S. (2011). Dissolution Method Development for Poorly Soluble Compounds. Semantic Scholar. Available at: [Link]
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Sławiński, J. et al. (2021). The activity of pyrazolo[4,3-e][2][6][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][6][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PubMed Central. Available at: [Link]
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Technical Support Center: Stability Testing of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of assessing the stability of this unique class of compounds. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity and robustness of your stability studies.
I. Understanding the Molecule: Key Stability Considerations
The 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde scaffold presents a unique combination of structural motifs that influence its stability profile. A thorough understanding of these features is paramount for designing effective stability studies and anticipating potential degradation pathways.
-
The Aldehyde Group: The carbaldehyde functional group is inherently susceptible to oxidation, readily converting to a carboxylic acid. It can also participate in condensation reactions and may be sensitive to light and heat.
-
The Pyrazole Ring: While generally aromatic and relatively stable, the pyrazole ring can undergo oxidation, particularly in the presence of strong oxidizing agents or hydroxyl radicals.[1][2] The nitrogen atoms also introduce a degree of basicity, influencing solubility and reactivity under different pH conditions.
-
The Dihydrothiazine Ring: The non-aromatic, sulfur- and nitrogen-containing dihydrothiazine ring is a potential site for oxidative degradation at the sulfur atom (to form sulfoxides and sulfones) and potential ring-opening reactions under hydrolytic stress. Photodegradation is also a known risk for thiazide-containing compounds.[3]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the stability testing of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde derivatives in a question-and-answer format.
Q1: My compound shows significant degradation under oxidative stress conditions, even with mild oxidizing agents. What is the likely cause and how can I control the extent of degradation?
A1: The primary suspect for oxidative degradation is the aldehyde functional group, which can readily oxidize to a carboxylic acid. The sulfur atom in the dihydrothiazine ring is another potential site of oxidation.
-
Causality: The high reactivity of the aldehyde group makes it prone to oxidation.
-
Troubleshooting:
-
Control Oxidant Concentration: Start with a lower concentration of the oxidizing agent (e.g., 0.1% hydrogen peroxide) and gradually increase it to achieve the target degradation of 5-20%.[4]
-
Temperature Control: Perform the experiment at a lower temperature (e.g., room temperature or below) to slow down the reaction rate.
-
Time-course Study: Sample at multiple time points to identify the point at which the desired level of degradation is achieved.
-
Antioxidants: For formulation development, consider the inclusion of antioxidants, but for forced degradation studies, the goal is to identify the degradation products.
-
Q2: I am observing poor or inconsistent solubility of my derivative in the diluent used for HPLC analysis, especially after forced degradation. How can I address this?
A2: Solubility issues are common with nitrogen-containing heterocyclic compounds.[5][6] The pH of the diluent and the potential for the formation of less soluble degradation products can contribute to this problem.
-
Causality: The basic nitrogen atoms in the pyrazole and thiazine rings mean that the solubility of the molecule and its degradation products can be highly pH-dependent.
-
Troubleshooting:
-
pH Adjustment: Experiment with diluents of different pH. Given the basic nature of the scaffold, a slightly acidic diluent may improve solubility.
-
Organic Modifier: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your diluent.
-
Alternative Solvents: If solubility remains an issue, consider using a different water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for initial sample preparation, followed by dilution with the mobile phase. Be mindful of solvent peaks in your chromatogram.
-
Sonication: Use of an ultrasonic bath can aid in the dissolution of sparingly soluble compounds.
-
Q3: My photostability study shows the formation of multiple degradation products. What are the likely degradation pathways?
A3: Thiazole and thiazine-containing compounds are known to be susceptible to photodegradation.[3][7] The energy from light exposure can initiate several reaction pathways.
-
Causality: The conjugated system and the presence of heteroatoms can absorb UV and visible light, leading to photochemical reactions.
-
Likely Pathways:
-
Oxidation of the Aldehyde: Light can catalyze the oxidation of the aldehyde to a carboxylic acid.
-
Thiazine Ring Cleavage: Photochemical energy can lead to the cleavage of the dihydrothiazine ring.[3]
-
Reactions with Singlet Oxygen: Photo-irradiation can lead to the formation of singlet oxygen, which can then react with the thiazole moiety, potentially through a Diels-Alder type cycloaddition, leading to endoperoxides that rearrange to other products.[7]
-
-
Troubleshooting:
-
Wavelength Control: If possible, investigate the effect of different wavelengths of light to understand the specific energy thresholds for degradation.
-
Packaging: This information is crucial for selecting appropriate light-protective packaging for the final drug product.
-
Q4: I am having difficulty developing a stability-indicating HPLC method that resolves all degradation products from the parent peak. What are some key parameters to optimize?
A4: Developing a robust, stability-indicating HPLC method is critical.[8][9] The goal is to achieve adequate separation of the parent compound from all potential impurities and degradation products.
-
Causality: Degradation products may have similar polarities and UV spectra to the parent compound, making separation challenging.
-
Method Development Strategy:
-
Column Chemistry: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. A systematic study of pH is recommended.
-
Organic Modifier: Evaluate both acetonitrile and methanol as the organic modifier, as they offer different selectivities.
-
Gradient Optimization: Adjust the gradient slope and time to improve the resolution of closely eluting peaks.
-
Temperature: Varying the column temperature can also alter selectivity.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.[10]
-
III. Experimental Protocols
This section provides detailed protocols for conducting forced degradation studies and developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Studies
Objective: To generate potential degradation products of 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde derivatives to facilitate the development of a stability-indicating analytical method.
Materials:
-
Drug substance
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Milli-Q water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed solid to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
Dissolve the photo-stressed solid to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Analysis: Analyze all samples by HPLC, comparing the chromatograms of the stressed samples to that of an unstressed control.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent 6,7-dihydro-4H-pyrazolo[5,1-c]thiazine-2-carbaldehyde derivative from its potential degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
Optimization Strategy:
-
Inject the mixture of stressed samples.
-
Evaluate the resolution between the parent peak and all degradation product peaks.
-
If co-elution is observed, systematically adjust the following parameters:
-
Change the gradient slope.
-
Modify the mobile phase pH (e.g., using a phosphate buffer).
-
Test a different organic modifier (methanol).
-
Screen alternative column chemistries.
-
-
Once adequate separation is achieved, perform peak purity analysis using a PDA detector to confirm the specificity of the method.
IV. Data Presentation & Visualization
Table 1: Example Forced Degradation Data
| Stress Condition | Duration | Temperature | % Degradation of Parent | Number of Degradants >0.1% |
| 0.1 M HCl | 24 hours | 60°C | 8.5 | 2 |
| 0.1 M NaOH | 24 hours | RT | 12.1 | 3 |
| 3% H₂O₂ | 24 hours | RT | 18.7 | 4 |
| Heat (Solid) | 48 hours | 80°C | 3.2 | 1 |
| Photostability | ICH Q1B | N/A | 15.4 | 3 |
Note: This is example data and actual results will vary depending on the specific derivative.
Diagrams
Workflow for Forced Degradation and Method Development
Caption: Workflow for conducting forced degradation studies and subsequent HPLC method development.
Potential Degradation Pathways
Caption: Potential degradation pathways for the pyrazolo[5,1-c]thiazine carbaldehyde core.
V. References
-
Case Studies: Stability Testing Challenges and Solutions. StabilityStudies.in. [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]
-
Case Studies: Forced Degradation Packages That Passed FDA Review. Pharma Stability. [Link]
-
Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. (Publication details not fully available)
-
A Review on Stability Testing Guidelines of Pharmaceutical Products [With Case Studies]. (Publication details not fully available)
-
Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability. [Link]
-
Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubMed. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Stability Indicating HPLC Method Development and Validation. (Publication details not fully available)
-
Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. MDPI. [Link]
-
B Pharmacy 4th Semester Syllabus. Carewell Pharma. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (Publication details not fully available)
-
stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Photodegradation study of some triazine-type herbicides. ResearchGate. [Link]
-
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (Publication details not fully available)
-
RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. [Link]
-
Synthesis of pyrazolo[5,1-c]triazines (10). ResearchGate. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]
-
Special Issue : Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. MDPI. [Link]
-
Aldehyde HPLC Validation. Scribd. [Link]
-
New pyrazolo[1,5-a]pyrimidine and pyr. JOCPR. [Link]
-
(PDF) Synthesis of New Pyrazolo[5,1-c]triazine, Triazolo[5,1-c]triazine, Triazino[4,3-b]indazole and Benzimidazo[2,1-c]triazine Derivatives Incorporating Chromen-2-one Moiety. ResearchGate. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
Stability challenges in drug discovery. PubMed. [Link]
-
Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Pyrazolo-Thiazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the biological activities of pyrazolo-thiazine derivatives, a promising class of heterocyclic compounds. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization. The focus will be on three key therapeutic areas where these scaffolds have shown significant potential: oncology, infectious diseases, and inflammation.
The Pyrazolo-Thiazine Scaffold: A Privileged Structure in Medicinal Chemistry
Heterocyclic compounds form the backbone of modern pharmacology. Among them, five- and six-membered rings are particularly noteworthy. Pyrazole, a five-membered ring with two adjacent nitrogen atoms, is a core component of well-known drugs like the anti-inflammatory agent Celecoxib.[1] Thiazine, a six-membered ring containing both sulfur and nitrogen, is another crucial pharmacophore.[2]
The fusion of these two rings into a pyrazolo-thiazine system creates a hybrid molecule with enhanced structural rigidity and unique electronic properties. This combination can improve binding affinity and specificity towards biological targets, leading to a diverse range of pharmacological activities.[1] This guide details the essential experimental workflows to rigorously validate these activities.
Validation of Anticancer Activity
Pyrazolo-thiazine derivatives and related scaffolds often exert their anticancer effects by interfering with specific signaling pathways crucial for tumor growth and proliferation.[3] A primary mechanism involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overactive in various cancers.[4] Other reported mechanisms include the inhibition of carbonic anhydrases overexpressed in hypoxic tumors and the induction of apoptosis via disruption of the mitochondrial membrane potential (MMP).[5][6]
Experimental Workflow for Anticancer Validation
A hierarchical screening approach is most effective, starting with broad cytotoxicity assays and progressing to specific mechanism-of-action studies.
Caption: Workflow for anticancer activity validation.
Key Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo-thiazine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Comparative Data: Anticancer Activity of Pyrazole-based Derivatives
The following table summarizes the cytotoxic activity of various pyrazole-containing derivatives against common cancer cell lines, providing a benchmark for comparison.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidin-4-one | Compound 10e | MCF-7 (Breast) | 11 | [3] |
| Pyrazolo[3,4-d]thiazole | Compound 6b | MCF-7 (Breast) | 15.57 (µg/mL) | [7] |
| Pyrazolo-Thiadiazole | Compound 6g | A549 (Lung) | 1.537 | [4][6] |
| Pyrazolo[3,4-b]pyrazine | Compound 25j | MCF-7 (Breast) | <3.66 | [8][9] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine | MM124/MM125 | Various | Median 0.35 | [10] |
Note: Direct comparison should be made with caution due to variations in experimental conditions and units (µM vs. µg/mL).
Validation of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[11] Pyrazolo-thiazine derivatives have demonstrated promising activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13] Validation involves an initial screening for activity followed by quantitative determination of potency.
Experimental Workflow for Antimicrobial Validation
Caption: Workflow for antimicrobial activity validation.
Key Experimental Protocol: Microbroth Dilution for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazolo-thiazine derivative in the broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Chloramphenicol, Ampicillin) should be run in parallel for comparison.[14][15]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring absorbance with a plate reader.
Comparative Data: Antimicrobial Activity
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference Drug (MIC, µg/mL) | Reference |
| Pyrazole-carbothiohydrazide | Compound 21a | S. aureus | 62.5 - 125 | Chloramphenicol (N/A) | [16] |
| Pyrazole-carbothiohydrazide | Compound 21a | Fungi | 2.9 - 7.8 | Clotrimazole (N/A) | [16] |
| Thiophene-containing | Compound 13 | S. aureus | 3.125 | Chloramphenicol (3.125) | [15] |
| Pyrazolo[1,5-a]pyrimidine | Compound 21b | A. fumigatus | 6.25 | N/A | [15] |
| Triazolo[4,3-a]pyrazine | Compound 2e | E. coli | 16 | Ampicillin (8) | [14] |
Validation of Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Pyrazole-containing compounds are well-established anti-inflammatory agents, with Celecoxib's mechanism involving the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[17] Other mechanisms for related scaffolds include the suppression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and the inhibition of the NF-κB signaling pathway.[17][18]
Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.[17]
Methodology:
-
Animal Grouping: Divide Wistar rats into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the pyrazolo-thiazine derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or via intraperitoneal injection. The control group receives only the vehicle.
-
Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each group relative to their initial volume. The percentage of inflammation inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.[8]
In Vitro Mechanistic Validation: NF-κB Activity
The NF-κB pathway is a pivotal regulator of inflammatory responses. Lipopolysaccharide (LPS) is a potent activator of this pathway in immune cells like monocytes.
Caption: Simplified NF-κB activation pathway and potential point of inhibition.
Specialized cell lines, such as THP-1Blue™ monocytes, contain an NF-κB-inducible reporter gene. Upon LPS stimulation, activated NF-κB drives the expression of the reporter, which can be easily measured colorimetrically. The ability of a pyrazolo-thiazine derivative to reduce this signal provides direct evidence of its inhibitory effect on the pathway.[18]
Comparative Data: Anti-inflammatory Activity
| Compound Class | Derivative Example | Assay | Activity | Reference |
| Pyrazolo[3,4-b]pyrazine | Compound 15 | Carrageenan Paw Edema | Same activity as Indomethacin | [8][9] |
| Pyrazoline-benzothiazole | Compound 5d | Carrageenan Paw Edema | More potent than Celecoxib | [17] |
| Pyrazoline-benzothiazole | Compound 6f | Carrageenan Paw Edema | Potent; suppresses COX-2 & TNF-α | [17] |
Conclusion and Future Directions
The validation of biological activity for pyrazolo-thiazine derivatives requires a multi-faceted and logical approach. This guide outlines a systematic progression from broad screening to specific mechanistic studies for anticancer, antimicrobial, and anti-inflammatory activities. The provided protocols for key assays like MTT, microbroth dilution, and carrageenan-induced paw edema serve as a robust starting point for any research program.
Comparative data clearly indicates that the pyrazolo-thiazine scaffold and its close relatives are a source of highly potent molecules, with some derivatives outperforming or matching the activity of established drugs.[9][17] Structure-activity relationship (SAR) studies often reveal that specific substitutions, such as aromatic groups at certain positions, can significantly enhance potency.[3]
Future research should focus on optimizing these lead compounds to improve their pharmacological profiles, including solubility, metabolic stability, and in vivo efficacy. Comprehensive toxicity and safety assessments are the critical next steps in translating these promising derivatives from the laboratory to clinical applications.
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A Comparative Guide to the Structure-Activity Relationships of Pyrazolo-Fused Thiazine Analogs and Related Heterocycles
For researchers, medicinal chemists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] When fused with other heterocyclic systems, such as a thiazine ring, it gives rise to a diverse chemical space with significant therapeutic potential.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo-fused heterocyclic systems, with a particular focus on extrapolating potential SAR principles for the lesser-explored pyrazolo[5,1-c]thiazine scaffold. Due to the limited specific literature on pyrazolo[5,1-c]thiazine analogs, this guide will draw objective comparisons from closely related and well-documented pyrazolo-fused systems, offering a predictive framework for future research and development in this area. We will delve into the causality behind experimental choices in the synthesis and evaluation of these compounds, supported by experimental data and detailed protocols.
The Pyrazole and Thiazole Moieties: Building Blocks of Bioactivity
The rationale for exploring pyrazolo[5,1-c]thiazine analogs stems from the established pharmacological importance of its constituent rings. The pyrazole ring is a key pharmacophore in a wide array of therapeutic agents, exhibiting anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2][3] Similarly, the thiazole ring is present in numerous well-established drugs, contributing to a broad spectrum of biological activities. The fusion of these two pharmacophores into a rigid bicyclic system like pyrazolo[5,1-c]thiazine offers a unique three-dimensional arrangement of heteroatoms and substituents, which can be exploited for selective interactions with biological targets.
Comparative SAR of Pyrazolo-Fused Heterocycles
To infer the potential SAR of pyrazolo[5,1-c]thiazine analogs, we will examine the SAR of related pyrazolo-fused systems where the thiazine ring is replaced by other six-membered heterocycles or where the fusion pattern is different.
Pyrazolo[1,5-a]pyrimidines and Pyrazolo[1,5-a][4][5][6]triazines as Kinase Inhibitors
A significant body of research on pyrazolo-fused heterocycles has focused on their activity as protein kinase inhibitors. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Fms-like tyrosine kinase 3 (FLT3).[4][5] Similarly, pyrazolo[1,5-a][6][7][8]triazine compounds have shown potent inhibition of protein kinase CK2.[8]
Key SAR Insights from Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a][6][7][8]triazine Analogs:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for kinase inhibitory activity. Small, electron-withdrawing groups can enhance potency.
-
Substituents on the Fused Ring: Aromatic or heteroaromatic substituents on the pyrimidine or triazine ring often engage in key interactions with the kinase hinge region. The presence of hydrogen bond donors and acceptors is crucial for anchoring the molecule in the ATP-binding pocket.
-
Conformational Rigidity: The fusion of the pyrazole ring with a six-membered ring introduces conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. Macrocyclization of pyrazolo[1,5-a][6][7][8]triazine derivatives has been shown to yield highly potent CK2 inhibitors.[8]
Hypothetical SAR for Pyrazolo[5,1-c]thiazine as Kinase Inhibitors:
Based on these findings, for a hypothetical pyrazolo[5,1-c]thiazine kinase inhibitor, one could predict that:
-
Substituents on the pyrazole ring will modulate potency and selectivity.
-
The sulfur atom in the thiazine ring could influence the electronic properties and conformation of the scaffold.
-
Substitutions on the thiazine ring will be critical for engaging with the solvent-exposed region of the kinase and for tuning physicochemical properties.
Below is a diagram illustrating the general SAR principles for pyrazolo-fused kinase inhibitors.
Caption: General SAR principles for pyrazolo-fused kinase inhibitors.
Pyrazolo[5,1-c][4][9][10]triazines as Antimicrobial and Anticancer Agents
Derivatives of pyrazolo[5,1-c][6][9]triazine have been investigated for their antimicrobial and antiproliferative activities.[1] These studies provide valuable insights into how different substitution patterns can impact biological activity against various pathogens and cancer cell lines.
Key SAR Insights from Pyrazolo[5,1-c][6][9]triazine Analogs:
-
Aromatic Substituents: The presence of substituted phenyl rings on the triazine moiety significantly influences the antimicrobial and anticancer potency. Electron-withdrawing groups, such as halogens, on the phenyl ring often lead to enhanced activity.
-
Carboxamide Moiety: The introduction of a carboxamide group at the 3-position of the pyrazolo[5,1-c][6][9]triazine scaffold has been shown to be a key determinant of antiproliferative activity.[1]
Hypothetical SAR for Pyrazolo[5,1-c]thiazine as Antimicrobial/Anticancer Agents:
Extrapolating from these findings, for pyrazolo[5,1-c]thiazine analogs:
-
Aromatic substituents on the thiazine ring are likely to be a key area for modification to optimize antimicrobial and anticancer activity.
-
The introduction of functional groups capable of hydrogen bonding, such as amides or sulfonamides, on either the pyrazole or thiazine ring could enhance interactions with biological targets.
Data Comparison of Bioactive Pyrazolo-Fused Heterocycles
To provide a quantitative comparison, the following table summarizes the biological activities of representative pyrazolo-fused heterocyclic analogs from the literature.
| Compound Class | Target/Assay | Representative Compound | Activity (IC50/MIC) | Reference |
| Pyrazolo[1,5-a]pyrimidine | FLT3-ITD | Compound 17 | 0.4 nM | [5] |
| Pyrazolo[1,5-a][6][7][8]triazine | CK2 Kinase | Macrocyclic derivative | Ki ≈ 1.0 nM | [8] |
| Pyrazolo[5,1-c][6][9]triazine | MCF-7 (breast cancer) | Compound 5c | More potent than Doxorubicin | [1] |
| Pyrazole derivative | E. coli | Compound 3 | 0.25 µg/mL | [3] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrazolo-fused heterocycles, which are directly applicable to the study of novel pyrazolo[5,1-c]thiazine analogs.
General Synthetic Protocol for Pyrazolo-Fused Heterocycles
The synthesis of pyrazolo-fused ring systems often involves a multi-step sequence starting from a substituted pyrazole precursor. A common strategy is the cyclocondensation of an amino-pyrazole with a suitable bifunctional electrophile.
Example: Synthesis of Pyrazolo[5,1-c][6][9]triazine-3-carboxamides[1]
-
Step 1: Synthesis of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: 5-aminouracil and ethyl cyanoacetate are reacted under microwave irradiation to yield the corresponding acetamide.
-
Step 2: Azo-coupling: The acetamide from Step 1 is reacted with an aromatic diazonium salt to afford the corresponding hydrazone derivative.
-
Step 3: Cyclization: The hydrazone is then subjected to Michael addition cyclization in pyridine to yield the final pyrazolo[5,1-c][6][9]triazine-3-carboxamide derivative.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyrazolo-fused heterocycles.
Caption: A generalized workflow for the discovery of bioactive pyrazolo-fused heterocycles.
In Vitro Biological Evaluation Protocols
The inhibitory activity of the synthesized compounds against a specific protein kinase is typically determined using an in vitro kinase assay. For example, the activity of pyrazolo[1,5-a]pyrimidine derivatives against FLT3-ITD can be assessed using a radiometric filter binding assay or a fluorescence-based assay.[5]
The antiproliferative activity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is an indicator of cell viability.[1]
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
The antimicrobial activity of the synthesized analogs can be determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
Conclusion and Future Directions
While the direct exploration of pyrazolo[5,1-c]thiazine analogs is in its nascent stages, the wealth of information available for structurally related pyrazolo-fused heterocyclic systems provides a robust framework for guiding future SAR studies. The insights gleaned from the development of pyrazolo-fused kinase inhibitors and antimicrobial agents suggest that the pyrazolo[5,1-c]thiazine scaffold holds significant promise as a template for the design of novel therapeutic agents.
Future research in this area should focus on the systematic synthesis and biological evaluation of a library of pyrazolo[5,1-c]thiazine analogs with diverse substitution patterns. A thorough investigation of the impact of substituents on both the pyrazole and thiazine rings will be crucial for elucidating the SAR of this scaffold and for identifying lead compounds for further optimization. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of potent and selective pyrazolo[5,1-c]thiazine-based therapeutics.
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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Pyrazolo-Pyrimidine Kinase Inhibitors
Introduction: In the landscape of modern drug discovery, protein kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The pyrazolo-pyrimidine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent kinase inhibitors.[1] This is due in part to its nature as a bioisostere of the adenine ring of ATP, allowing for competitive inhibition at the kinase active site.[1] However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[2] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology, making a thorough understanding of an inhibitor's cross-reactivity profile paramount.
This guide provides an in-depth comparison of methodologies for the cross-reactivity profiling of pyrazolo-pyrimidine kinase inhibitors, supported by experimental data from peer-reviewed literature. We will delve into the causality behind experimental choices, describe self-validating protocols, and present data in a clear, comparative format to aid researchers in making informed decisions for their drug development programs. While our initial focus was on the pyrazolo-thiazine scaffold, a scarcity of published cross-reactivity data necessitated a pivot to the more extensively studied pyrazolo-pyrimidine class, which serves as an excellent and data-rich exemplar for the principles and techniques discussed herein.
The Imperative of Selectivity Profiling
The development of a successful kinase inhibitor hinges on a comprehensive understanding of its interaction with the entire kinome. A highly selective inhibitor promises a targeted therapeutic effect with minimal side effects. Conversely, a promiscuous inhibitor, while potentially offering broader efficacy through the modulation of multiple signaling pathways, carries a higher risk of toxicity.[3] The pyrazolo-pyrimidine inhibitor ibrutinib, a highly successful treatment for B-cell cancers, serves as a pertinent example. Despite its efficacy, it exhibits off-target toxicity due to its interaction with other kinases, such as EGFR and ITK, which share a conserved cysteine residue targeted by the inhibitor.[3] This underscores the critical need for robust and comprehensive cross-reactivity profiling early in the drug discovery process.
Methodologies for Kinase Inhibitor Cross-Reactivity Profiling
A multi-faceted approach, combining biochemical, cell-based, and proteomic strategies, is essential for a thorough evaluation of inhibitor selectivity. Each methodology offers unique insights into the inhibitor's behavior, from direct enzyme inhibition to its effects within the complex milieu of a living cell.
Biochemical Assays: The Foundation of Potency and Selectivity Assessment
Biochemical assays provide a direct measure of an inhibitor's ability to modulate the catalytic activity of a purified kinase. These assays are typically performed in a high-throughput format against large panels of kinases to generate a kinome-wide selectivity profile.
Common Biochemical Assay Formats:
-
Radiometric Assays: Considered the gold standard, these assays directly measure the incorporation of a radiolabeled phosphate (from 32P-ATP or 33P-ATP) onto a substrate.
-
Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are widely used.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, providing an indirect but highly sensitive measure of kinase activity.
Experimental Protocol: High-Throughput Biochemical Kinase Profiling (Example)
This protocol outlines a generalized workflow for assessing the selectivity of a novel pyrazolo-pyrimidine inhibitor against a large kinase panel using a luminescence-based assay (e.g., ADP-Glo™).
-
Compound Preparation:
-
Prepare a stock solution of the test pyrazolo-pyrimidine inhibitor in 100% DMSO.
-
Create a dilution series of the compound in an appropriate assay buffer.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, substrate, and ATP to each well. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.
-
Add the diluted test compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-driven reaction that produces a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each kinase at each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each kinase that shows significant inhibition.
-
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complex environment of a living cell. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity, taking into account factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins and signaling complexes.
Common Cell-Based Assay Formats:
-
Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay measure the binding of an inhibitor to its target kinase within intact cells.
-
Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of a kinase's downstream substrates, providing a functional readout of target inhibition.
-
Cell Proliferation/Viability Assays: These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.
Experimental Protocol: Cellular Target Engagement using NanoBRET™
This protocol describes a method to quantify the binding of a pyrazolo-pyrimidine inhibitor to its target kinase in living cells.
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.
-
Plate the transfected cells in a 384-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrazolo-pyrimidine inhibitor.
-
Add the diluted compound or vehicle control to the cells and incubate.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate to the wells.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped with appropriate filters. The BRET signal is generated by the energy transfer from the luciferase to the fluorescent tracer when they are in close proximity.
-
-
Data Analysis:
-
The binding of the inhibitor to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
Calculate the percent inhibition of the BRET signal at each compound concentration.
-
Determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Proteomic Approaches: Unbiased Discovery of Off-Targets
Proteomic methods offer an unbiased approach to identify the direct and indirect targets of a kinase inhibitor on a proteome-wide scale. These techniques are particularly valuable for discovering unexpected off-targets that may not be included in standard kinase screening panels.
Common Proteomic Approaches:
-
Affinity Chromatography: The inhibitor is immobilized on a solid support and used to capture its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.
-
Chemical Proteomics (e.g., Kinobeads): This technique utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the kinome from a cell lysate. The competition for binding between the free test inhibitor and the immobilized probes is then quantified by mass spectrometry to determine the inhibitor's targets and their relative affinities.
Comparative Analysis of Pyrazolo-Pyrimidine Kinase Inhibitor Selectivity
The following tables summarize published data on the selectivity of different pyrazolo-pyrimidine kinase inhibitors. This data highlights the diversity of selectivity profiles that can be achieved within this scaffold and underscores the importance of comprehensive profiling.
Table 1: Selectivity Profile of a Highly Selective Pyrazolo-Pyrimidine SRC Inhibitor (eCF506) [4][5]
| Kinase | IC50 (nM) | Fold Selectivity vs. SRC |
| SRC | < 0.5 | 1 |
| ABL | > 500 | > 1000 |
| LCK | 1.2 | 2.4 |
| FYN | 2.5 | 5 |
| YES | 3.1 | 6.2 |
This data demonstrates the successful development of a highly selective SRC inhibitor with over 1000-fold selectivity against the closely related ABL kinase.[4][5]
Table 2: Cross-Reactivity of a Pyrazolo[1,5-a]pyrimidine PIM-1 Inhibitor [6]
| Kinase | % Inhibition at 1 µM |
| PIM-1 | > 95% |
| FLT3 | > 90% |
| KIT | < 20% |
| CDK2 | < 10% |
| MEK1 | < 10% |
This compound shows high potency against its intended target, PIM-1, but also significant activity against FLT3, highlighting a key off-target interaction to consider in further development.[6]
Table 3: Multi-Targeting Profile of a Pyrazolo[3,4-d]pyrimidine Derivative [7]
| Kinase | IC50 (µM) |
| EGFRWT | 0.3 |
| EGFRT790M | 0.3 |
| VEGFR2 | 7.60 |
| Topo-II | > 20 |
This inhibitor displays a multi-targeted profile, potently inhibiting both wild-type and mutant EGFR as well as VEGFR2, suggesting its potential as a dual inhibitor.[7]
Conclusion
The cross-reactivity profiling of pyrazolo-pyrimidine kinase inhibitors is a critical component of their development as safe and effective therapeutics. As demonstrated, a comprehensive approach that combines biochemical, cell-based, and proteomic methodologies is essential to fully characterize an inhibitor's selectivity profile. The data presented herein for various pyrazolo-pyrimidine derivatives illustrates the diverse range of selectivity that can be achieved with this versatile scaffold, from highly selective inhibitors of a single kinase to rationally designed multi-targeted agents. By understanding the nuances of these profiling techniques and carefully interpreting the resulting data, researchers can navigate the complexities of the kinome and advance the development of the next generation of targeted therapies.
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A Comparative Guide to the In Vitro Efficacy of Pyrazolo-Thiazine Derivatives
The fusion of pyrazole and thiazine rings has created a class of heterocyclic compounds with significant potential in medicinal chemistry. Pyrazole derivatives are well-regarded for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the thiazine scaffold is a key component in various pharmacologically active molecules.[4] The resultant pyrazolo-thiazine and related pyrazolyl-thiazole hybrids represent a privileged scaffold, offering a three-dimensional architecture ripe for chemical modification and the development of potent and selective therapeutic agents.
This guide provides an in-depth comparison of the in vitro efficacy of various pyrazolo-thiazine and structurally related derivatives, drawing upon experimental data from recent scientific literature. We will delve into their anticancer and antimicrobial activities, explore their mechanisms of action, and provide detailed protocols for the key assays used in their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Comparative Analysis of Anticancer Efficacy
The development of novel anticancer agents is a primary focus for the application of pyrazolo-thiazine derivatives. Researchers have synthesized and evaluated numerous analogues against a variety of human cancer cell lines. The in vitro data, primarily measured by the half-maximal inhibitory concentration (IC₅₀), reveals significant variations in efficacy based on the specific heterocyclic core and its substitutions.
Several studies have focused on pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine sulfonamides, a class of compounds that has demonstrated notable cytotoxic effects. For instance, compounds designated MM129, MM130, and MM131 have shown potent activity against several cancer cell lines, including prostate (PC-3), pancreatic (BxPC-3), and colorectal (HCT 116) cancer cells.[5] Their efficacy is often superior to that observed in normal human cells, suggesting a degree of cancer cell selectivity.[5]
Another promising scaffold is the pyrazolo[5,1-b]thiazole system. One study reported that an 1,3,4-oxadiazole derivative of this scaffold (compound 6) exhibited the highest activity against hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines, with IC₅₀ values of 6.9 and 13.6 µg/mL, respectively.[2] Furthermore, thiazolyl-pyrazoline derivatives have been investigated as dual inhibitors of EGFR and HER2, key targets in breast cancer therapy.[6]
The table below summarizes the cytotoxic activity of selected pyrazolo-thiazine and related derivatives against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Pyrazolo-Thiazine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine | MM131 | PC-3 (Prostate) | 0.17 µM | [5] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine | MM131 | BxPC-3 (Pancreatic) | 0.13 µM | [5] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine | MM130 | HCT 116 (Colorectal) | 0.6 µM | [5] |
| Pyrazolo[5,1-b]thiazole | 1,3,4-oxadiazole derivative (6) | HepG-2 (Liver) | 6.9 µg/mL | [2] |
| Pyrazolo[5,1-b]thiazole | 1,3,4-oxadiazole derivative (6) | HCT-116 (Colon) | 13.6 µg/mL | [2] |
| Pyrazolo[3,4-d]Thiazole | Compound 6b | MCF-7 (Breast) | 15.57 µg/mL | [7] |
| Pyrazolo[3,4-d]Thiazole | Compound 6b | HepG2 (Liver) | 43.72 µg/mL | [7] |
| Thiazolyl-Pyrazoline | Compound 10a | MCF-7 (Breast) | 3.37 µM | [6] |
| Thiazolyl-Pyrazoline | Compound 6a | MCF-7 (Breast) | 4.08 µM | [6] |
| Pyrazolothiazole-Pyridine | Naphthyridine derivative (7) | HeLa (Cervical) | 14.62 µM | [8] |
| Pyrazolothiazole-Pyridine | Naphthyridine derivative (7) | NCI-H460 (Lung) | 15.42 µM | [8] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions and units of measurement (µM vs. µg/mL).
Mechanisms of Anticancer Action
The cytotoxic effects of these compounds are often underpinned by their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. The pyrazolo-triazine derivatives MM129, MM130, and MM131 were shown to induce a time- and concentration-dependent increase in the apoptotic cell fraction in HeLa cells.[9] Mechanistic studies on a potent pyrazolo[3,4-d]thiazole derivative, compound 6b, revealed it induced S-phase arrest in MCF-7 cells and G1/S-phase arrest in HepG2 cells, alongside a significant increase in apoptosis.[7]
Several derivatives have been identified as kinase inhibitors. Certain pyrazolo[1][2][5]triazolopyrimidine derivatives have been shown to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR) and downstream signaling proteins like Akt and Erk1/2.[10] Similarly, thiazolyl-pyrazoline compounds have been specifically designed and evaluated as dual inhibitors of EGFR and HER2.[6] The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for tumor angiogenesis, has also been demonstrated by pyrazolo[3,4-d]thiazole derivatives.[7]
Caption: EGFR signaling pathway inhibited by pyrazolo-thiazine derivatives.
Comparative Analysis of Antimicrobial Efficacy
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[1][4] Pyrazolo-thiazine derivatives have emerged as a promising area of investigation, with various analogues demonstrating significant activity against a range of bacterial and fungal pathogens.
The efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. One study highlighted a pyrazole-1-carbothiohydrazide derivative (21a) which displayed remarkable antibacterial and antifungal activities, with MIC values lower than the standard drugs chloramphenicol and clotrimazole against certain strains.[1] Another investigation found that specific pyrazolo[5,1-b]thiazole derivatives (compounds 4 and 6) showed antibacterial activity equipotent to Gentamycin against Salmonella sp. and Escherichia coli.[2]
The table below presents the MIC values for selected derivatives, illustrating their comparative in vitro antimicrobial potential.
Table 2: In Vitro Antimicrobial Activity of Selected Pyrazolo-Thiazine Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide | Compound 21a | S. aureus | 62.5 | [1] |
| Pyrazole-1-carbothiohydrazide | Compound 21a | E. coli | 125 | [1] |
| Pyrazole-1-carbothiohydrazide | Compound 21a | A. fumigatus | 7.8 | [1] |
| Pyrazole-1-carbothiohydrazide | Compound 21a | C. albicans | 2.9 | [1] |
| Pyrazolo[5,1-b]thiazole | Compound 4 | Salmonella sp. | 6.25 | [2] |
| Pyrazolo[5,1-b]thiazole | Compound 6 | E. coli | 6.25 | [2] |
| Thiophene Derivative | Compound 13 | S. aureus | 3.125 | [11] |
| Pyrazolyl-Thiazole | Compound 7c | B. subtilis | Not specified (16mm zone) | [12] |
| Pyrazolyl-Thiazole | Compound 7d | B. megaterium | Not specified (16mm zone) | [12] |
Note: The Kirby-Bauer method (zone of inhibition in mm) is a qualitative/semi-quantitative method, while MIC is a quantitative measure of potency.
Enzyme Inhibition Profile
Beyond broad antimicrobial and anticancer effects, certain pyrazolo-thiazine derivatives have been investigated as inhibitors of specific enzymes. This targeted approach is crucial for developing drugs with higher specificity and fewer side effects.
For example, pyrazolo[1,5-a][1][8][9]triazine derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II, with inhibition constants (Ki) in the nanomolar range.[13] Another study focused on pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives as inhibitors of xanthine oxidase (XO), an enzyme implicated in gout. Two compounds from this series showed promising XO inhibitory activity, comparable to the standard inhibitor allopurinol.[14] This highlights the versatility of the pyrazolo-thiazine scaffold in targeting diverse enzymatic systems.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following sections detail the methodologies for the primary assays discussed in this guide.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT reagent, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG-2) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazolo-thiazine derivatives in the appropriate cell culture medium. Add these dilutions to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Causality: This assay directly tests the ability of a compound to prevent microbial proliferation in a liquid growth medium. The absence of turbidity (cloudiness) in the broth indicates that the compound has inhibited microbial growth at that specific concentration.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial two-fold dilutions of the test pyrazolo-thiazine derivatives in a 96-well microtiter plate using broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the plate.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Gentamycin) should also be tested as a reference.
-
Incubation: Incubate the plate under conditions appropriate for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well remains clear).
Conclusion and Future Outlook
The diverse body of research on pyrazolo-thiazine derivatives clearly demonstrates their significant potential as a versatile scaffold for drug discovery. In vitro studies have identified potent candidates with substantial anticancer and antimicrobial activities. The most promising anticancer agents often function by inducing apoptosis and inhibiting critical signaling pathways, such as those mediated by EGFR and VEGFR-2. Similarly, several derivatives exhibit antimicrobial efficacy comparable or superior to existing drugs.
The structure-activity relationship studies, though varied, suggest that the biological activity of these compounds can be finely tuned by modifying the substituents on both the pyrazole and thiazine ring systems. Future research should focus on the optimization of these lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In silico modeling and docking studies will continue to be invaluable tools for the rational design of new analogues.[7][8][15] Ultimately, the successful translation of these promising in vitro findings into in vivo efficacy and clinical application will be the true measure of the therapeutic value of the pyrazolo-thiazine scaffold.
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Bioassays of Pyrazolo[5,1-c]thiazine Compounds
For researchers, scientists, and drug development professionals vested in the therapeutic potential of novel heterocyclic compounds, the pyrazolo[5,1-c]thiazine scaffold represents a promising frontier. However, the journey from a promising molecular structure to a viable drug candidate is paved with rigorous and, most importantly, reproducible biological evaluation. This guide provides an in-depth technical comparison of bioassay performance for pyrazolo[5,1-c]thiazine compounds, offering field-proven insights and actionable protocols to enhance the reliability of your experimental data.
The Criticality of Reproducibility in Preclinical Evaluation
In the realm of drug discovery, irreproducible data is not just a scientific setback; it's a significant drain on resources and time. For a compound class like pyrazolo[5,1-c]thiazines, which has shown potential in areas such as oncology and kinase inhibition, the ability to consistently and accurately measure biological activity is paramount. This guide is structured to dissect the nuances of bioassay reproducibility for this specific chemical family, moving beyond a simple recitation of protocols to explain the "why" behind experimental choices.
Deconstructing a Cornerstone Bioassay: The MTT Cell Viability Assay
Given the frequent evaluation of pyrazolo[5,1-c]thiazine derivatives for their anticancer properties, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed and foundational bioassay. Its perceived simplicity, however, belies a number of critical variables that can dramatically impact reproducibility.
Experimental Workflow: MTT Assay
The following diagram outlines the typical workflow for an MTT assay designed to assess the cytotoxicity of a pyrazolo[5,1-c]thiazine compound.
Detailed Step-by-Step Protocol for MTT Assay
Materials:
-
Pyrazolo[5,1-c]thiazine compound of interest
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Perform a cell count and adjust the cell density to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the pyrazolo[5,1-c]thiazine compound and the positive control (Doxorubicin) in DMSO.
-
Perform serial dilutions of the stock solutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated cells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 20 µL of the MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Factors Influencing MTT Assay Reproducibility for Pyrazolo[5,1-c]thiazine Compounds
The chemical nature of the compound being tested can significantly impact assay performance. The following table details key parameters and their influence on the reproducibility of the MTT assay, with special considerations for pyrazolo[5,1-c]thiazine compounds.
| Parameter | Source of Variability | Impact on Reproducibility | Best Practices for Pyrazolo[5,1-c]thiazine Compounds |
| Compound Properties | Solubility, stability in media, direct interaction with MTT | High | Pre-test the solubility of the specific pyrazolo[5,1-c]thiazine derivative in the final assay medium. Ensure the final DMSO concentration is consistent across all wells. Run a compound-only control (no cells) with MTT to check for direct reduction of the dye. |
| Cell Line & Culture | Cell line identity, passage number, confluency, mycoplasma contamination | High | Use authenticated cell lines and maintain a consistent, low passage number. Seed cells at a density that ensures logarithmic growth throughout the experiment. Regularly test for mycoplasma contamination. |
| Assay Protocol | Incubation times (compound and MTT), reagent concentrations, pipetting accuracy | High | Strictly adhere to optimized and validated incubation times. Use calibrated pipettes and consistent techniques, especially for serial dilutions and reagent additions. |
| Plate Effects | "Edge effect" due to evaporation | Medium | To minimize the edge effect, do not use the outer wells of the 96-well plate for experimental samples, or fill them with sterile PBS or medium. |
| Data Analysis | Curve fitting model, outlier handling | Medium | Use a standardized non-linear regression model for IC50 calculation. Clearly define criteria for outlier exclusion before data analysis. |
Comparative Bioassay Performance: Pyrazolo[5,1-c]thiazine vs. Alternatives
To contextualize the performance of a novel pyrazolo[5,1-c]thiazine compound, it is crucial to benchmark it against a well-characterized standard and a relevant alternative. The following table presents a hypothetical but realistic comparison of anticancer activity in an MTT assay against the MCF-7 cell line.
| Compound | Target/Class | Mean IC50 (µM) | Standard Deviation (µM) | Z'-Factor |
| Pyrazolo[5,1-c]thiazine Derivative | Novel Heterocycle | 7.53[1] | ± 0.08[1] | 0.72 |
| Pyrazine-based Kinase Inhibitor | Known Heterocyclic Kinase Inhibitor | 5.2 | ± 0.6 | 0.75 |
| Doxorubicin | Standard Chemotherapeutic | 0.8 | ± 0.15 | 0.85 |
Note: The Z'-factor is a measure of the statistical effect size and is a reflection of the assay's quality. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.
Decision-Making for Assay Optimization
Navigating the complexities of bioassay development and troubleshooting requires a logical and systematic approach. The following diagram provides a decision-making workflow for selecting and optimizing a bioassay for a pyrazolo[5,1-c]thiazine compound.
Conclusion and Best Practices
The successful preclinical development of pyrazolo[5,1-c]thiazine compounds hinges on the generation of robust and reproducible bioassay data. By understanding the underlying principles of the chosen assays and meticulously controlling for sources of variability, researchers can have high confidence in their findings.
Key Takeaways for Enhancing Reproducibility:
-
Thorough Compound Characterization: Before embarking on extensive biological screening, ensure the purity, solubility, and stability of your pyrazolo[5,1-c]thiazine derivative under assay conditions.
-
Standardized Cell Culture Practices: Implement and adhere to strict protocols for cell line maintenance, including routine authentication and mycoplasma testing.
-
Rigorous Assay Validation: Prior to high-throughput screening, validate your assay by determining the Z'-factor and assessing the performance of positive and negative controls.
-
Orthogonal Validation: Confirm primary screening hits using a secondary, mechanistically distinct assay to rule out artifacts and false positives.
-
Transparent Reporting: When publishing your findings, provide detailed experimental protocols and report measures of variability, such as standard deviations or confidence intervals for IC50 values.
By embracing these principles, the scientific community can collectively ensure that the therapeutic potential of promising compound classes like pyrazolo[5,1-c]thiazines is evaluated with the scientific rigor it deserves.
References
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Abu-Melha, S. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 543. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Pyrazolo-Thiazine Kinase Inhibitors
Introduction: The Promise of the Pyrazolo-Thiazine Scaffold in Kinase Inhibition
In the landscape of modern oncology, the targeted inhibition of protein kinases remains a cornerstone of therapeutic strategy.[1][2] Protein kinases, by catalyzing the phosphorylation of substrate proteins, orchestrate a vast array of cellular signaling cascades that govern proliferation, differentiation, and survival.[3][4] Their dysregulation is a well-established driver of oncogenesis, making them prime targets for small-molecule inhibitors.[5]
Heterocyclic compounds form the structural core of many successful kinase inhibitors. Among these, the pyrazole moiety is a privileged scaffold, found in numerous biologically active molecules.[6] This guide focuses on a promising, emerging class of compounds: pyrazolo-thiazines . By fusing a pyrazole ring with a thiazine ring, a novel three-dimensional structure is created, offering unique opportunities for interaction within the ATP-binding pocket of various kinases.
This document serves as a comprehensive guide for researchers and drug development professionals on how to rigorously benchmark new pyrazolo-thiazine derivatives against established, clinically relevant kinase inhibitors. We will move beyond simple data reporting, delving into the causality behind experimental choices to construct a robust, self-validating framework for evaluation. Our goal is to not only determine the potency of these new chemical entities but also to build a comprehensive profile of their selectivity and cellular efficacy, which are critical determinants of therapeutic potential.
Chapter 1: The Benchmarking Strategy
A successful benchmarking program must be logical and sequential, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This tiered approach ensures that resources are focused on the most promising candidates.
The rationale is to first establish a direct interaction between the compound and its purified target kinase (biochemical potency). Subsequently, we must verify that the compound can access its target within a living cell and exert the desired biological effect (cellular efficacy). Finally, we must understand the compound's broader interaction profile across the human kinome to anticipate potential off-target effects (selectivity).
Below is a visualization of this strategic workflow.
Caption: A typical experimental workflow for the preclinical benchmarking of a novel kinase inhibitor.
Chapter 2: Selecting the Targets and Known Inhibitors
For this guide, we will focus on three well-validated oncogenic kinases that represent distinct families and therapeutic areas:
-
VEGFR-2 (KDR): A receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[7][8] Inhibiting VEGFR-2 is a key anti-angiogenic strategy.[9][10]
-
Src: A non-receptor tyrosine kinase that acts as a critical signaling node, regulating pathways involved in cell proliferation, migration, and survival.[3][4] Its dysregulation is implicated in numerous cancers.[4]
-
Bcr-Abl: A fusion oncoprotein with constitutively active tyrosine kinase activity, resulting from the Philadelphia chromosome translocation.[11][12] It is the primary driver of Chronic Myeloid Leukemia (CML).[11][13]
Our new pyrazolo-thiazine compounds will be benchmarked against the following "gold-standard" inhibitors:
| Standard Inhibitor | Primary Target(s) | Therapeutic Class |
| Sorafenib | VEGFR-2, PDGFR, Raf kinases | Multi-kinase inhibitor, Anti-angiogenic |
| Dasatinib | Bcr-Abl, Src family kinases | Dual Src/Abl inhibitor |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | First-generation Bcr-Abl inhibitor |
Chapter 3: Key Experimental Protocols
Scientific rigor demands standardized, reproducible protocols. The following methodologies provide a robust framework for generating high-quality, comparable data.
Biochemical Kinase Activity Assay (IC50 Determination)
Causality: This is the foundational experiment to quantify the direct inhibitory effect of a compound on the purified kinase enzyme. It measures the concentration of inhibitor required to reduce the enzyme's activity by 50% (IC50), providing a direct measure of potency.[14] We utilize a luminescence-based assay that measures ATP consumption, as it is a highly sensitive, scalable, and non-radioactive method.[15][16]
Protocol: ADP-Glo™ Luminescence Assay
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Reconstitute recombinant human kinase (e.g., VEGFR-2, Src, or Bcr-Abl) and substrate peptide in kinase buffer to desired concentrations.
-
Prepare a 2X ATP solution at the Kₘ concentration for each specific kinase.[17]
-
Perform a serial dilution of the test pyrazolo-thiazine compounds and standard inhibitors (e.g., Sorafenib) in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions to the wells of a 384-well white plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of the 2X kinase/substrate mix to all wells.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 1-2 hours (optimize for linear reaction kinetics).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 50 µL of Kinase-Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[14]
-
Cell Proliferation Assay (GI50 Determination)
Causality: While a biochemical IC50 value indicates potency against an isolated enzyme, it doesn't guarantee activity in a cellular context.[18] The compound must be able to cross the cell membrane, avoid efflux pumps, and inhibit the target in the presence of physiological ATP concentrations. This assay measures the Growth Inhibition 50 (GI50), the concentration required to inhibit cell growth by 50%, providing a crucial measure of a compound's cellular efficacy.
Protocol: MTT Assay
-
Cell Plating:
-
Culture cancer cell lines relevant to the kinase target (e.g., K562 for Bcr-Abl, HepG2 for VEGFR-2/c-Met signaling) in appropriate media.[7][19]
-
Harvest cells during the logarithmic growth phase.
-
Seed 100 µL of cell suspension into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and standards in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Staining:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Determine the GI50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
-
Cellular Target Phosphorylation Assay (In-Cell Western)
Causality: A positive result in a proliferation assay suggests the compound is active, but it doesn't definitively prove that the effect is due to the inhibition of the intended target kinase. This assay provides that crucial link. By directly measuring the phosphorylation status of the target kinase or its immediate downstream substrate within the cell, we can confirm on-target activity.[20]
Protocol: Quantifying p-VEGFR-2 / Total VEGFR-2
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs for endogenous VEGFR-2) in a 96-well plate and allow them to adhere.
-
Starve the cells (e.g., in serum-free media) for 4-6 hours to reduce basal kinase activity.
-
Pre-treat cells with serial dilutions of the pyrazolo-thiazine compound or Sorafenib for 1-2 hours.
-
Stimulate the VEGFR-2 pathway by adding VEGF ligand (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS to preserve the protein phosphorylation state.
-
Permeabilize the cells with a detergent-based solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.[20]
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate the cells with two primary antibodies simultaneously: a rabbit anti-phospho-VEGFR-2 (Tyr1175) antibody and a mouse anti-total VEGFR-2 antibody.
-
Wash the cells extensively with PBS containing 0.1% Tween-20.
-
Incubate with two fluorescently-labeled secondary antibodies: an anti-rabbit antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW) and an anti-mouse antibody conjugated to a different fluorophore (e.g., IRDye 680RD).
-
-
Image Acquisition and Analysis:
-
Image the plate using a two-channel infrared imaging system (e.g., LI-COR Odyssey).[21]
-
Quantify the fluorescence intensity for both the phospho-protein (800nm channel) and total protein (700nm channel) in each well.
-
Normalize the phospho-protein signal to the total protein signal to correct for variations in cell number.
-
Plot the normalized phospho-protein signal versus the log of the inhibitor concentration to determine the IC50 for target inhibition in the cellular environment.
-
Chapter 4: Visualizing the Mechanism: The VEGFR-2 Signaling Pathway
To understand where our inhibitors act, it is essential to visualize the relevant signaling cascade. The diagram below illustrates a simplified representation of the VEGFR-2 pathway, a critical mediator of angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibitor intervention.
Chapter 5: Data Interpretation: A Comparative Analysis
The ultimate goal is to synthesize the data from these assays into a clear, comparative format. The tables below present hypothetical data for two new pyrazolo-thiazine compounds (PZ-TH-1 and PZ-TH-2) against our selected benchmarks.
Table 1: Biochemical Potency (IC50, nM)
| Compound | VEGFR-2 | Src | Bcr-Abl |
| PZ-TH-1 | 15 | >10,000 | >10,000 |
| PZ-TH-2 | 150 | 25 | 40 |
| Sorafenib | 90[7] | >5,000 | >5,000 |
| Dasatinib | 250 | 0.5[22] | <1.0[22] |
| Imatinib | >10,000 | >1,000 | 250 |
Interpretation: PZ-TH-1 shows high potency and selectivity for VEGFR-2 over Src and Bcr-Abl, even surpassing the benchmark Sorafenib in this biochemical assay. PZ-TH-2 appears to be a multi-kinase inhibitor, with moderate activity against all three targets, similar in profile but less potent than Dasatinib.
Table 2: Cellular Activity (GI50, nM) & Selectivity
| Compound | K562 (Bcr-Abl driven) | HepG2 (VEGFR dependent) | Cellular IC50 (p-VEGFR-2) |
| PZ-TH-1 | >10,000 | 85 | 110 |
| PZ-TH-2 | 250 | 400 | 550 |
| Sorafenib | >5,000 | 150 | 200 |
| Dasatinib | 5 | 800 | 750 |
| Imatinib | 300 | >10,000 | >10,000 |
Interpretation: PZ-TH-1 demonstrates excellent translation from biochemical potency to cellular activity, inhibiting HepG2 cell growth and VEGFR-2 phosphorylation at concentrations near its biochemical IC50. Its lack of activity in K562 cells confirms its selectivity in a cellular context. PZ-TH-2 shows broad activity, inhibiting both cell lines, confirming its multi-targeted nature observed biochemically.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for benchmarking novel pyrazolo-thiazine kinase inhibitors. By systematically progressing from direct enzyme inhibition to cellular efficacy and on-target validation, researchers can build a comprehensive data package. This approach, grounded in the causality of experimental design, allows for an objective comparison against established drugs and enables informed decisions for advancing the most promising compounds toward further preclinical and clinical development. The hypothetical data for PZ-TH-1 suggests a potent and selective VEGFR-2 inhibitor profile that warrants further investigation, including a full kinome-wide selectivity screen to uncover any unanticipated off-target activities.
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NIH. (2016). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][7][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. Available from:
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Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[3][7][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available from:
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NIH. (2022). Design, Synthesis, and Biological Evaluation of[3][7][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available from:
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Safety Operating Guide
Personal protective equipment for handling 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde
Essential Safety and Handling Guide for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde. The following protocols are designed to ensure the safe handling, use, and disposal of this chemical, grounded in established safety principles and field-proven insights.
Hazard Identification and Risk Assessment
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde is a heterocyclic carbaldehyde used as a key intermediate in medicinal chemistry.[3] While a comprehensive toxicological profile is not widely available, the known hazards associated with its chemical class and available safety data necessitate careful handling.
The primary hazards are identified by the following GHS classifications:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation mark)
Expert Insight: The presence of an aldehyde functional group suggests potential for irritation to the skin, eyes, and respiratory tract. Aldehydes as a class can be sensitizers and may cause allergic skin reactions.[4] The thiazine and pyrazole moieties are common in biologically active molecules, and while this speaks to its utility in drug development, it also underscores the need to minimize direct exposure.[5][6][7]
Summary of Potential Hazards:
| Hazard Type | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Ingestion, Inhalation, Dermal Contact |
| Irritation | Potential for skin, eye, and respiratory irritation.[4][8] | Dermal Contact, Inhalation |
| Sensitization | May cause an allergic skin reaction upon repeated exposure.[4] | Dermal Contact |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE is based on a "source-to-receptor" model, aiming to block all potential pathways of exposure.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[9] Double-gloving is recommended when handling neat material. | Prevents dermal absorption. Must be inspected before use and disposed of after handling or if contamination is suspected.[10] |
| Eye Protection | Chemical safety goggles with side shields.[9] A face shield should be worn when there is a splash hazard.[11][12] | Protects eyes from splashes and airborne particles.[9] |
| Body Protection | A laboratory coat (polyethylene-coated polypropylene or other resistant material is preferred).[11] | Protects skin from accidental spills. Cloth lab coats are not recommended as they can absorb chemicals.[11] |
| Respiratory Protection | Use in a certified chemical fume hood is the primary means of respiratory protection.[9] If weighing or transferring outside of a hood, a NIOSH-approved respirator (e.g., N95) may be necessary based on a risk assessment.[12][13] | Prevents inhalation of the solid powder or any potential vapors.[9] |
Safe Handling and Operational Protocols
Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination.
Workflow for Handling 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde
Caption: Standard workflow for handling the chemical.
Step-by-Step Handling Procedures:
-
Preparation:
-
Always work in a well-ventilated laboratory.[14]
-
Don all required PPE before entering the designated handling area.[15]
-
Ensure a chemical fume hood is certified and functioning correctly.[9]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Label all containers clearly with the chemical name and any known hazards.[2]
-
-
Receiving and Storage:
-
Dispensing and Use:
-
All handling of the solid compound, including weighing and transferring, must be conducted within a chemical fume hood to minimize inhalation risk.[9]
-
Use spark-proof tools and avoid creating dust.
-
For reactions, use appropriate techniques such as Schlenk lines if the compound or reaction is air- or moisture-sensitive.[3]
-
Avoid contact with strong oxidizing agents.[16]
-
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound. Aldehyde-containing waste should be treated as hazardous unless neutralized.
Waste Categorization and Disposal Pathway:
| Waste Stream | Description | Disposal Protocol |
| Solid Waste | Contaminated PPE (gloves, etc.), weighing papers, and any unreacted solid. | Collect in a labeled hazardous waste container. |
| Liquid Waste | Solutions containing the compound and reaction byproducts. | Collect in a labeled hazardous waste container designated for halogenated or non-halogenated solvents, as appropriate.[17] |
| Neutralization | For aqueous solutions containing aldehydes. | Consider using a commercial aldehyde neutralizing agent, which can render the waste non-hazardous and suitable for drain disposal, pending local regulations and sewer authority approval.[1][18][19] Always verify the completion of the neutralization reaction.[19] Do not dispose of untreated chemical down the drain. |
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
Emergency Response Protocol:
Caption: Emergency response decision flow.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[8]
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms occur, seek medical attention.[8]
-
In case of ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[16]
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde, ensuring a safe environment for discovery.
References
- Aldehyde Disposal. (n.d.).
-
6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde - Benchchem. (n.d.). Retrieved from
- Aldex® - Aldehyde Disposal Made Easy. (n.d.).
- SOP for Handling of Chemicals and Reagents - Pharmaceutical Information. (2024, May 2).
- Focus on: Treatment by Aldehyde Deactivation - Washington State Department of Ecology. (n.d.).
- Safety data sheet. (2019, November 6).
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
- Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
- 4 - SAFETY DATA SHEET. (2025, May 1).
- SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET. (n.d.).
- Preparing & Handling Chemical Solutions | The Science Blog. (2023, April 26).
-
6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]thiazine-2-carbaldehyde - Sigma-Aldrich. (n.d.). Retrieved from
- Personal protective equipment in your pharmacy. (2019, October 30).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3).
- Thiazines derivatives treated as potential antimicrobial agents - Scholars Research Library. (n.d.).
- Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review. (2018).
-
Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][2][3]triazole Derivatives - ChemRxiv. (n.d.). Retrieved from
- 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed. (n.d.).
Sources
- 1. archtechnochem.com [archtechnochem.com]
- 2. SOP for Handling of Chemicals and Reagents [m-pharmainfo.com]
- 3. 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde [benchchem.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. fishersci.com [fishersci.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. gerpac.eu [gerpac.eu]
- 14. media.adeo.com [media.adeo.com]
- 15. reagent.co.uk [reagent.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 18. wastewise.com [wastewise.com]
- 19. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
